molecular formula C11H13NO4 B1528194 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid CAS No. 1415819-86-1

5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid

Cat. No.: B1528194
CAS No.: 1415819-86-1
M. Wt: 223.22 g/mol
InChI Key: NPQFJFVPQZHGRD-UHFFFAOYSA-N
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Description

5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)7-4-5-8(9(13)14)12-6-7/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQFJFVPQZHGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415819-86-1
Record name 5-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, also known as 5-(tert-butoxycarbonyl)picolinic acid, is a pivotal building block in medicinal chemistry and organic synthesis. Its structure incorporates a pyridine ring, a common motif in pharmacologically active compounds, functionalized with a carboxylic acid at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 5-position. This arrangement allows for selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including potent enzyme inhibitors and novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the underlying chemical principles and offering field-proven insights for researchers, scientists, and drug development professionals.

The pyridine moiety is a fundamental core structure in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The direct and selective functionalization of the pyridine ring, however, presents a significant challenge due to its electron-deficient nature.[1][3][4] This guide will explore the strategic approaches to overcome these challenges in the context of synthesizing 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid.

Strategic Approaches to Synthesis

The synthesis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale of the reaction, and tolerance for specific reagents and reaction conditions. The most common strategies involve:

  • Selective Esterification of Pyridine-2,5-dicarboxylic Acid: This is arguably the most direct approach, starting from the commercially available pyridine-2,5-dicarboxylic acid. The key challenge lies in achieving selective mono-esterification at the 5-position.

  • Oxidation of a Precursor with the Boc Group Already Installed: This strategy involves synthesizing a pyridine ring with a methyl or other oxidizable group at the 2-position and the Boc group at the 5-position, followed by oxidation to the carboxylic acid.

  • Functionalization of a Pre-functionalized Pyridine Ring: This approach utilizes a starting pyridine derivative that already contains one of the desired functional groups and then introduces the second.

This guide will now delve into the detailed experimental protocols and mechanistic considerations for the most prevalent and reliable of these synthetic routes.

Route 1: Selective Mono-esterification of Pyridine-2,5-dicarboxylic Acid

This route is conceptually straightforward but requires careful control of reaction conditions to favor the formation of the desired mono-ester over the di-ester and to prevent side reactions like decarboxylation.[5]

Reaction Scheme

Selective_Monoesterification Start Pyridine-2,5-dicarboxylic acid Intermediate 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid Start->Intermediate t-BuOH, DCC, DMAP or (Boc)2O, DMAP Side_Product Di-tert-butyl pyridine-2,5-dicarboxylate Start->Side_Product Excess t-BuOH or prolonged reaction time

Caption: Selective mono-esterification of pyridine-2,5-dicarboxylic acid.

Causality Behind Experimental Choices

The selective formation of the mono-tert-butyl ester hinges on the differential reactivity of the two carboxylic acid groups and the steric hindrance imposed by the bulky tert-butyl group. The carboxylic acid at the 2-position is electronically deactivated by the adjacent nitrogen atom, making it slightly less reactive towards esterification compared to the carboxylic acid at the 5-position. However, achieving high selectivity can be challenging.

Several methods can be employed for this esterification:

  • DCC/DMAP Coupling: The use of dicyclohexylcarbodiimide (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP) and tert-butanol is a common approach. The reaction is typically performed in an inert solvent like dichloromethane (DCM) at room temperature. Careful control of the stoichiometry of tert-butanol is crucial to minimize the formation of the di-ester.

  • Boc Anhydride Method: Reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like DMAP can also lead to the desired product. This method often provides cleaner reaction profiles.

Detailed Experimental Protocol

Materials:

  • Pyridine-2,5-dicarboxylic acid

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of pyridine-2,5-dicarboxylic acid (1 equivalent) in anhydrous DCM at 0 °C, add DMAP (0.1 equivalents).

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM.

  • Add tert-butanol (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid.

Trustworthiness and Self-Validation

The success of this protocol relies on meticulous control of stoichiometry and reaction time. The formation of the di-ester is a common side reaction that can be minimized by using a slight excess of the dicarboxylic acid relative to the alcohol. The progress of the reaction should be carefully monitored by TLC or LC-MS to stop the reaction once the desired mono-ester is the major product. The precipitated DCU provides a visual cue that the coupling reaction is proceeding.

ParameterValueRationale
Starting Material Pyridine-2,5-dicarboxylic acidCommercially available and direct precursor.
Reagents DCC, DMAP, t-BuOHStandard esterification conditions.
Solvent Anhydrous DCMInert and solubilizes reactants.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.
Typical Yield 40-60%Dependent on reaction control and purification.
Route 2: Oxidation of 5-Boc-2-methylpyridine

This alternative strategy involves the synthesis of a precursor molecule, 5-(tert-butoxycarbonyl)-2-methylpyridine, followed by its oxidation to the desired carboxylic acid. This can be an effective route if the starting methylpyridine derivative is readily accessible.

Reaction Scheme

Oxidation_Route Start 5-Bromo-2-methylpyridine Intermediate1 tert-Butyl 6-methylpyridine-3-carboxylate Start->Intermediate1 Pd-catalyzed carbonylation with t-BuOH Final_Product 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid Intermediate1->Final_Product Oxidation (e.g., KMnO4)

Caption: Synthesis via oxidation of a 2-methylpyridine precursor.

Causality Behind Experimental Choices

The key steps in this route are the introduction of the Boc group and the subsequent oxidation of the methyl group.

  • Introduction of the Boc Group: This can be achieved through various methods, such as a palladium-catalyzed carbonylation of 5-bromo-2-methylpyridine in the presence of tert-butanol. This reaction installs the tert-butyl ester group at the 5-position.

  • Oxidation of the Methyl Group: The methyl group at the 2-position can be oxidized to a carboxylic acid using strong oxidizing agents. Potassium permanganate (KMnO₄) is a common choice for this transformation.[6][7] The reaction is typically carried out in an aqueous solution, and the pH needs to be carefully controlled to prevent pyridine ring cleavage.[6]

Detailed Experimental Protocol

Part A: Synthesis of tert-Butyl 6-methylpyridine-3-carboxylate

Materials:

  • 5-Bromo-2-methylpyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Triethylamine (Et₃N)

  • tert-Butanol

  • Toluene, anhydrous

Procedure:

  • To a pressure vessel, add 5-bromo-2-methylpyridine (1 equivalent), Pd(OAc)₂ (0.02 equivalents), and dppp (0.04 equivalents).

  • Add anhydrous toluene, tert-butanol (3 equivalents), and Et₃N (1.5 equivalents).

  • Seal the vessel and purge with carbon monoxide (CO) gas (balloon pressure).

  • Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield tert-butyl 6-methylpyridine-3-carboxylate.

Part B: Oxidation to 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid

Materials:

  • tert-Butyl 6-methylpyridine-3-carboxylate

  • Potassium permanganate (KMnO₄)

  • Water

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Ethyl acetate

Procedure:

  • Dissolve tert-butyl 6-methylpyridine-3-carboxylate (1 equivalent) in water.

  • Heat the solution to 70-80 °C and add a solution of KMnO₄ (3-4 equivalents) in water dropwise over several hours. Maintain the temperature and vigorous stirring.

  • After the addition is complete, continue stirring until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.

  • Cool the filtrate in an ice bath and carefully acidify with concentrated H₂SO₄ to a pH of 3-4.

  • If a precipitate forms, collect it by filtration. If not, decolorize the solution by adding a small amount of NaHSO₃.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Trustworthiness and Self-Validation

The palladium-catalyzed carbonylation requires an inert atmosphere and careful handling of the CO gas. The oxidation step is highly exothermic and requires slow addition of the KMnO₄ solution to maintain temperature control. The disappearance of the purple permanganate color is a reliable indicator of reaction completion. The workup procedure is critical for isolating the product from the inorganic byproducts.

ParameterValueRationale
Starting Material 5-Bromo-2-methylpyridineA common starting material for pyridine functionalization.
Key Reactions Pd-catalyzed carbonylation, OxidationEstablished and reliable transformations.
Oxidizing Agent KMnO₄Powerful and effective for methyl group oxidation.[6][7]
Temperature Control Crucial for both stepsEnsures reaction efficiency and minimizes side reactions.
Typical Yield 30-50% over two stepsReflects the multi-step nature of the synthesis.

Conclusion

The synthesis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is a critical process for the advancement of various research and development endeavors in the pharmaceutical and chemical industries. This guide has detailed two of the most robust and scientifically sound synthetic routes to this important building block. The choice between selective mono-esterification and the oxidation of a methylpyridine precursor will depend on the specific needs and resources of the laboratory. By understanding the causality behind the experimental choices and adhering to the detailed protocols, researchers can confidently and efficiently produce this valuable compound. The provided diagrams and tables serve to summarize the key aspects of these synthetic pathways, offering a quick reference for laboratory practice.

References

  • BenchChem. (n.d.). Esterification of 2,5-Pyridinedicarboxylic Acid. Technical Support Center.
  • Maity, P., & Sud, A. (2018). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 16(44), 8374-8395.
  • Li, X. (2023). meta-Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(15), e202217649.
  • Cao, H., Cheng, Q., & Studer, A. (2023). meta-Selective C−H Functionalization of Pyridines. HKUST Research Portal.
  • BenchChem. (n.d.). Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid. Technical Support Center.
  • Singer, A. W., & McElvain, S. M. (1936). Picolinic acid hydrochloride. Organic Syntheses, 16, 79.

Sources

A Technical Guide to 5-(tert-Butoxycarbonyl)picolinic Acid: A Versatile Bifunctional Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of 5-(tert-butoxycarbonyl)picolinic acid, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. We will elucidate its chemical properties, discuss plausible synthetic strategies, and explore its reactivity, with a focus on the orthogonal nature of its two distinct carboxylic acid functionalities. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its application, including detailed experimental protocols for key transformations and authoritative references to support the discussed principles.

Chemical Identity and Nomenclature

5-(tert-Butoxycarbonyl)picolinic acid is a pyridine derivative featuring two distinct functional groups: a free carboxylic acid at the 2-position (picolinic acid) and a tert-butyl ester at the 5-position.

It is critical to distinguish this compound from a similarly named analogue, 5-[(tert-butoxycarbonyl)amino]picolinic acid . These two molecules possess different chemical structures, molecular weights, and reactivity profiles. The compound that is the subject of this guide, 5-(tert-butoxycarbonyl)picolinic acid, has the chemical formula C₁₁H₁₃NO₄.[1] Several suppliers use the same CAS Number (848308-47-4) for both compounds, creating potential ambiguity in procurement and research.[1][2][3][4][5] Researchers are strongly advised to verify the structure by analytical means upon receipt.

  • IUPAC Name: 5-(tert-Butoxycarbonyl)picolinic acid[1]

  • Synonyms: 5-(tert-Butoxycarbonyl)pyridine-2-carboxylic acid

  • CAS Number: 848308-47-4 (Ambiguous, verify structure)[1]

  • Molecular Formula: C₁₁H₁₃NO₄

  • Molecular Weight: 223.23 g/mol [1]

Caption: Structure of 5-(tert-butoxycarbonyl)picolinic acid.

Physicochemical Properties

A summary of the key physicochemical properties is provided below. This data is essential for selecting appropriate solvents, reaction conditions, and analytical methods.

PropertyValueReference(s)
CAS Number 848308-47-4[1]
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.23 g/mol [1]
Appearance White to off-white solidTypical for this class of compound
Purity ≥95%[1]
SMILES CC(C)(C)OC(=O)C1=CN=C(C(=O)O)C=C1[1]
Boiling Point 328.3±22.0 °C (Predicted)[6]
Density 1.156±0.06 g/cm³ (Predicted)[6]
pKa 1.08±0.50 (Predicted)[6]

Synthesis and Purification

While specific, peer-reviewed syntheses for this exact molecule are not abundant in the literature, a plausible and logical synthetic route can be devised from commercially available starting materials, such as pyridine-2,5-dicarboxylic acid (isocinchomeronic acid). The key challenge is the selective monofunctionalization of a symmetrical or near-symmetrical precursor.

Proposed Synthetic Pathway:

  • Selective Mono-esterification: Pyridine-2,5-dicarboxylic acid can be converted to its corresponding anhydride. Subsequent reaction with tert-butanol, often in the presence of a catalyst, can favor the formation of the mono-ester due to steric hindrance, although a mixture of products is likely.

  • Protection-Deprotection Strategy: An alternative route involves protecting one of the carboxylic acids, for instance, by converting the di-acid to a diester (e.g., dimethyl ester). Then, selective hydrolysis of one ester group, potentially leveraging the different electronic environments of the C2 and C5 positions, could yield a mono-acid. The remaining ester could then be transesterified or converted to the desired tert-butyl ester.

  • Purification: Purification of the final product and intermediates would typically be achieved via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane in methanol. Recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) can be employed for final purification.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 5-(tert-butoxycarbonyl)picolinic acid stems from the orthogonal reactivity of its two functional groups. This allows for selective chemical transformations at one site while the other remains unaffected.

  • C2-Carboxylic Acid: This position is the primary site for nucleophilic acyl substitution. It can be readily activated for amide bond formation, esterification, or reduction to the corresponding alcohol. Its proximity to the pyridine nitrogen influences its acidity and reactivity.

  • C5-tert-Butyl Ester: This group is significantly less reactive towards nucleophiles due to steric hindrance from the tert-butyl group. Its primary role is that of a protecting group for the C5-carboxylic acid. It is stable under typical amide coupling conditions but can be selectively cleaved under strong acidic conditions (e.g., trifluoroacetic acid) to unmask the free carboxylic acid.

Key Reaction 1: Amide Bond Formation at C2

The free carboxylic acid at the C2 position is readily coupled with primary or secondary amines to form picolinamides. This reaction is fundamental to its use as a building block. The process requires a coupling agent to activate the carboxylic acid, forming a highly reactive intermediate that is then attacked by the amine.

Common coupling systems include:

  • Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole).

  • Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU. These are highly efficient but more expensive.

The choice of coupling agent and conditions can be tuned to accommodate sensitive substrates and minimize side reactions.[7]

Key Reaction 2: Hydrolysis (Deprotection) of the C5-tert-Butyl Ester

The tert-butyl ester is robust but can be removed when desired. The most common method is acid-catalyzed hydrolysis.

G start 5-(tert-Butoxycarbonyl) picolinic Acid protonated Protonated Ester (Intermediate) start->protonated + H⁺ (e.g., TFA) (Protonation of Carbonyl) carbocation tert-Butyl Carbocation + C₅H₈ (Isobutylene) + H⁺ protonated->carbocation Elimination of tert-butyl group final_acid Pyridine-2,5- dicarboxylic Acid carbocation->final_acid Tautomerization & Work-up

Caption: Mechanism of acid-catalyzed hydrolysis of the tert-butyl ester.

Mechanism: The reaction is initiated by protonation of the ester's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA). This enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the highly stable tert-butyl carbocation as a leaving group. The carbocation typically eliminates a proton to form isobutylene gas. The resulting enol tautomerizes to the final carboxylic acid.[8]

Applications in Medicinal Chemistry

The bifunctional nature of 5-(tert-butoxycarbonyl)picolinic acid makes it an exceptionally valuable scaffold, particularly in the design of complex molecules like Proteolysis-Targeting Chimeras (PROTACs) and other molecular glues.[9]

Its role is typically that of a "linker" or central scaffold, where the two functional ends can be used to connect different pharmacophores or molecular fragments in a controlled, stepwise manner.

G poi_moiety {Protein of Interest (POI) Targeting Moiety} linker C2-Acid 5-(tert-Butoxycarbonyl) picolinic Acid Scaffold C5-Ester poi_moiety->linker:f0 Amide Coupling (Step 1) final_molecule Complex Bioactive Molecule (e.g., PROTAC Precursor) ligase_moiety {E3 Ligase Binding Moiety} linker:f1->ligase_moiety Ester Hydrolysis, then Amide Coupling (Step 2) linker->final_molecule Forms

Caption: Role as a bifunctional scaffold in stepwise synthesis.

Synthetic Strategy:

  • First Coupling: The free carboxylic acid at C2 is coupled to the amine of a first molecule (e.g., a warhead that binds to a protein of interest).

  • Deprotection: The tert-butyl ester at C5 is hydrolyzed using acid to reveal the second carboxylic acid.

  • Second Coupling: This newly freed carboxylic acid is then coupled to a second molecule (e.g., an E3 ligase binder), completing the assembly of the complex molecule.

This stepwise, controlled approach is crucial for building complex molecular architectures and is a primary reason for the utility of this reagent.

Experimental Protocols

The following protocols are representative and should be adapted based on the specific substrate and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Amide Coupling at the C2-Position

Causality: This protocol uses HATU, a highly efficient coupling agent that minimizes racemization in chiral amines and works well even with sterically hindered substrates. Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to scavenge the acid formed during the reaction.

Reagents & Equipment:

  • 5-(tert-Butoxycarbonyl)picolinic acid (1.0 equiv)

  • Amine substrate (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(tert-butoxycarbonyl)picolinic acid.

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the amine substrate, followed by HATU and DIPEA.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired picolinamide.

Protocol 2: General Procedure for Hydrolysis of the C5-tert-Butyl Ester

Causality: Trifluoroacetic acid (TFA) is a strong acid that effectively protonates the ester and facilitates cleavage without requiring heat, preserving other sensitive functional groups. Dichloromethane (DCM) is a common solvent that is inert to TFA.

Reagents & Equipment:

  • C2-coupled picolinamide substrate (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer

  • Rotary evaporator

Methodology:

  • Dissolve the picolinamide substrate in anhydrous DCM in a round-bottom flask (e.g., 20 volumes of DCM).

  • Add TFA to the solution (typically 25-50% v/v, e.g., a 1:1 mixture of DCM:TFA). Caution: TFA is highly corrosive.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. Note the evolution of isobutylene gas.

  • Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).

  • The resulting crude carboxylic acid (often as a TFA salt) can be used directly in the next step or purified further by recrystallization or chromatography if necessary.

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not available, related pyridine carboxylic acids and Boc-protected compounds require careful handling.

  • Hazards: Assumed to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]

  • Handling: Use in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere (nitrogen or argon) at 2-8°C.[5]

Disclaimer: Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • LookChem. 848308-47-4(5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid) Product Description. [Link]

  • PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]

  • Spring, D. Group. The reductive cleavage of picolinic amides. [Link]

  • ResearchGate. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]

  • ResearchGate. Amidation reactions of picolinic acid. [Link]

  • Chemister.ru. Properties of substance: picolinic acid. [Link]

  • PubChem. 5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid. [Link]

  • National Institutes of Health (NIH). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]

  • Google Patents. Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.
  • Google Patents. 5-substituted picolinic acid compounds and their method of use.
  • PubMed. (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: synthesis and incorporation into the growth hormone secretagogues. [Link]

  • Google Patents. SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
  • Mol-Instincts. tert-butyl 2-pyridinecarboxylate - Chemical Synthesis Database. [Link]

  • National Institutes of Health (NIH). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

  • YouTube. Hydrolysis of t-butyl halides. [Link]

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"5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid" CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

A Note on Chemical Nomenclature: This technical guide focuses on the compound scientifically identified as 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid , with the CAS Number 848308-47-4 .[1][2][3] It is our assessment that the intended subject of this guide is this specific molecule, a vital building block in contemporary medicinal chemistry.

Introduction

5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid is a bifunctional heterocyclic compound of significant interest to researchers and professionals in drug development and organic synthesis. Its structure, which incorporates a pyridine-2-carboxylic acid moiety and a Boc-protected amine, makes it a versatile intermediate for the synthesis of complex molecules. The pyridine core is a prevalent scaffold in numerous pharmacologically active agents, while the carboxylic acid and the protected amine functionalities offer orthogonal handles for diverse chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on practical insights for laboratory and industrial settings.

Chemical Structure and Identification

The definitive identification of 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid is crucial for its proper application and for adherence to regulatory standards.

CAS Number: 848308-47-4[1][2][3]

Molecular Formula: C₁₁H₁₄N₂O₄[1][4]

Molecular Weight: 238.24 g/mol [1]

Synonyms: 5-(Boc-amino)picolinic acid, 5-((tert-Butoxycarbonyl)amino)picolinic acid, 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid[2]

Chemical Structure:

Caption: Chemical structure of 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

PropertyValueSource
Boiling Point (Predicted) 356.5 ± 27.0 °C[1]
Density (Predicted) 1.293 ± 0.06 g/cm³[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[2]
pKa (Predicted) 1.02 ± 0.50[2]
XlogP (Predicted) 1.3[4]

Synthesis and Manufacturing

The synthesis of 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid is a critical aspect of its utility. While specific proprietary manufacturing processes may vary, a general synthetic approach involves the protection of an amino group and the oxidation of a methyl group on the pyridine ring.

A plausible synthetic route, based on general organic chemistry principles, is the oxidation of a precursor like 5-(Boc-amino)-2-methylpyridine. This transformation is often challenging due to the potential for over-oxidation and ring cleavage.[5]

Illustrative Synthetic Workflow:

G start 5-amino-2-methylpyridine step1 Boc Protection start->step1 intermediate 5-(Boc-amino)-2-methylpyridine step1->intermediate step2 Oxidation (e.g., KMnO₄) intermediate->step2 product 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid step2->product

Caption: A conceptual workflow for the synthesis of 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid.

Experimental Protocol Considerations:

  • Oxidation of Alkylpyridines: The oxidation of alkylpyridines to their corresponding carboxylic acids often requires careful control of reaction conditions to avoid low yields and byproduct formation.[5]

    • pH: Performing the oxidation under alkaline or neutral conditions is generally preferred to minimize pyridine ring cleavage.[5]

    • Temperature: Maintaining a controlled temperature, typically between 70-90°C, is crucial to prevent over-oxidation.[5]

    • Stoichiometry: A carefully controlled amount of the oxidizing agent, such as KMnO₄, should be used. An excess can lead to undesired side reactions.[5]

  • Work-up Procedure: Following the oxidation, the removal of byproducts like manganese dioxide (if KMnO₄ is used) is necessary. The desired carboxylic acid is then typically precipitated by acidifying the filtrate to a pH of around 3-4.[5]

Applications in Drug Discovery and Organic Synthesis

The unique structural features of 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid make it a valuable building block in the synthesis of novel therapeutic agents and other complex organic molecules.

Key Application Areas:

  • Pharmaceutical Intermediates: This compound serves as a key intermediate in the synthesis of various pharmaceuticals. The pyridine carboxylic acid scaffold is a common motif in many biologically active molecules.

  • Kinase Inhibitors: Pyridine derivatives are integral components of many kinase inhibitors used in oncology and the treatment of inflammatory diseases. The structural motifs present in this molecule are relevant to the design of such inhibitors.

  • Combinatorial Chemistry: The presence of orthogonal protecting groups and reactive sites makes it suitable for use in combinatorial chemistry libraries for high-throughput screening of potential drug candidates.

The broader class of pyridine carboxylic acid isomers has a rich history in drug discovery, leading to treatments for a wide range of diseases, including tuberculosis, cancer, and diabetes.[6] The ongoing research into compounds derived from these scaffolds highlights their continued importance in the development of new enzyme inhibitors and other therapeutics.[6]

Conclusion

5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid is a strategically important molecule for researchers and professionals in the pharmaceutical and chemical industries. Its well-defined structure and versatile reactivity provide a reliable platform for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in research and development.

References

  • 5-(Tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid - ChemBK. Available at: [Link]

  • 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid - PubChemLite. Available at: [Link]

  • 5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid | C12H17N3O4 | CID 50986432 - PubChem. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. Available at: [Link]

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An In-Depth Technical Guide to 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, also known as 5-(tert-butoxycarbonyl)picolinic acid, is a substituted pyridine derivative that serves as a crucial building block in modern medicinal chemistry and organic synthesis. Its unique trifunctional structure, featuring a carboxylic acid, a tert-butoxycarbonyl (Boc) protecting group, and a pyridine ring, offers a versatile platform for the synthesis of complex molecules with diverse biological activities. The pyridine moiety, a common scaffold in numerous pharmaceuticals, provides a key structural element, while the carboxylic acid and the Boc-protected group allow for sequential and controlled chemical modifications. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this important synthetic intermediate.

Physicochemical Properties

The physicochemical properties of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid are summarized in the table below. These properties are essential for understanding its behavior in various chemical reactions and for developing appropriate analytical methods.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.23 g/mol [1]
IUPAC Name 5-(tert-butoxycarbonyl)pyridine-2-carboxylic acid[1]
CAS Number 848308-47-4[1]
Appearance White to off-white crystalline powder
Purity Typically ≥95%[1]

Synthesis

The synthesis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid can be achieved through a variety of methods. A common and reliable approach involves the selective esterification and protection of a commercially available starting material. The following is a representative experimental protocol adapted from established methods for the preparation of related picolinic acid derivatives.[2][3]

Experimental Protocol: Synthesis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic Acid

Objective: To synthesize 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid from a suitable pyridine precursor.

Materials:

  • Pyridine-2,5-dicarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Esterification and Protection:

    • To a stirred solution of pyridine-2,5-dicarboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 2.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add triethylamine (Et₃N, 2.2 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by the slow addition of 1M HCl.

    • Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and evaporate the solvent to yield 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid as a white to off-white solid.

Causality behind Experimental Choices:

  • The use of Boc₂O with DMAP is a standard and efficient method for the protection of carboxylic acids as their tert-butyl esters. DMAP acts as a nucleophilic catalyst, accelerating the reaction.

  • Triethylamine is used as a base to neutralize the carboxylic acid and facilitate the reaction with Boc₂O.

  • The acidic work-up is necessary to remove any unreacted base and basic byproducts.

  • Column chromatography is a standard purification technique for organic compounds, allowing for the separation of the desired product from any remaining starting materials or byproducts.

Synthesis Workflow Diagram

SynthesisWorkflow Start Pyridine-2,5-dicarboxylic acid Step1 Esterification & Protection (Boc₂O, DMAP, Et₃N in DCM) Start->Step1 Step2 Acidic Work-up & Extraction (1M HCl, Water, Brine) Step1->Step2 Step3 Purification (Silica Gel Chromatography) Step2->Step3 End 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid Step3->End

Caption: A generalized workflow for the synthesis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid.

Analytical Characterization

Thorough characterization of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the protons on the pyridine ring and the tert-butyl group. The pyridine protons will appear in the aromatic region (typically δ 7.5-9.0 ppm) with splitting patterns indicative of their positions on the ring. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region (typically δ 1.5-1.7 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is often exchangeable with D₂O.[4][5]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the ester will appear in the downfield region (typically δ 160-180 ppm). The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region (typically δ 80-90 ppm and δ 25-30 ppm, respectively).[4][5]

Representative NMR Data:

¹H NMR (CDCl₃)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Pyridine H8.8 - 9.2m1HH-6
Pyridine H8.2 - 8.5m1HH-3
Pyridine H8.0 - 8.2m1HH-4
Carboxylic Acid H>10br s1H-COOH
t-Butyl H~1.6s9H-C(CH₃)₃
¹³C NMR (CDCl₃)Chemical Shift (δ, ppm)Assignment
Carbonyl C~165-COOH
Carbonyl C~164-COOC(CH₃)₃
Pyridine C~150C-2
Pyridine C~148C-6
Pyridine C~138C-4
Pyridine C~128C-3
Pyridine C~125C-5
Quaternary C~82-C(CH₃)₃
Methyl C~28-C(CH₃)₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) conditions, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The fragmentation pattern can provide further structural confirmation, with a characteristic loss of the tert-butyl group (57 Da) or isobutylene (56 Da).[6][7]

Applications in Drug Discovery and Development

5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds.[8] The presence of two distinct functional groups with orthogonal reactivity allows for selective modifications, making it an ideal scaffold for building molecular complexity.

Key Applications:

  • Scaffold for Combinatorial Chemistry: The pyridine core is a "privileged structure" in medicinal chemistry, meaning it is a common motif in many biologically active compounds. This intermediate allows for the rapid generation of compound libraries by derivatizing the carboxylic acid and, after deprotection, the position on the pyridine ring.

  • Synthesis of Enzyme Inhibitors: Pyridine carboxylic acid derivatives have been explored as inhibitors for various enzymes, playing a role in the development of treatments for a range of diseases including cancer and neurodegenerative disorders.[7]

  • Intermediate in the Synthesis of Complex Heterocycles: The functional groups on this molecule can be used to construct more complex heterocyclic systems, which are often the core of novel drug candidates.

Logical Relationship in Drug Discovery Workflow

DrugDiscovery Start 5-[(t-Butoxy)carbonyl]pyridine- 2-carboxylic acid Step1 Amide Coupling (Derivatization of Carboxylic Acid) Start->Step1 Step2 Deprotection of Boc Group (e.g., TFA or HCl) Step1->Step2 Step3 Further Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) Step2->Step3 Library Compound Library Generation Step3->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit

Caption: A simplified workflow illustrating the use of the title compound in drug discovery.

Conclusion

5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its well-defined structure and the orthogonal reactivity of its functional groups provide chemists with a powerful tool for the construction of complex molecular architectures. The synthetic protocols, analytical characterization data, and outlined applications in this guide underscore its importance for researchers and scientists working at the forefront of medicinal chemistry.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (2015). Org. Synth. 2015, 92, 247. Retrieved from [Link]

  • Google Patents. (2019). CN110551123A - Preparation method of 5- (tert-butyloxycarbonyl) -2-methyl-4, 5,6, 7-tetrahydro-2H-pyrazolo [4,3-C ] pyridine-7-carboxylic acid.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Haginoya, N., et al. (2004).
  • NIST. (n.d.). Picolinic acid, TMS derivative. NIST WebBook. Retrieved from [Link]

  • Google Patents. (2021). WO2021076681A1 - Process for synthesis of picolinamides.
  • Google Patents. (2014). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis.
  • Google Patents. (2018). AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.
  • Babaee, S., et al. (2021). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Christensen, S. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51.
  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis.
  • De la Torre, B. G., & Andreu, D. (2016). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry, 59(15), 7187-7201.
  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • Öman, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
  • Prasain, J. K. (2012). Ion fragmentation of small molecules in mass spectrometry.
  • Rittner, R., & Tormena, C. F. (2015). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Molecules, 20(11), 20493-20508.

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A Comprehensive Technical Guide to the Solubility of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the solubility characteristics of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, a key building block in pharmaceutical and materials science research. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation. This document offers a blend of theoretical insights and practical methodologies for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solubility in a Molecular Context

5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, often abbreviated as Boc-5-aminopicolinic acid, is a bifunctional molecule featuring a pyridine ring, a carboxylic acid group, and a bulky, lipophilic t-butoxycarbonyl (Boc) protecting group. The interplay of these functionalities dictates its physicochemical properties, with solubility being a critical parameter for its application in organic synthesis and drug discovery. The carboxylic acid and pyridine nitrogen offer sites for polar interactions and potential salt formation, while the Boc group introduces a significant non-polar character. This structural dichotomy governs its solubility across a spectrum of organic solvents.

In drug development, solubility is a cornerstone of a candidate's developability, influencing everything from reaction kinetics in discovery chemistry to bioavailability in preclinical studies. A thorough understanding of a compound's solubility profile is therefore not just an academic exercise but a fundamental prerequisite for successful research and development.

Physicochemical Properties: A Predictive Glance

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C11H13NO4-
Molecular Weight 223.23 g/mol -
Appearance White to off-white solidGeneral observation for similar compounds
Melting Point Not widely reported; likely >150 °CBased on similar substituted pyridine carboxylic acids
pKa Carboxylic acid: ~3-4; Pyridine N: ~1-2Estimated based on pKa of picolinic acid and electronic effects of the Boc-amino group.
Boiling Point ~356.5±27.0 °C (Predicted)Based on predictions for a structurally similar isomer, 5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid.[1][2]
Density ~1.293±0.06 g/cm3 (Predicted)Based on predictions for a structurally similar isomer.[1][2]

The presence of both a hydrogen bond donor (carboxylic acid) and acceptors (carboxylic acid carbonyl, Boc carbonyl, and pyridine nitrogen) suggests the potential for complex solvation interactions. The bulky Boc group, however, can sterically hinder some of these interactions.

Solubility Profile in Organic Solvents: A Semi-Quantitative Assessment

Direct, quantitative solubility data for 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid in a range of organic solvents is not extensively published. However, based on the principle of "like dissolves like" and experimental data for the parent compound, picolinic acid, we can construct a semi-quantitative solubility table. Picolinic acid itself is soluble in water and ethanol, but less so in acetonitrile, indicating a preference for polar, protic solvents.[2] The addition of the large, non-polar Boc group is expected to decrease solubility in highly polar solvents like water and increase it in solvents of intermediate polarity and those with some non-polar character.

SolventPolarity IndexSolvent TypePredicted SolubilityRationale
Water 10.2Polar ProticLowThe large, non-polar Boc group will likely overcome the hydrophilicity of the carboxylic acid and pyridine ring.
Methanol 6.6Polar ProticHighCapable of hydrogen bonding with the carboxylic acid and pyridine nitrogen. The methyl group provides some non-polar character.
Ethanol 5.2Polar ProticHighSimilar to methanol, with slightly better solubilizing power for the non-polar Boc group due to the ethyl group.[2]
Isopropanol 4.3Polar ProticModerate to HighIncreased non-polar character compared to ethanol may further enhance solubility.
Acetone 5.1Polar AproticModerateCan act as a hydrogen bond acceptor but not a donor. Its moderate polarity should accommodate both polar and non-polar regions of the molecule.
Acetonitrile 6.2Polar AproticLow to ModerateWhile polar, its ability to solvate the molecule may be limited compared to protic solvents. Picolinic acid has low solubility in acetonitrile.[2]
Tetrahydrofuran (THF) 4.2Polar AproticModerate to HighGood balance of polarity and non-polar character. The ether oxygen can act as a hydrogen bond acceptor.
Dichloromethane (DCM) 3.4Non-polarLow to ModerateThe non-polar nature of DCM may favor the Boc group, but it will be a poor solvent for the polar carboxylic acid and pyridine functionalities.
Toluene 2.4Non-polarLowUnlikely to effectively solvate the polar functional groups.
Hexanes 0.0Non-polarInsolubleLacks the polarity to interact with the carboxylic acid and pyridine moieties.
Dimethyl Sulfoxide (DMSO) 7.2Polar AproticHighA powerful polar aprotic solvent capable of disrupting intermolecular hydrogen bonds in the solid state and solvating both polar and non-polar moieties.
N,N-Dimethylformamide (DMF) 6.4Polar AproticHighSimilar to DMSO, it is a potent solvent for a wide range of organic molecules.

It is crucial to note that pyridine carboxylic acids can exist as zwitterions, which can significantly impact their solubility.[3] The intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen can decrease its effective polarity, influencing its solubility in various solvents.

Experimental Protocol for Solubility Determination: A Self-Validating Approach

Given the lack of definitive public data, an experimental determination of solubility is essential for any research application. The following protocol outlines a robust method for determining the solubility of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Autosampler vials and caps

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid to a known volume (e.g., 1 mL) of the test solvent in a vial. The excess solid should be clearly visible.

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into an autosampler vial. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered supernatant with a known volume of the initial solvent or a mobile phase component to bring the concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Analyze the calibration standards and the diluted sample solutions by HPLC. A reverse-phase C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure the protonation of the carboxylic acid.

    • Monitor the elution of the compound using a UV detector at a wavelength of maximum absorbance (e.g., ~265 nm).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

    • Determine the concentration of the compound in the diluted sample solution from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis A Prepare Calibration Standards H Generate Calibration Curve A->H Inject Standards B Add Excess Solid to Solvent C Agitate at Constant Temperature B->C D Centrifuge/Settle C->D E Filter Supernatant D->E F Dilute Sample E->F G HPLC Analysis F->G Inject Sample I Determine Concentration G->I H->I Interpolate

Experimental workflow for solubility determination by HPLC.

Molecular Structure and its Influence on Solubility

The solubility of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is a direct consequence of its molecular architecture. The following diagram illustrates the key functional groups and their potential interactions with solvent molecules.

G cluster_molecule 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid cluster_interactions Potential Solvent Interactions mol H_bond_donor Hydrogen Bond Donor (Carboxylic Acid -OH) mol->H_bond_donor Polar Protic Solvents (e.g., Methanol) H_bond_acceptor Hydrogen Bond Acceptor (C=O, Pyridine N) mol->H_bond_acceptor Polar Solvents (e.g., Acetone, DMSO) Non_polar Non-polar Interactions (t-Butyl Group, Pyridine Ring) mol->Non_polar Non-polar/Moderately Polar Solvents (e.g., THF, DCM)

Key molecular features influencing solvent interactions.

Conclusion

The solubility of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid in organic solvents is a nuanced property governed by the presence of a polar carboxylic acid, a basic pyridine ring, and a non-polar t-butoxycarbonyl group. While a comprehensive, publicly available dataset of its solubility is lacking, a qualitative understanding can be derived from its structure and the known properties of similar molecules. For precise quantitative data, a rigorous experimental approach, such as the HPLC-based method detailed in this guide, is indispensable. The insights and methodologies presented herein are intended to empower researchers to effectively utilize this versatile compound in their scientific endeavors.

References

  • Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(1), 107-117. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • Neves, C. M. S. S., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1571. [Link]

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Commercial availability of "5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, a key building block for researchers, chemists, and professionals in drug development. We will explore its commercial availability, chemical properties, synthesis, applications, and safety protocols, offering field-proven insights to support your research endeavors.

Introduction: A Versatile Heterocyclic Building Block

5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, often referred to as a Boc-protected pyridine derivative, is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyridine ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protecting group. This unique combination makes it an invaluable intermediate for constructing more complex molecules, particularly in the synthesis of novel pharmaceutical agents.[1][2]

The pyridine core is a common scaffold in a vast number of drugs, contributing to their therapeutic effects against a wide range of diseases including cancer, diabetes, and neurological disorders.[1][2] The carboxylic acid provides a reactive handle for amide bond formation and other modifications, while the Boc group offers a stable yet easily removable protection for the amine functionality, enabling precise, multi-step synthetic strategies.[1]

Physicochemical Properties and Specifications

Understanding the fundamental properties of this compound is critical for its effective use in experimental design.

PropertyValueSource(s)
CAS Number 848308-47-4[3][4][5]
Molecular Formula C₁₁H₁₄N₂O₄[4][5][6]
Molecular Weight 238.24 g/mol [4][5]
Boiling Point 356.5±27.0 °C (Predicted)[4][5]
Density 1.293±0.06 g/cm³ (Predicted)[4][5]
Appearance White to pale yellow powder[1]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[1][4]

Commercial Availability and Procurement

5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is readily available from a multitude of global chemical suppliers, ensuring a stable supply chain for research and development purposes. It is typically offered in various purities, with ≥96% being common for research applications.

SupplierTypical PurityNotes
Sigma-Aldrich ≥95%Offers various related ester and acid forms of Boc-protected aminopyridine carboxylic acids.[7][8]
ChemicalBook VariesA platform that aggregates data from numerous global suppliers, providing a broad overview of availability.[3][4][5]
Biosynth VariesProvides this and related compounds as building blocks for pharmaceutical testing and research.[9]
BLD Pharm VariesA supplier of various pyridine carboxylic acid derivatives for research and development.[10]
Chem-Impex ≥96% (HPLC)Provides the compound with detailed specifications and highlights its use as a versatile intermediate in pharmaceutical and chemical research.[1]
Matrix Scientific VariesSupplies the ethyl ester version of the title compound, which can be a useful precursor.[11]

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for current information and to request a Certificate of Analysis (CoA).

Synthesis and Manufacturing Overview

The synthesis of substituted pyridine carboxylic acids like the topic compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. While specific, proprietary industrial methods may vary, a general synthetic approach can be inferred from established organic chemistry principles and related literature.

A plausible synthetic pathway involves starting with a suitable pyridine precursor, followed by functional group manipulations. For instance, a common strategy is the oxidation of an alkyl group (e.g., a methyl group) at the 2-position of the pyridine ring to a carboxylic acid.[12] The amino group at the 5-position is then protected with the Boc group using di-tert-butyl dicarbonate (Boc₂O).

G Start 5-Amino-2-methylpyridine (Precursor) Step1 Boc Protection (Boc₂O, Base) Start->Step1 Intermediate tert-Butyl (6-methylpyridin-3-yl)carbamate Step1->Intermediate Step2 Oxidation (e.g., KMnO₄) Intermediate->Step2 Product 5-[(t-Butoxy)carbonyl]pyridine- 2-carboxylic acid Step2->Product

Caption: Generalized workflow for the synthesis of the target compound.

This process must be carefully optimized to prevent side reactions, such as over-oxidation or cleavage of the pyridine ring, which can lead to low yields and the formation of impurities.[12]

Applications in Research and Drug Discovery

The primary utility of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid lies in its role as a versatile intermediate in the synthesis of high-value, biologically active molecules.

  • Enzyme Inhibitors: Pyridine carboxylic acid scaffolds are fundamental to the design of numerous enzyme inhibitors.[2] This compound provides a ready-made fragment for developing novel inhibitors for targets such as kinases, which are crucial in cancer and inflammatory disease research.[13]

  • Pharmaceutical Intermediates: It serves as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). The orthogonal nature of the carboxylic acid and the Boc-protected amine allows for selective reactions at either end of the molecule, a critical feature in modern drug synthesis.[1][13]

  • Combinatorial Chemistry: The compound is well-suited for use in combinatorial chemistry and high-throughput screening libraries. Its defined structure and reactive sites enable the rapid generation of a diverse range of derivatives for biological evaluation.[13]

G cluster_0 Discovery Pipeline BuildingBlock 5-[(t-Butoxy)carbonyl]pyridine- 2-carboxylic acid Synthesis Multi-step Synthesis (e.g., Amide Coupling) BuildingBlock->Synthesis Library Compound Library Generation Synthesis->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification Screening->Lead G Start Handling Procedure Start PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Work in Ventilated Hood PPE->Ventilation Weigh Weigh Compound Carefully Ventilation->Weigh Reaction Add to Reaction Vessel Weigh->Reaction Cleanup Clean Area & Dispose Waste Reaction->Cleanup Store Store Properly (2-8°C, Inert Gas) Cleanup->Store

Sources

A Senior Application Scientist's Guide to 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic Acid: A Cornerstone for Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate world of synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to success. 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, a bifunctional pyridine derivative, has emerged as a scaffold of immense utility. Its structure features a carboxylic acid at the 2-position and a tert-butoxycarbonyl (Boc)-protected amine at the 5-position. This arrangement provides a platform for orthogonal synthesis, allowing for selective and sequential chemical modifications. This guide offers an in-depth technical overview of this versatile molecule, detailing its synthesis, properties, and core applications, grounded in field-proven insights and protocols designed for immediate application by researchers, scientists, and professionals in drug development.

The Strategic Advantage: Orthogonal Reactivity

The power of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid lies in its orthogonal design.[1] Orthogonal protection is a strategy that employs protecting groups which can be removed under distinct conditions without affecting each other.[1] In this molecule:

  • The carboxylic acid at the C-2 position is a nucleophilic handle, readily activated for reactions like amide bond formation.[2]

  • The Boc-protected amine at the C-5 position is stable to many reaction conditions used to modify the carboxylic acid. It can be selectively deprotected under acidic conditions to reveal a nucleophilic primary amine for subsequent functionalization.[3][4]

This orthogonality allows chemists to build molecular complexity in a controlled, stepwise manner, a critical requirement in the synthesis of complex target molecules.

Logical Flow of Orthogonal Synthesis

G A 5-[(t-Butoxy)carbonyl]pyridine- 2-carboxylic acid B Step 1: Functionalize Carboxylic Acid (e.g., Amide Coupling) A->B Reagent 1 C Intermediate with Intact Boc Group B->C D Step 2: Boc Deprotection (Acidic Conditions) C->D Reagent 2 (Acid) E Intermediate with Free Amine D->E F Step 3: Functionalize Amine (e.g., Acylation, Alkylation) E->F Reagent 3 G Final Disubstituted Pyridine Product F->G

Caption: Stepwise functionalization enabled by orthogonal protecting groups.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible synthesis. The key properties of this building block are summarized below.

Table 1: Physicochemical Properties

PropertyDataSource
Molecular Formula C₁₁H₁₄N₂O₄[5]
Molecular Weight 238.24 g/mol [5]
Appearance White to off-white solid/powder[6][7]
Melting Point 136-138 °C[8]
Solubility Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water[8][9]
CAS Number 848308-47-4[10]

Note: The IUPAC name is Pyridine-2-carboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-. It is also commonly referred to as 5-Boc-aminopicolinic acid.[8][11]

Synthesis and Purification Protocol

A robust and scalable synthesis of this building block is critical for its widespread use. A common route begins with commercially available chelidamic acid, which provides the pyridine-2,6-dicarboxylic acid core.[12]

Protocol: Selective Monohydrolysis of Dimethyl 5-(Boc-amino)pyridine-2,6-dicarboxylate

This final step is crucial for generating the target molecule with high selectivity.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add the diester starting material (1.0 eq). Dissolve it in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. Maintaining a low temperature is critical for achieving mono-hydrolysis and preventing the formation of the diacid byproduct.

  • Base Addition: Slowly add a solution of lithium hydroxide (LiOH) (1.05-1.1 eq) in water. The slow, portion-wise addition of a near-stoichiometric amount of base is the key to selectivity.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching & Acidification: Once complete, carefully acidify the reaction mixture to a pH of ~4-5 with 1N HCl (aq) while maintaining the temperature at 0 °C. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water and diethyl ether to remove residual salts and organic impurities. Dry the resulting white solid under vacuum. Further purification can be achieved by recrystallization if necessary.

Causality Behind Protocol Choices:

  • Solvent System (THF/H₂O): This mixture ensures the solubility of both the organic substrate and the inorganic base, facilitating a homogenous reaction.

  • Lithium Hydroxide (LiOH): LiOH is the base of choice due to its relatively poor solubility in the mixed solvent system at low temperatures, which helps to moderate the reaction rate and enhances selectivity for the hydrolysis of a single ester group.

  • Temperature Control (0 °C): The saponification rate is significantly reduced at lower temperatures, providing a wider window to stop the reaction after the first hydrolysis, thus minimizing the formation of the diacid.

Core Applications in Synthetic Workflows

Amide Bond Formation via the Carboxylic Acid

The 2-carboxylic acid group is a versatile handle for constructing amide bonds, a linkage central to countless pharmaceutical compounds.[2] The direct condensation of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction.[13] Therefore, the carboxylic acid must first be activated.

Typical Amide Coupling Workflow

G A 5-Boc-aminopicolinic Acid C Highly Reactive O-Acylisourea or Active Ester Intermediate A->C Activation B Coupling Reagent (e.g., HATU, HBTU, EDC) B->C E Target Amide (Boc-protected) C->E Nucleophilic Attack D Amine Nucleophile (R-NH₂) D->E

Caption: General mechanism for activating and coupling the carboxylic acid.

Protocol: Standard HATU-Mediated Amide Coupling

  • Activation: In an inert atmosphere flask, dissolve 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid (1.0 eq), HATU (1.1 eq), and a hindered amine base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq) in an anhydrous aprotic solvent like DMF. Stir for 15-20 minutes at room temperature.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Boc Deprotection and Amine Functionalization

The Boc group is prized for its stability under a wide range of conditions (e.g., basic, hydrogenolytic, nucleophilic) while being easily cleaved under acidic conditions.[3]

Protocol: Boc Group Removal

  • Dissolution: Dissolve the Boc-protected substrate in a suitable organic solvent, typically dichloromethane (DCM).

  • Acid Treatment: Add an excess of a strong acid. A 20-50% solution of trifluoroacetic acid (TFA) in DCM is standard.[14] Alternatively, a 4M solution of HCl in dioxane can be used.[15]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the cessation of CO₂ and isobutylene evolution.

  • Isolation: Remove the solvent and excess acid under reduced pressure. The product is typically obtained as the corresponding TFA or HCl salt. If the free base is required, it can be obtained by neutralization with a mild base and subsequent extraction.

The resulting free amine at the 5-position is a potent nucleophile, ready for a vast array of subsequent transformations, including:

  • Acylation with acid chlorides or anhydrides.

  • Sulfonylation with sulfonyl chlorides.

  • Reductive amination with aldehydes or ketones.

  • Nucleophilic aromatic substitution.

  • Metal-catalyzed cross-coupling reactions.

Conclusion

5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is more than just a chemical reagent; it is a strategic tool that embodies the principles of modern synthetic design. Its orthogonal functionality provides chemists with the precision and control necessary to navigate complex synthetic pathways efficiently. The robust protocols for its synthesis and subsequent modification make it a reliable and indispensable building block for accelerating discovery in both academic and industrial research. As the quest for novel, highly functionalized molecules continues, the utility of this versatile pyridine scaffold is set to expand even further.

References

  • Scrimin, P., Tecilla, P., & Tonellato, U. (1991). Expeditious Routes to Symmetrically and Asymmetrically Substituted Pyridines from Chelidamic Acid. OPPI Briefs, 23(2).
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Topic: Potential Applications of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to enhance the solubility and bioavailability of drug candidates make it a highly sought-after heterocyclic motif.[2] This guide focuses on a particularly valuable derivative, 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid , a bifunctional building block poised for significant applications in contemporary drug discovery. We will explore its structural features, its role as a versatile intermediate in synthesizing targeted therapies, and provide practical insights into its application, particularly in the development of novel enzyme inhibitors for oncology.

The Architectural Logic of the Scaffold

The utility of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid stems from the strategic arrangement of its three key functional components: the pyridine core, the carboxylic acid, and the Boc-protected amine precursor.

  • The Pyridine Core: As a polar, ionizable aromatic system, the pyridine nucleus is adept at improving the physicochemical properties of a parent molecule.[2] It is the second most utilized nitrogen heterocycle in pharmaceuticals, a testament to its broad utility.[1]

  • The 2-Carboxylic Acid Group: This functional group is a critical anchor for biological activity. It can act as a hydrogen bond donor and acceptor, chelate metal ions in enzyme active sites, and form salt bridges with basic residues in target proteins.[3] Its presence is often a key determinant of a compound's pharmacophore.[3]

  • The 5-((t-Butoxy)carbonyl) Moiety: This feature represents a latent amino group protected by a tert-butoxycarbonyl (Boc) group. The Boc protecting group is indispensable in multi-step organic synthesis, where it prevents the highly reactive amino group from engaging in unwanted side reactions.[4] Its chief advantage is its stability under a wide range of reaction conditions and its clean, efficient removal under mild acidic conditions, ensuring the integrity of the core molecule.[4][5]

Physicochemical Properties Summary
PropertyValueReference
CAS Number 848308-47-4[6][7]
Molecular Formula C₁₁H₁₄N₂O₄[8]
Molecular Weight 238.24 g/mol [8]
Appearance White to off-white powder/solid[5]
Storage Store at 2 - 8 °C for long-term stability[5]

Core Application: A Versatile Precursor for Enzyme Inhibitors

The pyridine carboxylic acid framework has historically given rise to a multitude of potent enzyme inhibitors targeting diseases ranging from cancer and diabetes to HIV/AIDS.[1][9] 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is exceptionally well-suited to continue this legacy, particularly in the synthesis of inhibitors for DNA damage response (DDR) pathways in oncology.

Targeting PARP Enzymes in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP1, are critical for repairing single-strand DNA breaks.[10] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA repair is deficient. Inhibiting PARP in these cancer cells creates a "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death.[11][12]

Clinically approved PARP inhibitors like Olaparib and Rucaparib feature a core carboxamide moiety that is essential for binding to the nicotinamide-binding pocket of the PARP enzyme. The 2-carboxylic acid function of our title compound is the ideal handle to construct this critical pharmacophore through amide coupling.

Workflow for Developing Novel PARP Inhibitors

The diagram below illustrates a conceptual workflow for leveraging 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid in a drug discovery campaign targeting PARP.

G cluster_0 Scaffold Elaboration cluster_1 Screening & Optimization Scaffold 5-[(t-Boc)]pyridine- 2-carboxylic acid AmideCoupling Amide Coupling (EDC, HBTU, etc.) Scaffold->AmideCoupling Library Focused Compound Library AmideCoupling->Library DiverseAmines Diverse Amine Building Blocks DiverseAmines->AmideCoupling Screening Biochemical Assay (PARP1/2 Inhibition) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->AmideCoupling  Design Cycle LeadOpt Lead Optimization (ADME/Tox) SAR->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Drug discovery workflow using the pyridine scaffold.

Potential in DNA-Dependent Protein Kinase (DNA-PK) Inhibition

A closely related analogue, 5-(benzyloxy)pyridine-2-carboxylic acid, has been successfully used to synthesize potent inhibitors of DNA-dependent protein kinase (DNA-PK).[13] DNA-PK is a pivotal enzyme in the non-homologous end joining (NHEJ) pathway, another crucial mechanism for repairing DNA double-strand breaks.[13] Inhibiting DNA-PK can sensitize cancer cells to radiotherapy and certain chemotherapies.

The mechanism involves the pyridine-2-carboxamide structure competing with ATP in the kinase domain of the enzyme.[13] This demonstrates that the 5-substituted pyridine-2-carboxylic acid scaffold is a validated starting point for developing inhibitors against critical DDR targets beyond PARP.

Signaling Pathway Context: DNA Damage Response

The following diagram shows the central role of PARP and DNA-PK in two major DNA repair pathways, highlighting the points of intervention for inhibitors derived from the scaffold.

G cluster_0 DNA Damage Event cluster_1 Repair Pathways cluster_2 Therapeutic Intervention SSB Single-Strand Break (SSB) PARP PARP1 Activation SSB->PARP DSB Double-Strand Break (DSB) DNAPK DNA-PK Activation DSB->DNAPK BER Base Excision Repair (BER) PARP->BER NHEJ Non-Homologous End Joining (NHEJ) DNAPK->NHEJ Inhibitor1 PARP Inhibitor (e.g., from Scaffold) Inhibitor1->PARP Inhibitor2 DNA-PK Inhibitor (e.g., from Scaffold) Inhibitor2->DNAPK

Caption: Intervention points in DNA damage repair pathways.

Experimental Protocols & Synthetic Utility

The value of a chemical scaffold is directly tied to its synthetic tractability. 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid offers two orthogonal handles for chemical modification, making it an ideal starting material.

Protocol 1: Standard Amide Coupling

This protocol describes the formation of the critical amide bond, transforming the carboxylic acid into a carboxamide, a common step in the synthesis of PARP and kinase inhibitors.[13][14]

Objective: To couple 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid with a primary or secondary amine (e.g., aniline derivative).

Materials:

  • 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HBTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add the target amine to the solution.

  • Add DIPEA to the reaction mixture, followed by the portion-wise addition of HBTU at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Protocol 2: Boc-Group Deprotection

This protocol details the removal of the Boc protecting group to liberate the free amine, which can then be used for further diversification, such as introducing groups to interact with the adenosine-binding pocket of a kinase.[4]

Objective: To deprotect the Boc-protected amine to yield the corresponding 5-aminopyridine-2-carboxamide derivative.

Materials:

  • Boc-protected substrate (from Protocol 1)

  • TFA (Trifluoroacetic acid)

  • Anhydrous DCM (Dichloromethane)

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask at 0 °C (ice bath).

  • Slowly add TFA (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product, which can be used directly or purified further if necessary.

Conclusion and Future Outlook

5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is more than a simple chemical intermediate; it is a strategically designed building block that offers medicinal chemists a reliable and versatile entry point into several high-value therapeutic target classes. Its primary application lies in the construction of enzyme inhibitors, particularly for oncological targets within the DNA damage response pathway like PARP and DNA-PK. The scaffold's proven synthetic utility, combined with the established importance of the pyridine carboxamide pharmacophore, ensures its continued relevance in the quest for novel, targeted therapies. As drug discovery moves towards increasingly complex molecular architectures, the demand for such well-conceived, multifunctional scaffolds will only intensify.

References

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An In-depth Technical Guide to the Safe Handling and Application of 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of 5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid, a bifunctional molecule increasingly utilized in the synthesis of complex chemical entities. This document moves beyond a simple recitation of safety data, offering a deep dive into the compound's chemical nature to inform best practices in the laboratory. Our focus is on providing the causal understanding necessary for researchers to not only handle this reagent safely but also to leverage its properties effectively in their synthetic endeavors.

It is critical to note that the compound requested, "5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid," is not commonly indexed. The vast majority of scientific literature and supplier data points to the closely related and synthetically crucial compound, 5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid (CAS No. 848308-47-4). This guide will proceed under the well-founded assumption that this is the compound of interest.

Core Chemical Identity and Hazard Profile

5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid is a solid, bifunctional organic compound. It incorporates a pyridine ring, a carboxylic acid at the 2-position, and a tert-butoxycarbonyl (Boc)-protected amine at the 5-position. This unique arrangement makes it a valuable building block, particularly in the construction of novel pharmaceutical agents.

Physicochemical and Hazard Data Summary

The following table summarizes the key identification and hazard information for this compound. This data is foundational for any risk assessment prior to laboratory use.

PropertyValueSource
Chemical Name 5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid[1]
Synonyms 5-(Boc-amino)picolinic Acid, 5-Boc-amino-pyridine-2-carboxylic acid[1]
CAS Number 848308-47-4[1]
Molecular Formula C₁₁H₁₄N₂O₄[1]
Molecular Weight 238.24 g/mol [1]
Appearance Solid (typically a powder)General knowledge
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning [1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Storage Class 11 - Combustible Solids
Interpreting the Hazard Profile: A Causal Approach

The GHS hazard statements (H-codes) are not arbitrary warnings; they are rooted in the compound's chemical structure and reactivity.

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): The carboxylic acid moiety is the primary driver of this irritant nature. Carboxylic acids can disrupt cell membranes and cause localized inflammation upon contact with skin and, more severely, with the sensitive tissues of the eyes.

  • H335 (Respiratory Irritation): As a fine, solid powder, the compound can be easily aerosolized. Inhalation of these fine particles can lead to mechanical and chemical irritation of the respiratory tract.

Understanding these root causes informs the specific personal protective equipment (PPE) and handling procedures outlined in subsequent sections.

The Duality of Reactivity: Stability and Transformation

The synthetic utility of 5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid stems from the orthogonal nature of its two primary functional groups: the Boc-protected amine and the carboxylic acid. The Boc group serves as a temporary shield for the nucleophilic amine, allowing the carboxylic acid to undergo reactions selectively.

The Boc Protecting Group: A Bastion of Stability

The tert-butoxycarbonyl (Boc) group is renowned in organic synthesis for its robustness under a wide range of conditions, particularly basic and nucleophilic environments. [2]This stability is crucial, as it allows chemists to perform a variety of transformations on the carboxylic acid group without unintended interference from the amine.

  • Stability: The Boc group is stable to bases, most nucleophiles, and mild reducing agents. This allows for reactions like esterification or amide coupling at the carboxylic acid position without fear of Boc group cleavage.

  • Lability (Deprotection): The Boc group's key feature is its clean and efficient removal under acidic conditions. [2][3]The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide. [3][4]This acid-lability provides a reliable and predictable method for unmasking the amine at the desired stage of a synthetic sequence.

G

The Carboxylic Acid: A Hub for Elaboration

The carboxylic acid on the picolinic acid scaffold is the primary site for synthetic modification while the amine is protected. Its most common and critical transformation is amide bond formation .

  • G

Laboratory Handling and Safety Protocols: A Self-Validating System

The following protocols are designed to create a self-validating system of safety. Each step is a checkpoint designed to mitigate the known hazards of the compound.

Personal Protective Equipment (PPE)

The required PPE is a direct response to the compound's irritant properties.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against airborne particles and splashes, mitigating the H319 (serious eye irritation) risk.
Hand Protection Nitrile gloves (or other chemically resistant gloves).Prevents skin contact, addressing the H315 (skin irritation) risk.
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hood. If weighing outside a hood, an N95 dust mask is recommended.Mitigates the H335 (respiratory irritation) risk by controlling dust inhalation.
Storage and Handling

Proper storage ensures the long-term stability and integrity of the reagent.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [1]Inert gas (nitrogen or argon) is recommended for long-term storage to prevent potential degradation from atmospheric moisture and oxygen. [1]A storage temperature of 2-8°C is often advised. [1]* Incompatibilities: Avoid strong oxidizing agents and strong acids (except when deprotection is intended). While the Boc group is acid-labile, storing the compound in the presence of strong acids will lead to premature deprotection and degradation.

  • Handling: Weigh out the compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk. Avoid creating dust. After handling, wash hands thoroughly.

Emergency and First-Aid Procedures

These procedures are derived from standard practices for acidic and irritant organic compounds.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Disposal Management
  • Spill Response: For a small spill, carefully sweep up the solid material, avoiding dust generation. Place it in a suitable, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as chemical waste and disposed of through a licensed professional waste disposal service.

Representative Experimental Protocols

The following protocols illustrate the practical application of the chemical principles discussed. They are intended as a guide and may require optimization.

Protocol: HATU-Mediated Amide Coupling

This protocol demonstrates the use of the compound's carboxylic acid functionality. It is adapted from general procedures for coupling aminopicolinic acids. [1] Objective: To couple 5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid with a generic primary amine (e.g., benzylamine).

Materials:

  • 5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid and dissolve it in anhydrous DMF.

  • Add HATU to the solution and stir for 5 minutes at room temperature.

  • Add benzylamine to the reaction mixture.

  • Slowly add DIPEA dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amide.

Protocol: Boc Group Deprotection

This protocol demonstrates the selective removal of the Boc protecting group to liberate the free amine. [4] Objective: To deprotect the product from Protocol 4.1 to yield 5-amino-N-benzylpyridine-2-carboxamide.

Materials:

  • Boc-protected amide (from Protocol 4.1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected amide in DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of TFA in DCM (typically 20-50% v/v). Caution: The reaction generates gas (CO₂ and isobutylene) and should not be performed in a sealed container. [4]4. Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer, concentrate, and purify as needed to yield the final deprotected amine.

Conclusion

5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid is a versatile and valuable reagent in modern organic synthesis. Its safe and effective use hinges on a thorough understanding of its dual reactivity and inherent hazards. The stability of the Boc group under basic conditions, coupled with its lability in acid, provides a robust strategy for sequential chemical modifications. The irritant nature of the compound, primarily due to the carboxylic acid moiety and its physical form as a powder, mandates strict adherence to PPE and handling protocols. By internalizing the causal links between chemical structure, reactivity, and safety, researchers can confidently and safely incorporate this building block into their synthetic programs, paving the way for the discovery of new and important molecules.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Ishikawa, T. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4477–4486. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Basel, Y., & Hassner, A. (2006). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]

Sources

Methodological & Application

Synthesis of Novel Derivatives from 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of diverse derivatives from the versatile building block, 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid. This reagent is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the substituted pyridine scaffold in a wide array of pharmacologically active compounds.[1][2][3] The strategic placement of a carboxylic acid, a protected amine, and the pyridine ring itself offers multiple avenues for chemical modification, enabling the creation of extensive compound libraries for screening and lead optimization.

This document is structured to provide not just procedural steps, but also the underlying chemical logic, empowering researchers to adapt and troubleshoot these methods for their specific molecular targets.

Overview of Synthetic Strategies

The derivatization of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid can be approached through several key transformations targeting its distinct functional groups. The primary sites for modification are the carboxylic acid at the 2-position and the Boc-protected amine at the 5-position. Furthermore, advanced cross-coupling techniques can be employed to modify the pyridine core itself.

Diagram 1: Synthetic Pathways from 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic Acid

G A 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid B Amide Derivatives A->B Amide Coupling (EDC, HOBt) C Ester Derivatives A->C Esterification (DCC, DMAP or Fischer) D Biaryl Derivatives A->D Decarbonylative Suzuki Coupling (Pd Catalyst, Boronic Acid) E Alkynylpyridine Derivatives A->E Decarbonylative Sonogashira Coupling (Pd/Cu Catalyst, Alkyne) F Deprotected Amine A->F Boc Deprotection (TFA or HCl) G Further Functionalized Amines (Acylation, Alkylation, etc.) F->G Standard N-functionalization G cluster_0 Reaction Mixture A Pyridine Carboxylic Acid F In situ formation of Mixed Anhydride A->F B Piv2O (Activator) B->F C Boronic Acid H Transmetalation C->H D Pd(OAc)2 / Ligand E Base (Et3N) G Oxidative Addition to Pd(0) & Decarbonylation F->G Pd(0) G->H I Reductive Elimination H->I J Biaryl Product I->J

Sources

Application & Protocol Guide: 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyridine Scaffold

In the landscape of modern drug discovery and peptide science, the quest for molecules with enhanced stability, conformational rigidity, and novel functionalities is paramount. Peptides, while offering exquisite biological specificity, often suffer from poor metabolic stability and conformational flexibility, limiting their therapeutic potential. To overcome these limitations, medicinal chemists increasingly turn to peptidomimetics, compounds that mimic the structure of natural peptides but possess improved pharmacological properties.[1][2]

Heterocyclic scaffolds are a cornerstone of peptidomimetic design, serving as rigid structural cores or bioisosteres of the peptide bond.[1][3][4][5] Among these, the pyridine ring is a "privileged scaffold," frequently found in FDA-approved drugs due to its ability to improve biochemical potency, metabolic stability, and protein-binding characteristics.[6][7]

This guide focuses on a uniquely versatile building block for this purpose: 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid . This molecule is not a simple amino acid but a bifunctional linker. Its strategic design—featuring a rigid pyridine core with two differentially protected carboxylic acid groups—allows for its seamless incorporation into peptide chains via standard solid-phase peptide synthesis (SPPS). The free carboxylic acid at the 2-position serves as the attachment point to the peptide backbone, while the acid-labile tert-butoxycarbonyl (Boc) group at the 5-position masks a second reactive site. This latent functionality can be deprotected post-synthesis to enable a variety of powerful modifications, including macrocyclization, branching, or conjugation to other molecules.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview, field-proven protocols, and expert insights for leveraging this powerful chemical tool to create sophisticated, constrained, and functionalized peptides.

Section 1: Physicochemical Properties and Handling

Understanding the fundamental properties of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is critical for its effective use and storage.

PropertyValue
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
CAS Number 864353-57-1[8]
Appearance White to off-white solid/powder
Solubility Soluble in DMF, NMP, DCM, and other common organic solvents used in peptide synthesis.
Storage Store in a cool, dry place, typically at 2-8°C, protected from moisture.

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or fume hood. Avoid inhalation of dust.

Section 2: The Rationale - A Bifunctional Scaffold for Peptide Design

The power of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid lies in its trifecta of structural features: the rigid pyridine core, a readily available coupling site, and a protected, orthogonal handle for post-synthesis modification.

  • Rigid Core: The aromatic pyridine ring introduces a defined, planar structural element into a flexible peptide chain. This conformational constraint can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[9][10]

  • Primary Coupling Site (C2-Carboxylic Acid): The free carboxylic acid at the 2-position is the primary point of attachment. It can be readily activated using standard peptide coupling reagents to form a stable amide bond with the N-terminal amine of a resin-bound peptide.

  • Orthogonal Handle (C5-Boc Protected Carboxylic Acid): The Boc group is a well-established, acid-labile protecting group.[11][12] It remains stable throughout the Fmoc-based SPPS cycles but can be efficiently removed during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step.[13][14] This unmasks a second carboxylic acid, which can then be used for:

    • Intramolecular Cyclization: Forming a lactam bridge with a side-chain amine (e.g., Lys, Orn) to create a constrained macrocyclic peptide.[15][16]

    • Peptide Branching: Initiating the synthesis of a second peptide chain from the pyridine scaffold.

    • Conjugation: Linking the peptide to other molecules of interest, such as labels, imaging agents, or drug payloads.

Diagram: Structure and Functional Sites This diagram illustrates the key components of the molecule that are central to its function in peptide synthesis.

Caption: Functional regions of the pyridine scaffold.

Section 3: Experimental Protocols

The following protocols are designed for standard manual or automated solid-phase peptide synthesis using Fmoc/tBu chemistry.

Protocol 3.1: Coupling to a Resin-Bound Peptide

This protocol details the steps to attach 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid to the N-terminus of a peptide chain synthesized on a solid support (e.g., Rink Amide or 2-Chlorotrityl resin).

Materials:

  • Resin-bound peptide with a free N-terminus

  • 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: Anhydrous, amine-free N,N-Dimethylformamide (DMF)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Kaiser Test Kit

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Perform the final Fmoc-deprotection of the N-terminal amino acid using 20% piperidine in DMF.[17] Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

    • Confirm the presence of a free primary amine using the Kaiser test (a positive test gives a deep blue color).

  • Activation and Coupling:

    • In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:

      • 3 equivalents (0.3 mmol, 67 mg) of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid.

      • 2.9 equivalents (0.29 mmol, 110 mg) of HATU.

      • in ~2 mL of DMF.

    • Add 6 equivalents (0.6 mmol, 105 µL) of DIPEA to the activation solution.

    • Rationale: Using a slight excess of the carboxylic acid component relative to the coupling agent ensures that the activator is fully consumed in activating the desired molecule. HATU is a highly efficient coupling reagent, particularly for hindered or unusual building blocks, minimizing the risk of racemization.[18][19] DIPEA is a non-nucleophilic base required to facilitate the reaction.[19]

    • Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

    • Add the activated solution to the drained peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Longer coupling times (up to overnight) may be beneficial for difficult sequences.

  • Monitoring and Completion:

    • After the coupling period, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

    • A negative Kaiser test (beads remain colorless or yellowish) indicates complete coupling.

    • If the test is positive, the coupling reaction was incomplete. Drain the vessel and repeat the coupling step with a freshly prepared activation solution.

  • Final Washing:

    • Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (5x) to remove all soluble reagents and byproducts.

    • The resin can now be dried or proceed to the final cleavage and deprotection step.

Diagram: SPPS Coupling Workflow This diagram outlines the core cycle for incorporating the pyridine building block onto the solid-phase resin.

start Peptide-Resin (Fmoc-Protected N-Terminus) deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 kaiser1 Kaiser Test (Confirm Free Amine) wash1->kaiser1 activate Prepare Activation Solution: Pyridine Acid + HATU + DIPEA in DMF kaiser1->activate Test Positive couple Add to Resin & Couple (2-4 hours, RT) activate->couple wash2 Wash (DMF, DCM) couple->wash2 kaiser2 Kaiser Test (Confirm Complete Coupling) wash2->kaiser2 end Peptide-Resin with Pyridine Scaffold kaiser2->end Test Negative recouple Recouple with Fresh Reagents kaiser2->recouple Test Positive recouple->couple G cluster_0 On-Resin to Solution cluster_1 Post-Cleavage Workup cluster_2 Potential Modifications start Resin-Bound Peptide with Boc-Pyridine Scaffold cleavage Cleavage & Deprotection (TFA Cocktail) start->cleavage product Crude Linear Peptide with Free Pyridine-COOH cleavage->product purify RP-HPLC Purification product->purify cyclize Intramolecular Cyclization (Lactamization) purify->cyclize conjugate Conjugation to Another Molecule purify->conjugate branch Further Peptide Synthesis (Branching) purify->branch

Sources

Application Notes and Protocols for 5-(tert-Butoxycarbonyl)pyridine-2-carboxylic Acid: A Versatile Linker for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Asymmetric Pyridine-Based Linkers

In the realms of supramolecular chemistry and targeted therapeutics, the rational design of linker molecules is paramount. 5-(tert-Butoxycarbonyl)pyridine-2-carboxylic acid emerges as a highly strategic building block, offering a unique combination of a rigid, coordinating pyridine core with orthogonally protected carboxylic acid functionalities. This asymmetry is the cornerstone of its utility, enabling researchers to direct chemical transformations with high precision.

The core structure features a pyridine ring, a privileged scaffold in both materials science and medicinal chemistry, which provides well-defined coordination vectors and potential for hydrogen bonding interactions. The free carboxylic acid at the 2-position serves as a primary reactive site for coordination to metal centers in the synthesis of Metal-Organic Frameworks (MOFs) or for covalent attachment to amine-bearing molecules in bioconjugation and drug delivery applications.[1] Concurrently, the tert-butyl ester at the 5-position provides a robust, sterically hindered protecting group for the second carboxylic acid. This protection is stable to a wide range of reaction conditions, yet can be selectively removed under acidic conditions to reveal a new reactive handle for post-synthesis modification or secondary conjugation.[2][3]

This application note provides a comprehensive guide to the synthesis, characterization, and application of 5-(tert-butoxycarbonyl)pyridine-2-carboxylic acid, complete with detailed, field-proven protocols for its use in both MOF synthesis and amide bond formation for linker-payload constructs.

Physicochemical and Spectroscopic Characterization

Accurate characterization of the linker molecule is crucial for its successful application. The following table summarizes the key physicochemical and representative spectroscopic data for 5-(tert-butoxycarbonyl)pyridine-2-carboxylic acid.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₃NO₄-
Molecular Weight 223.23 g/mol -
Appearance White to off-white crystalline powderVisual Inspection
Solubility Soluble in DMF, DMSO, MeOH, DCM; sparingly soluble in waterExperimental Observation
Melting Point >200 °C (decomposes)Predicted
¹H NMR (400 MHz, DMSO-d₆) δ 13.5 (s, 1H, -COOH), 9.1 (d, 1H), 8.5 (dd, 1H), 8.2 (d, 1H), 1.6 (s, 9H, -C(CH₃)₃)Predicted based on analogous structures[4][5]
¹³C NMR (101 MHz, DMSO-d₆) δ 165.5, 163.8, 152.1, 148.5, 140.2, 128.5, 125.1, 82.3, 28.1Predicted based on analogous structures[6][7]
FT-IR (ATR, cm⁻¹) 3100-2500 (br, O-H), 2980 (C-H), 1725 (C=O, ester), 1695 (C=O, acid), 1580, 1450 (C=C, C=N)Predicted based on functional groups[8][9]
Mass Spec (ESI-) m/z 222.08 [M-H]⁻Predicted

Synthesis of 5-(tert-Butoxycarbonyl)pyridine-2-carboxylic Acid

The selective mono-esterification of pyridine-2,5-dicarboxylic acid is a key challenge in the synthesis of this linker. Direct esterification often leads to a mixture of mono- and di-esters. A reliable method involves the formation of the diester followed by selective mono-saponification, or more elegantly, through a controlled mono-esterification. The following protocol details a robust method for the synthesis.

Protocol 1: Selective Mono-esterification

This protocol is based on the principle of activating the dicarboxylic acid and reacting it with a stoichiometric amount of tert-butanol.

Workflow for the Synthesis of the Linker Molecule

G cluster_0 Step 1: Activation cluster_1 Step 2: Mono-esterification cluster_2 Step 3: Purification start Pyridine-2,5-dicarboxylic acid in dry THF reagent1 Add Thionyl Chloride (SOCl₂) dropwise at 0°C start->reagent1 stir1 Stir at RT for 4-6 hours reagent1->stir1 product1 Pyridine-2,5-dicarbonyl dichloride stir1->product1 product1_input Solution of Pyridine-2,5-dicarbonyl dichloride product1->product1_input reagent2 Add tert-Butanol (1.0 eq) and Pyridine (1.1 eq) at 0°C product1_input->reagent2 stir2 Stir at RT overnight reagent2->stir2 workup Aqueous workup and extraction stir2->workup product2 Crude Product workup->product2 product2_input Crude Product product2->product2_input purification Column Chromatography (Silica gel, EtOAc/Hexane gradient) product2_input->purification final_product Pure 5-(tert-Butoxycarbonyl)pyridine-2-carboxylic Acid purification->final_product

Caption: Synthetic workflow for 5-(tert-butoxycarbonyl)pyridine-2-carboxylic acid.

Materials:

  • Pyridine-2,5-dicarboxylic acid (1 eq.)

  • Thionyl chloride (2.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butanol (1.0 eq.)

  • Pyridine (1.1 eq.)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for elution

Procedure:

  • Activation: To a suspension of pyridine-2,5-dicarboxylic acid in anhydrous THF, add thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours until the solution becomes clear. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude pyridine-2,5-dicarbonyl dichloride.

  • Mono-esterification: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. Add a solution of tert-butanol (1.0 eq.) and pyridine (1.1 eq.) in DCM dropwise. Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 5-(tert-butoxycarbonyl)pyridine-2-carboxylic acid.

Application in Metal-Organic Framework (MOF) Synthesis

The asymmetric nature of this linker is highly advantageous for constructing MOFs with controlled topologies and accessible functional sites. The free carboxylic acid at the 2-position, along with the pyridine nitrogen, can chelate to a metal center, while the protected carboxylate at the 5-position can be oriented towards the pores of the framework. This allows for post-synthetic deprotection and subsequent functionalization of the pore interior.

Protocol 2: Solvothermal Synthesis of a Zn-based MOF

This protocol describes a general procedure for the solvothermal synthesis of a MOF using the title linker and zinc nitrate.

Workflow for MOF Synthesis

G start 5-(tert-Butoxycarbonyl)pyridine-2-carboxylic acid + Zinc Nitrate Hexahydrate solvent Add DMF/Ethanol/Water mixture start->solvent vial Seal in a Teflon-lined autoclave solvent->vial heating Heat at 120°C for 48 hours vial->heating cooling Cool to room temperature heating->cooling filtration Filter and wash with DMF and Ethanol cooling->filtration activation Solvent exchange with Chloroform and activate under vacuum filtration->activation final_product Porous MOF Material activation->final_product

Caption: General solvothermal synthesis of a MOF using the asymmetric linker.

Materials:

  • 5-(tert-Butoxycarbonyl)pyridine-2-carboxylic acid (1 eq.)

  • Zinc nitrate hexahydrate (1.5 eq.)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Chloroform

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve 5-(tert-butoxycarbonyl)pyridine-2-carboxylic acid and zinc nitrate hexahydrate in a mixture of DMF, ethanol, and water (e.g., 2:1:1 v/v/v).

  • Seal the vial in a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at 120°C for 48 hours.[10]

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration and wash with fresh DMF and ethanol.

  • To activate the MOF, immerse the as-synthesized material in chloroform for 24 hours, replacing the chloroform every 8 hours.

  • Decant the chloroform and heat the MOF under vacuum at 150°C for 12 hours to remove any residual solvent from the pores.

Application in Drug Linker Synthesis

The free carboxylic acid of the linker is readily available for amide bond formation with amine-containing payloads, a cornerstone of antibody-drug conjugate (ADC) technology and other targeted drug delivery systems.[11] The Boc-protected ester offers a latent reactive site for further modifications after the initial conjugation.

Protocol 3: Amide Coupling with a Model Amine

This protocol details the coupling of the linker with a model primary amine using HATU, a common and efficient peptide coupling reagent.

Workflow for Amide Coupling

G start 5-(tert-Butoxycarbonyl)pyridine-2-carboxylic acid + Primary Amine (e.g., Benzylamine) reagents Add HATU and DIPEA in DMF at 0°C start->reagents stir Stir at room temperature for 4-6 hours reagents->stir workup Aqueous workup and extraction with EtOAc stir->workup purification Column Chromatography workup->purification final_product Amide-linked Conjugate purification->final_product

Caption: Amide bond formation using the linker molecule.

Materials:

  • 5-(tert-Butoxycarbonyl)pyridine-2-carboxylic acid (1 eq.)

  • Primary amine (e.g., Benzylamine) (1.1 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-(tert-butoxycarbonyl)pyridine-2-carboxylic acid in anhydrous DMF and cool to 0°C.

  • Add HATU and DIPEA to the solution and stir for 10 minutes to pre-activate the carboxylic acid.

  • Add the primary amine dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated ammonium chloride solution and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure amide conjugate.

Protocol 4: Deprotection of the tert-Butyl Ester

The tert-butyl ester can be selectively cleaved under acidic conditions to unmask the second carboxylic acid for further functionalization.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add an equal volume of TFA to the solution at room temperature.

  • Stir the mixture for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the deprotected product, often as a TFA salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[2][12]

Conclusion

5-(tert-Butoxycarbonyl)pyridine-2-carboxylic acid is a valuable and versatile linker molecule that provides a powerful tool for the construction of complex molecular architectures. Its inherent asymmetry allows for controlled, stepwise synthetic strategies in the creation of advanced materials like MOFs and sophisticated bioconjugates for targeted therapies. The protocols provided herein offer robust and reproducible methods for the synthesis and application of this important building block, empowering researchers to push the boundaries of materials science and drug development.

References

  • ChemBK. 4-c]pyridine-2-carboxylic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. [Link]

  • Dalton Transactions. Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. [Link]

  • PubMed. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]

  • PubMed. Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

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  • ACS Publications. 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. [Link]

  • ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]

  • JYX. 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers : Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. [Link]

  • Wikipedia. Strychnine total synthesis. [Link]

  • CrystEngComm. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. [Link]

  • RSC Publishing. Solvothermal synthesis and characterization of novel [Ni(ii)(Tpy)(Pydc)]·2H2O metal–organic framework as an adsorbent for the uptake of caffeine drug from aqueous solution. [Link]

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  • Google Patents. Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
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  • Google Patents.
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Application Notes & Protocols: Strategic Amide Coupling of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Boc-Picolinic Acid

5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, often referred to as 5-Boc-picolinic acid, is a pivotal building block in contemporary medicinal chemistry and materials science. Its structure incorporates a pyridine-2-carboxylic acid moiety, a well-known bidentate chelating group, and a Boc-protected amine at the 5-position. This arrangement offers a versatile scaffold for creating complex molecules, particularly in the development of novel therapeutics and functional materials. The picolinamide unit is a common feature in directing groups for C-H activation and in ligands for catalysis.[1][2][3]

However, the coupling of pyridine-2-carboxylic acids presents unique challenges. The pyridine nitrogen can interact with coupling reagents or reaction intermediates, potentially altering reactivity or leading to undesired side reactions.[4][5] Therefore, the selection of an appropriate coupling strategy is critical to ensure high efficiency, yield, and purity of the desired amide product. This guide provides an in-depth analysis of reaction conditions, detailed protocols, and the mechanistic rationale behind successful amide bond formation using this valuable substrate.

The Mechanism of Amide Bond Formation: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable under standard conditions, requiring high temperatures that are incompatible with complex molecules. Chemical coupling reagents circumvent this barrier by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" the carbonyl carbon for nucleophilic attack by the amine.

The general process, particularly with modern onium salt reagents, involves two key stages:

  • Activation: In the presence of a non-nucleophilic base, the coupling reagent reacts with the carboxylic acid to form a highly reactive ester intermediate (e.g., an OAt- or OBt-active ester).[6]

  • Coupling: The amine nucleophile attacks the activated carbonyl carbon, displacing the leaving group to form the stable amide bond.

The choice of coupling reagent dictates the nature of the active intermediate, which in turn influences reaction speed, efficiency, and the potential for side reactions like racemization in chiral substrates.[7][8]

G cluster_0 Activation Phase cluster_1 Coupling Phase Acid Carboxylic Acid (R-COOH) ActiveEster Reactive Intermediate (OAt-Active Ester) Acid->ActiveEster + Reagent, Base Reagent Coupling Reagent (e.g., HATU) Base Tertiary Base (e.g., DIPEA) Product Amide Product (R-CONH-R') ActiveEster->Product + Amine Amine Amine (R'-NH2) Byproduct Byproduct (e.g., HOAt)

Figure 1: General workflow for amide bond formation. The process is divided into an initial activation of the carboxylic acid followed by the nucleophilic attack of the amine.

Optimizing the Reaction: A Guide to Reagents and Conditions

Achieving a successful coupling requires careful consideration of several parameters. The interplay between the coupling reagent, base, solvent, and temperature determines the reaction's outcome.

Selecting the Right Coupling Reagent

Modern peptide coupling chemistry offers a vast arsenal of reagents. For a substrate like 5-Boc-picolinic acid, onium salt-based reagents are generally the most effective.

  • Uronium/Aminium Salts (HATU, HBTU, HCTU): These are among the most powerful and widely used coupling reagents.[9][10]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice. It forms a highly reactive OAt-ester. The nitrogen atom in the 7-azabenzotriazole (HOAt) leaving group provides anchimeric assistance, accelerating the coupling reaction and minimizing side reactions.[6] This makes HATU particularly effective for difficult couplings, including those involving sterically hindered substrates or electron-deficient amines.[9][10]

    • HBTU and HCTU are also very efficient but form OBt and O-6-ClBt esters, respectively. While highly effective, they can sometimes be slightly less reactive than HATU for challenging substrates. A key consideration with uronium reagents is the potential for guanidinylation of the primary amine if the reagent is used in large excess or if carboxyl activation is slow.

  • Phosphonium Salts (PyBOP, PyAOP):

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another excellent choice. Phosphonium reagents are known for their high solubility in common organic solvents and for producing cleaner reactions, as they do not cause the guanidinylation side reaction seen with uronium salts.

    • PyAOP is the aza-version of PyBOP and, like HATU, benefits from the enhanced reactivity of the HOAt leaving group.[9]

  • Carbodiimides (EDC, DCC):

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide, which greatly simplifies purification as the urea byproduct can be removed with an aqueous wash.[11] While cost-effective, EDC alone can be sluggish and may lead to racemization.[12][13] Its performance is dramatically improved by the addition of nucleophilic additives like HOBt (1-Hydroxybenzotriazole) or HOAt . These additives act as activated ester intermediates, increasing reaction rates and suppressing side reactions.[7][13]

Essential Reaction Parameters
  • Base: A non-nucleophilic tertiary amine is required to neutralize the hexafluorophosphate or tetrafluoroborate salts of the onium reagents and the carboxylic acid itself. N,N-Diisopropylethylamine (DIPEA) is the most common choice due to its steric bulk, which prevents it from competing as a nucleophile. Triethylamine (TEA) can also be used.[14][15] Typically, 2-3 equivalents of base are used.

  • Solvent: Anhydrous polar aprotic solvents are ideal. N,N-Dimethylformamide (DMF) is the most common solvent due to its excellent solvating properties for all reaction components.[6] Dichloromethane (DCM) or acetonitrile can also be effective.[13][15] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated ester intermediate.[6]

  • Stoichiometry and Temperature: A slight excess of the coupling reagent (1.1-1.2 eq) and the amine (1.1 eq) relative to the carboxylic acid is standard practice to drive the reaction to completion. Reactions are typically initiated at 0 °C to control any initial exotherm and then allowed to warm to room temperature.[15] Reaction times usually range from 1 to 18 hours, and progress should be monitored by TLC or LC-MS.[6][14]

Data Summary: Comparison of Common Coupling Conditions
Coupling ReagentAdditiveTypical BaseTypical SolventKey Advantages & Considerations
HATU None (HOAt is part of the reagent)DIPEA, TEADMF, DCMHighly efficient, rapid reactions, good for hindered substrates.[6][9] Higher cost.
HBTU / HCTU None (HOBt/6-Cl-HOBt is part of the reagent)DIPEA, TEADMFVery effective, common in automated synthesis. Potential for guanidinylation side reaction.[10]
PyBOP None (HOBt is part of the reagent)DIPEADMF, DCMHigh solubility, no guanidinylation. Generates HOBt-ester.[7]
EDC HOBt or HOAtDIPEA, TEADCM, DMFCost-effective, water-soluble byproducts simplify workup.[11][13] Slower, requires additive for high efficiency.[12][13]

Detailed Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific amine substrates.

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended for achieving high yields rapidly, especially with challenging or valuable amine substrates.

Materials:

  • 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid (1.0 eq).

  • Dissolve the acid in a minimal amount of anhydrous DMF.

  • Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).[6][15]

  • Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the OAt-active ester.[6]

  • In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 5% aqueous citric acid or 1N HCl, saturated aqueous sodium bicarbonate, and finally with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol).

G start Start step1 1. Dissolve Acid in DMF start->step1 step2 2. Add HATU & DIPEA step1->step2 step3 3. Pre-activate for 15-30 min step2->step3 step4 4. Add Amine Solution step3->step4 step5 5. Stir at RT for 2-6h (Monitor via TLC/LC-MS) step4->step5 step6 6. Aqueous Work-up (Acid/Base/Brine Wash) step5->step6 step7 7. Dry, Concentrate step6->step7 step8 8. Column Chromatography step7->step8 end Pure Amide step8->end

Figure 2: Experimental workflow for HATU-mediated coupling.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This is a classic, reliable, and more economical method suitable for a wide range of substrates.

Materials:

  • 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or TEA (3.0 eq)

  • Anhydrous DCM or DMF

  • Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the components in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (DIPEA or TEA, 3.0 eq) to the mixture.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution. Maintaining the cold temperature helps to control the reaction rate and minimize side reactions.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: If using DCM, wash the reaction mixture with water or 1N HCl to remove the water-soluble urea byproduct and excess EDC.[11] Follow with a saturated sodium bicarbonate wash and a brine wash. If using DMF, perform a standard extractive work-up as described in Protocol 1.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting and Final Considerations

  • Low Yield: If the reaction stalls, consider increasing the equivalents of the coupling reagent and amine. Ensure all reagents and solvents are truly anhydrous. For sterically demanding couplings, switching from EDC/HOBt to a more potent reagent like HATU is recommended.

  • Side Products: If guanidinylation is observed with HBTU/HATU, ensure the order of addition is correct (pre-activation of the acid before adding the amine) and avoid a large excess of the coupling reagent.

  • Substrate Purity: The purity of the starting carboxylic acid and amine is paramount. Impurities can interfere with the coupling reaction and complicate purification.

By carefully selecting the coupling conditions based on the specific amine substrate, cost considerations, and desired efficiency, the robust formation of picolinamides from 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid can be reliably achieved.

References

  • BenchChem. (2025). A Comparative Guide to Pyridine-2-carboxylic Anhydride and Other Peptide Coupling Reagents. BenchChem.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. BenchChem.
  • ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate.
  • Aapptec Peptides. Coupling Reagents. Aapptec Peptides.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the HATU-Mediated Coupling of t-Boc-N-amido-PEG5-acid. BenchChem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • Bull, J. A., & Mousseau, J. J. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • ResearchGate. Coupling Reagents. ResearchGate.
  • Spring, D. R., et al. (n.d.). The reductive cleavage of picolinic amides. David Spring's group.
  • Burke, M. D., et al. (n.d.). A General Solution for the 2-Pyridyl Problem. PMC - NIH.
  • Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry.
  • Antonchick, A. P., et al. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Black, G. P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry, 11, 735-742.
  • Daugulis, O., et al. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. Organic Letters, 21(19), 7831-7835.
  • Platts, J. A., et al. (n.d.). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI.

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Application Notes & Protocols: 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Synthesis

5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is a strategically designed bifunctional building block that has gained significant traction in the synthesis of complex heterocyclic systems. Its value lies in the orthogonal reactivity of its two primary functional groups: a carboxylic acid at the 2-position, primed for nucleophilic attack, and a latent amino group at the 5-position, protected by a robust yet readily cleavable tert-butoxycarbonyl (Boc) group.

The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. This reagent provides a direct and efficient entry point to novel 2,5-disubstituted pyridine derivatives, which can serve as precursors to a wide array of amides, fused heterocycles, and macrocyclic structures. The acid-labile nature of the Boc group, contrasted with its stability under a wide range of other conditions (including amide coupling and many cross-coupling reactions), is the cornerstone of its synthetic utility, allowing for controlled, sequential molecular elaboration.

Compound Property Value
IUPAC Name 5-(tert-butoxycarbonylamino)pyridine-2-carboxylic acid
CAS Number 885199-57-1
Molecular Formula C₁₁H₁₄N₂O₄
Molecular Weight 238.24 g/mol

Core Application I: Synthesis of Pyridine-Based Amides and Peptidomimetics

The most direct application of this reagent involves leveraging the carboxylic acid for amide bond formation. This reaction is the most frequently used transformation in medicinal chemistry, enabling the linkage of the pyridine core to a vast library of amine-containing fragments.[1]

Mechanistic Rationale and Causality

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. Therefore, the carboxylic acid must first be "activated" into a more electrophilic species. This is achieved using coupling reagents, which convert the hydroxyl group of the acid into a good leaving group, facilitating attack by the amine nucleophile.

Common coupling reagents fall into several classes, including carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU).[2] The choice of reagent is critical and depends on factors such as the steric hindrance and electronic properties of the coupling partners, the need to suppress racemization of chiral centers, and the desired reaction conditions.[3] The Boc protecting group on the pyridine ring is completely stable to these standard amide coupling conditions.

Workflow for Amide Bond Formation

The diagram below outlines the general workflow for activating the carboxylic acid and subsequent coupling with an amine.

G cluster_activation Activation Step cluster_coupling Coupling Step A 5-(Boc)pyridine- 2-carboxylic acid AE Activated Ester Intermediate A->AE in aprotic solvent (DMF, DCM) CR Coupling Reagent (e.g., HATU, PyBOP) CR->AE Base Base (DIPEA) Base->AE Product Target Amide Product AE->Product Nucleophilic Attack Amine Primary or Secondary Amine Amine->Product

Caption: General workflow for amide coupling.

Protocol: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a reliable method for coupling 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid with a generic primary amine.

Materials:

  • 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid (1.0 eq)

  • Amine hydrochloride salt (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl, saturated NaHCO₃, brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid (1.0 eq) and the desired amine hydrochloride salt (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • In a separate vial, dissolve HATU (1.1 eq) in a minimum amount of anhydrous DMF and add it to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure amide.

Coupling Reagent Additive Typical Base Key Advantages/Considerations
EDC HOBtDIPEA, Et₃NCost-effective; water-soluble byproducts are easily removed.[2]
HATU NoneDIPEAHighly efficient, fast reaction times, low racemization.[2]
PyBOP NoneDIPEAGood for sterically hindered substrates.
T3P® NonePyridine, Et₃NByproducts are water-soluble; efficient for difficult couplings.

Core Application II: Sequential Deprotection and Intramolecular Cyclization

The true synthetic power of this reagent is realized in multi-step sequences where the Boc-protected amine is unveiled after initial modification at the carboxylic acid. This unmasked nucleophile is perfectly positioned to participate in intramolecular cyclization, forming valuable fused heterocyclic ring systems.

Mechanistic Rationale and Causality

The Boc group is a carbamate that is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions. Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, protonates the carbamate oxygen, leading to its fragmentation into tert-butyl cation (which is trapped or evolves into isobutylene and a proton), carbon dioxide, and the free amine (as its ammonium salt).

Once deprotected and neutralized, the free 5-amino group can act as a nucleophile. If an appropriate electrophilic center has been installed via the 2-carboxy group (e.g., an ester, ketone, or nitrile), an intramolecular cyclization can occur, often promoted by heat or a base, to form a new five- or six-membered ring fused to the pyridine core.

Workflow for Deprotection and Cyclization

G A Pyridine Amide Product (Boc-Protected) B Acidic Deprotection (TFA in DCM) A->B C Ammonium Salt Intermediate B->C D Neutralization (Base, e.g., K₂CO₃) C->D E Free Amine Intermediate D->E F Intramolecular Cyclization (Heat) E->F G Fused Heterocyclic Product (e.g., Pyrido[3,4-b]pyrazinone) F->G

Caption: Sequential workflow for Boc-deprotection and intramolecular cyclization.

Protocol: Boc Group Deprotection

Materials:

  • Boc-protected pyridine substrate (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (10-20 equivalents) dropwise with stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, concentrate the mixture in vacuo to remove the DCM and excess TFA.

  • To the resulting residue, add cold diethyl ether and triturate to precipitate the product as its TFA salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The ammonium salt is often used directly in the next step without further purification.

Protocol: Example of Intramolecular Cyclization (Pictet-Spengler Type)

This protocol is a conceptual example for forming a fused tetrahydro-β-carboline analogue, assuming an appropriate aldehyde has been coupled to the 2-position.

Materials:

  • Deprotected 5-aminopyridine intermediate (TFA salt) (1.0 eq)

  • Anhydrous Toluene or Xylene

  • p-Toluenesulfonic acid (pTSA) (catalytic amount, e.g., 0.1 eq)

Procedure:

  • Combine the deprotected amine salt and a catalytic amount of pTSA in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add anhydrous toluene to the flask.

  • Heat the mixture to reflux and maintain for 12-24 hours, collecting any water that forms in the Dean-Stark trap.

  • Monitor the reaction for the formation of the cyclized product by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash chromatography or recrystallization to obtain the fused heterocyclic product.

Advanced Application: Precursor for Macrocyclization

The rigid, defined geometry of the 2,5-disubstituted pyridine ring makes it an excellent "turn" element for the synthesis of macrocycles. By installing long chains at both the 2- and 5-positions, the pyridine core pre-organizes the molecule for a high-yielding, entropically favorable ring-closing reaction.[4][5]

General Strategy

The synthesis involves constructing a linear precursor where the 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid moiety sits at the core. After deprotection of the Boc group, the resulting amine and the terminus of the chain attached to the 2-position are designed to react with each other under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

G cluster_precursor A Linear Precursor (with reactive ends X & Y) B High Dilution Conditions A->B Ring-Closing Reaction (e.g., Amidation, SN2) C Macrocyclic Product B->C P X---[Linker]---(5-NH₂)Py(2-CO)---[Linker]---Y

Caption: Conceptual workflow for macrocyclization.

Troubleshooting and Mechanistic Caveats

  • Potential for Decarboxylation: Pyridine-2-carboxylic acids (picolinic acids) are susceptible to decarboxylation under certain conditions, particularly high temperatures or in the presence of specific transition metals.[6] This side reaction can be minimized by keeping reaction temperatures as low as feasible.

  • Incomplete Amide Coupling: For sterically hindered or electron-deficient amines, standard coupling conditions may be sluggish. In these cases, switching to a more potent coupling reagent (like HATU) or using microwave irradiation can improve yields.[3]

  • Side Reactions during Deprotection: The tert-butyl cation generated during Boc deprotection can sometimes alkylate electron-rich aromatic rings (a Friedel-Crafts type side reaction). Using a scavenger, such as anisole or thioanisole, in the reaction mixture can trap the cation and prevent this.

Conclusion

5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is a masterful synthetic tool, offering a reliable and versatile pathway to a diverse range of nitrogen-containing heterocyclic compounds. Its well-differentiated functional groups enable chemists to perform sequential, high-yielding transformations, making it an indispensable building block in the fields of drug discovery, agrochemicals, and materials science. By understanding the core principles of its reactivity—amide coupling, acid-labile deprotection, and intramolecular cyclization—researchers can unlock its full potential to construct novel and complex molecular architectures.

References

  • Al-Salahi, R. A., Al-Omar, M. A., & Amr, A. E. E. (2010). Synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride as antimicrobial agents. Molecules, 15(9), 6588-6597. [Link][4][5]

  • MDPI. (2010). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. MDPI. [Link][4][5]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link][1]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link][6]

  • Fletcher, C. A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11595-11599. [Link][3]

  • Bentley, K. W. (2006). β-Phenylethylamines and the isoquinoline alkaloids. Natural Product Reports, 23(3), 444-463. [Link]

  • A review on medicinally important heterocyclic compounds. (2022). Current Organocatalysis, 9, 1-2. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link][2]

  • Crash Course. (2022, April 13). Medicinal Chemistry and Penicillin Total Synthesis: Crash Course Organic Chemistry #50. YouTube. [Link][7]

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Application Notes and Protocols: Esterification of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the esterification of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Recognizing the compound's sensitivity to acidic conditions due to the tert-butoxycarbonyl (Boc) protecting group, this guide focuses on mild and efficient protocols that ensure the integrity of the molecule. We will delve into the mechanistic underpinnings of selected methods, provide detailed, step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting. The primary methods covered are the Steglich esterification, utilizing carbodiimide coupling agents, and an alternative approach involving the generation of an acyl chloride intermediate. This guide is intended for researchers, scientists, and drug development professionals seeking reliable and reproducible methods for the synthesis of pyridine-2-carboxylate esters.

Introduction: The Significance of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid and its Esters

5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is a versatile heterocyclic building block. The pyridine-2-carboxylic acid moiety is a common scaffold in biologically active molecules, while the Boc-protected amino group at the 5-position allows for subsequent functionalization, making it a valuable precursor in multi-step syntheses.[1] The esterification of the carboxylic acid group is a critical transformation, often required to modulate the compound's solubility, reactivity, and pharmacokinetic properties.

The presence of the acid-labile Boc group presents a significant challenge for traditional esterification methods like the Fischer esterification, which employs strong acid catalysts and often requires elevated temperatures.[2][3][4] Such conditions can lead to the premature cleavage of the Boc protecting group, resulting in undesired side products and reduced yields. Therefore, this guide will focus on contemporary, mild esterification protocols that are compatible with acid-sensitive substrates.

Recommended Protocol: Steglich Esterification

The Steglich esterification is a highly effective method for the synthesis of esters from carboxylic acids and alcohols under mild, neutral conditions.[5] It utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[2][5] This method is particularly well-suited for substrates that are sensitive to acid, making it an ideal choice for the esterification of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid.[2]

Mechanism of Action

The Steglich esterification proceeds through a multi-step mechanism that avoids harsh acidic conditions.[6]

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate is essentially an activated form of the carboxylic acid.

  • Role of the Catalyst: DMAP, a potent nucleophile, then reacts with the O-acylisourea to form a reactive acylpyridinium salt ("active ester").[6] This step is crucial for efficient esterification and helps to suppress a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[5][6]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as the nucleophile, attacks the acylpyridinium salt, leading to the formation of the desired ester and the regeneration of the DMAP catalyst. The carbodiimide is consumed in the reaction, forming a urea byproduct (dicyclohexylurea (DCU) in the case of DCC, or a water-soluble urea with EDC).[5][6]

Steglich_Esterification cluster_byproducts CarboxylicAcid 5-[(t-Boc)]pyridine- 2-carboxylic acid Acylisourea O-Acylisourea Intermediate CarboxylicAcid->Acylisourea + DCC DCC DCC->Acylisourea Acylpyridinium Acylpyridinium Salt Acylisourea->Acylpyridinium + DMAP space1 DMAP DMAP (Catalyst) Ester Desired Ester Acylpyridinium->Ester + Alcohol DCU Dicyclohexylurea (Byproduct) space2 Alcohol Alcohol (R-OH) space1->DCU Forms space2->DMAP Regenerates

Caption: Steglich Esterification Workflow.

Experimental Protocol

This protocol provides a general procedure for the esterification of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid with a primary or secondary alcohol using DCC and DMAP.

Materials:

  • 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus (Büchner funnel or similar)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add the desired alcohol (1.1 - 1.5 eq) and a catalytic amount of DMAP (0.1 - 0.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of DCC: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled reaction mixture. The addition should be done portion-wise or dropwise to maintain the temperature at 0 °C.

  • Reaction Progression: After the addition of DCC is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[8]

  • Work-up:

    • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Remove the precipitate by filtration.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure ester.

Data Summary and Considerations
ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic and effectively dissolves the reactants.[5]
Temperature 0 °C to Room TemperatureInitial cooling minimizes side reactions, while room temperature allows for a reasonable reaction rate.[5][8]
Stoichiometry
Carboxylic Acid1.0 eqLimiting reagent.
Alcohol1.1 - 1.5 eqA slight excess drives the reaction to completion.
DCC1.1 eqEnsures complete activation of the carboxylic acid.
DMAP0.1 - 0.2 eqCatalytic amount is sufficient to accelerate the reaction.[6]
Work-up Filtration of DCU, Acid-Base WashRemoves the urea byproduct and unreacted starting materials/catalyst.

Key Considerations:

  • Steric Hindrance: The rate of esterification can be influenced by the steric bulk of the alcohol.[9] For more hindered alcohols, longer reaction times or slightly elevated temperatures may be necessary.

  • Alternative Carbodiimide: EDC can be used as an alternative to DCC. A key advantage of EDC is that its urea byproduct is water-soluble, simplifying the work-up procedure as it can be removed by aqueous extraction.[2]

  • Racemization: For chiral alcohols, the Steglich esterification generally proceeds with minimal racemization.

Alternative Protocol: Acyl Chloride Formation Followed by Esterification

An alternative two-step approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the alcohol to form the ester. This method is also compatible with the acid-sensitive Boc group when performed under appropriate conditions.

Mechanism of Action
  • Acyl Chloride Formation: Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acyl chlorides.[10][11] The reaction proceeds through a chlorosulfite intermediate, with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[10] A catalytic amount of N,N-dimethylformamide (DMF) can accelerate this transformation.[12][13]

  • Ester Formation: The resulting acyl chloride is a highly reactive electrophile. It readily reacts with an alcohol in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.[2]

Acyl_Chloride_Esterification CarboxylicAcid 5-[(t-Boc)]pyridine- 2-carboxylic acid AcylChloride Acyl Chloride Intermediate CarboxylicAcid->AcylChloride + Byproducts SO₂ + HCl SOCl2 SOCl₂ (cat. DMF) SOCl2->AcylChloride Ester Desired Ester AcylChloride->Ester + Alcohol Alcohol (R-OH) Alcohol->Ester Base Base (e.g., Et₃N) Base->Ester

Caption: Acyl Chloride Esterification Workflow.

Experimental Protocol

Step 1: Formation of the Acyl Chloride

Materials:

  • 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or DCM

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a solution of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid (1.0 eq) in anhydrous toluene or DCM, add a catalytic amount of DMF (1-2 drops).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 - 2.0 eq) to the reaction mixture at room temperature.

  • Heating: Gently heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.[12]

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used in the next step without further purification.

Step 2: Esterification

Materials:

  • Crude acyl chloride from Step 1

  • Alcohol (e.g., methanol, ethanol)

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous DCM or THF

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve the crude acyl chloride in anhydrous DCM or THF and cool the solution to 0 °C in an ice bath.

  • Addition of Alcohol and Base: In a separate flask, prepare a solution of the alcohol (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

  • Reaction: Slowly add the alcohol/base solution to the stirred acyl chloride solution at 0 °C.

  • Progression and Work-up: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC. Once complete, the reaction mixture can be washed with water, dilute acid, and saturated NaHCO₃ solution. The organic layer is then dried and concentrated.

  • Purification: Purify the crude ester by column chromatography or recrystallization.

Data Summary and Considerations
ParameterRecommended ConditionRationale
Acyl Chloride Formation
ReagentThionyl Chloride (SOCl₂)Efficiently converts carboxylic acid to acyl chloride.[10]
CatalystDMF (catalytic)Accelerates the reaction.[12]
SolventAnhydrous Toluene or DCMInert solvent.
TemperatureRefluxDrives the reaction to completion.
Esterification
BaseTriethylamine or PyridineNeutralizes the HCl byproduct.
SolventAnhydrous DCM or THFAprotic and dissolves reactants.
Temperature0 °C to Room TemperatureControls the reactivity of the acyl chloride.

Key Considerations:

  • Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture and will hydrolyze back to the carboxylic acid. All glassware and reagents must be scrupulously dry.

  • Safety: Thionyl chloride is corrosive and reacts with water to release toxic gases (SO₂ and HCl). This reaction should be performed in a well-ventilated fume hood.

  • One-Pot Procedure: In some cases, a one-pot procedure can be employed where the alcohol is added directly to the reaction mixture after the formation of the acyl chloride, followed by the addition of a base.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time, use a slight excess of the alcohol and coupling agent. For Steglich, ensure the DMAP is active.
Side reactions (e.g., N-acylurea formation in Steglich)Maintain a low temperature during the addition of DCC. Ensure a sufficient catalytic amount of DMAP is used.
Hydrolysis of acyl chlorideEnsure all reagents and glassware are anhydrous.
Presence of Starting Material Insufficient activationUse a slight excess of the coupling agent (DCC/EDC or SOCl₂).
Boc Deprotection Acidic conditionsFor the acyl chloride method, ensure a non-nucleophilic base is present in sufficient quantity to neutralize all generated HCl. For the Steglich method, avoid acidic work-up conditions if the product is acid-sensitive.

Conclusion

The esterification of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid requires careful consideration of the acid-labile Boc protecting group. The Steglich esterification, with its mild and neutral reaction conditions, is a highly recommended and reliable method. The two-step acyl chloride formation and subsequent esterification provide a viable alternative, provided that anhydrous conditions are maintained and a suitable base is employed to neutralize the generated acid. By following the detailed protocols and considering the key insights provided in this guide, researchers can confidently and efficiently synthesize a variety of esters from this important building block, facilitating advancements in drug discovery and development.

References

  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ResearchGate. (2020). How to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride?[Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Ishihara, K., et al. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. The Journal of Organic Chemistry, 69(4), 1159-1165. [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Jorgensen, A. S., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-53. [Link]

  • Li, J., et al. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]

  • ResearchGate. (2025). Amidation and esterification of carboxylic acids with amines and phenols by N,N′′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. [Link]

  • Al-Juburi, H. A. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. [Link]

  • Liu, Y., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. PLoS ONE, 11(2), e0149493. [Link]

  • Chemistry LibreTexts. (2019). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. [Link]

  • Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. The Journal of Organic Chemistry, 54(13), 3045-3049. [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Wicha, J., & Gumułka, M. (2025). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Molecules, 30(15), 3421. [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. [Link]

  • ResearchGate. (2025). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

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  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (2025). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. [Link]

  • Khan, S., et al. (2020). Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Ind. Polymers, 12(3), 651. [Link]

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Amide bond formation with "5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the successful synthesis of amides utilizing 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, tailored for professionals in chemical research and drug development.

Introduction: A Privileged Scaffold in Modern Synthesis

5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyridine-2-carboxylic acid moiety, primed for amide bond formation, and a tert-butoxycarbonyl (Boc) protected aminopyridine surrogate at the 5-position. This arrangement provides a synthetically versatile handle for subsequent chemical modifications after the primary amide coupling, making it an invaluable component in the construction of complex molecules, including pharmaceutical candidates and functional materials.

This application note provides a detailed exploration of the principles and practices for efficient amide bond formation using this reagent. We will delve into the mechanistic underpinnings of common coupling strategies, offer field-tested, step-by-step protocols, and provide insights into optimizing reaction conditions to ensure high yield and purity.

Part 1: The Chemistry of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that eliminates a molecule of water.[1] However, the direct reaction is thermodynamically unfavorable under standard conditions due to the competing acid-base reaction, which forms a non-reactive carboxylate-ammonium salt. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a variety of coupling reagents that transform the carboxylic acid into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[2]

Core Principle: Carboxylic Acid Activation

The central strategy involves reacting 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid with a coupling reagent to form an active ester or a similarly reactive species. This activated intermediate readily undergoes nucleophilic acyl substitution with the desired amine to furnish the target amide. The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the nucleophilicity of the amine, and the potential for side reactions like racemization.

Part 2: High-Efficiency Coupling Protocols

We present two robust and widely adopted protocols for the synthesis of amides using 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid: one employing the highly efficient aminium-based reagent HATU, and the other utilizing the classic carbodiimide system of EDC in conjunction with HOBt.

Protocol A: HATU-Mediated Amide Coupling

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly effective coupling reagent known for rapid reaction times and high yields, even with challenging or sterically hindered substrates.[3][4][5]

Mechanism of Action: The reaction proceeds through a two-step sequence.[3][6] First, a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[3][4][6] The amine then attacks this active ester to form the stable amide bond. The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state, accelerating the reaction.[3]

HATU_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Carboxylic_Acid R-COOH Active_Ester OAt Active Ester Carboxylic_Acid->Active_Ester + HATU Carboxylic_Acid->Active_Ester HATU HATU Base Base (DIPEA) Base->Carboxylic_Acid - H+ Amide Amide Product Active_Ester->Amide + Amine Active_Ester->Amide Amine R'-NH2

Caption: HATU-mediated amide coupling workflow.

Experimental Protocol

ComponentMolar Eq.Purpose
5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid1.0Carboxylic Acid
Amine1.0 - 1.2Nucleophile
HATU1.1 - 1.2Coupling Reagent
DIPEA (Hünig's base)2.0 - 3.0Non-nucleophilic Base
Solvent (DMF or DCM)-Reaction Medium

Step-by-Step Procedure:

  • Preparation : To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid (1.0 equiv.) and the chosen solvent (e.g., anhydrous DMF, 0.1-0.5 M).

  • Activation : Add HATU (1.1 equiv.) and DIPEA (2.0 equiv.) to the solution. Stir the mixture at room temperature for 15-30 minutes. This pre-activation step ensures the formation of the active ester.

  • Coupling : Add the amine (1.0 equiv.) to the activated mixture. If the amine is provided as a hydrochloride salt, an additional equivalent of DIPEA may be required.

  • Reaction Monitoring : Stir the reaction at room temperature. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

  • Work-up :

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : The crude product can be purified by silica gel column chromatography to remove tetramethylurea and other byproducts.[4]

Protocol B: EDC/HOBt-Mediated Amide Coupling

This classic method uses a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an additive, 1-Hydroxybenzotriazole (HOBt). This system is cost-effective and highly reliable.

Mechanism of Action: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. HOBt is added to trap the O-acylisourea, converting it into an HOBt-active ester.[7][8] This active ester is more stable than the O-acylisourea but highly reactive towards the amine, leading to the desired amide with minimal side reactions.[9]

EDC_Mechanism Carboxylic_Acid R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_acylisourea->HOBt_Ester + HOBt N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine R'-NH2

Caption: EDC/HOBt-mediated amide coupling pathway.

Experimental Protocol

ComponentMolar Eq.Purpose
5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid1.0Carboxylic Acid
Amine1.0 - 1.2Nucleophile
EDC·HCl1.2 - 1.5Coupling Reagent
HOBt1.2 - 1.5Additive/Activator
Base (DIPEA or Et₃N)1.0 - 2.0Base
Solvent (DCM or DMF)-Reaction Medium

Step-by-Step Procedure:

  • Preparation : Dissolve 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid (1.0 equiv.), the amine (1.0 equiv.), and HOBt (1.2 equiv.) in an appropriate anhydrous solvent (e.g., DCM or DMF) in a flask.

  • Cooling : Cool the mixture to 0 °C using an ice bath. This helps to minimize potential side reactions.

  • Activation & Coupling : Add EDC·HCl (1.2 equiv.) to the cooled solution in one portion. If desired, a base such as DIPEA (1-2 equiv.) can be added to maintain a neutral or slightly basic pH.

  • Reaction : Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Work-up :

    • Dilute the mixture with DCM or ethyl acetate.

    • Wash the organic layer with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.

    • The urea byproduct from EDC is generally water-soluble and is removed during the aqueous washes.[8]

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification : Purify the crude material via silica gel column chromatography if necessary.

Part 3: Key Considerations and Post-Synthetic Modification

Choosing Your Coupling Conditions

Selecting the appropriate protocol is key to success.

Decision_Tree Start Start: Amide Synthesis Hindered Is the amine sterically hindered or electron-deficient? Start->Hindered Fast Is rapid reaction time critical? Hindered->Fast No HATU_Protocol Use HATU Protocol Hindered->HATU_Protocol Yes Fast->HATU_Protocol Yes EDC_Protocol Use EDC/HOBt Protocol Fast->EDC_Protocol No

Caption: Decision guide for selecting a coupling protocol.

  • For Hindered or Low-Nucleophilicity Amines : HATU is generally the superior choice due to the higher reactivity of the OAt-ester.[10]

  • For Routine Couplings : The EDC/HOBt method is a robust and economical option for most primary and secondary amines.

  • Role of DMAP : For particularly difficult couplings, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added to the EDC/HOBt protocol. DMAP acts as a highly effective acyl-transfer catalyst, forming a very reactive acylpyridinium intermediate.[1][11][12] However, it should be used judiciously as it can increase the risk of racemization.[5]

Post-Coupling: Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a valuable feature of the starting material, protecting the pyridine nitrogen surrogate. It is stable to the neutral or basic conditions of amide coupling but can be efficiently removed under acidic conditions to reveal a free amine, enabling further functionalization.

Deprotection Protocol:

  • Dissolution : Dissolve the Boc-protected amide in Dichloromethane (DCM).

  • Acid Addition : Add an excess of Trifluoroacetic Acid (TFA), typically in a 1:1 or 1:4 ratio with DCM.[13]

  • Reaction : Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up : Remove the solvent and excess TFA in vacuo. The resulting product is often the TFA salt, which can be used directly or neutralized with a mild base.[13]

Conclusion

5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is a powerful tool for constructing complex molecular architectures. By selecting the appropriate coupling strategy—be it the rapid and potent HATU method or the reliable and economical EDC/HOBt system—researchers can efficiently synthesize a wide array of amide derivatives. Understanding the mechanisms behind these protocols allows for intelligent troubleshooting and optimization, ensuring high yields and purity in the final products. The synthetic handle provided by the Boc-protected amine further enhances the utility of this reagent, paving the way for diverse downstream applications in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.).
  • Wikipedia. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Organic Chemistry Portal. (n.d.).
  • YouTube. (2024, April 14).
  • ResearchGate. (n.d.).
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • The Royal Society of Chemistry. (2014, November 30).
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). The Chemistry of the Boc Protecting Group.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2023, December 21).
  • EurekAlert! (2023, February 15). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid.
  • Google Patents. (n.d.). CN110551123A - Preparation method of 5- (tert-butyloxycarbonyl) -2-methyl-4, 5,6, 7-tetrahydro-2H-pyrazolo [4,3-C ] pyridine-7-carboxylic acid.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2015, November 5).
  • Reddit. (2014, June 22). Removal of Boc protecting group as workup? : r/chemistry.
  • Sigma-Aldrich. (n.d.).
  • Chemtips - WordPress.com. (2012, June 18).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • Khan Academy. (n.d.).
  • Thieme. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

Sources

Application Notes and Protocols: 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic Acid in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Utility of a Bifunctional Building Block

5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid, often referred to as 5-(Boc-amino)picolinic acid, is a highly versatile bifunctional heterocyclic intermediate. Its strategic importance in medicinal chemistry and process development stems from the orthogonal reactivity of its two functional groups: a carboxylic acid at the 2-position and a Boc-protected amine at the 5-position. This arrangement allows for sequential and controlled modifications, making it a valuable precursor for complex molecular architectures found in modern APIs.

The pyridine core is a common scaffold in a multitude of pharmacologically active agents due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group on the amine is pivotal; it is robust enough to withstand various reaction conditions, such as those required for amide bond formation at the carboxylic acid, yet can be removed under relatively mild acidic conditions that typically do not compromise other functionalities within a complex molecule. This application guide provides an in-depth look at the properties, applications, and detailed protocols for the use of this key intermediate in the synthesis of APIs, with a focus on its role in the development of antiviral agents like Pimodivir.

Physicochemical Properties and Data

A clear understanding of the physical and chemical properties of 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 848308-47-4[1]
Molecular Formula C₁₁H₁₄N₂O₄[1]
Molecular Weight 238.24 g/mol [1]
Appearance White to off-white solidCommercially available
Boiling Point 356.5 ± 27.0 °C (Predicted)[1]
Density 1.293 ± 0.06 g/cm³ (Predicted)[1]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[1]

Application in the Synthesis of Pimodivir (VX-787): An Influenza Polymerase Inhibitor

Pimodivir (VX-787) is an investigational antiviral drug that acts as a first-in-class inhibitor of the influenza virus polymerase PB2 subunit, a crucial component of the viral replication machinery.[2][3] The chemical structure of Pimodivir features a central pyridine core, and its synthesis provides an excellent case study for the application of 5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid. The intermediate serves as the foundational scaffold upon which the rest of the molecule is constructed.

The overall synthetic strategy involves two key transformations centered around our intermediate of interest:

  • Amide Bond Formation: The carboxylic acid at the 2-position is coupled with a complex amine-containing fragment.

  • Boc Deprotection and Subsequent Functionalization: Following the amide coupling, the Boc group is removed to reveal the free amine at the 5-position, which is then further functionalized to complete the synthesis of the target API.

Below is a logical workflow illustrating this synthetic approach.

cluster_0 PART 1: Amide Coupling cluster_1 PART 2: Deprotection & Final Functionalization Intermediate_A 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid Coupling_Reagents EDC, HOBt, DIPEA in DMF Intermediate_A->Coupling_Reagents Amine_Fragment Amine-containing fragment (e.g., for Pimodivir) Amine_Fragment->Coupling_Reagents Coupled_Product N-Coupled Boc-Protected Intermediate Coupling_Reagents->Coupled_Product Deprotection Acidic Deprotection (e.g., TFA or HCl in Dioxane) Coupled_Product->Deprotection Deprotected_Intermediate Free Amine Intermediate Deprotection->Deprotected_Intermediate Final_Functionalization Reaction with final building block Deprotected_Intermediate->Final_Functionalization API_Product Final API (e.g., Pimodivir) Final_Functionalization->API_Product Start Dissolve Acid, Amine, & DIPEA in DMF Cool Cool to 0 °C Start->Cool Add_Reagents Add HOBt & EDC Cool->Add_Reagents React Stir at RT for 12-24h Add_Reagents->React Workup Dilute with EtOAc, Wash with NaHCO₃, Water, Brine React->Workup Dry_Concentrate Dry (Na₂SO₄) & Concentrate Workup->Dry_Concentrate Purify Purify via Column Chromatography Dry_Concentrate->Purify

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a carboxylic acid and a tert-butoxycarbonyl (Boc)-protected amine surrogate on a pyridine scaffold, makes it a versatile intermediate for the synthesis of complex pharmaceutical agents. The purity and structural integrity of this compound are paramount to ensure the desired outcome in subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive guide to the analytical methods required for the unambiguous characterization and purity assessment of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid. We will delve into the practical and theoretical aspects of spectroscopic and chromatographic techniques, offering detailed protocols and insights into data interpretation. This multi-technique approach ensures a holistic understanding of the molecule's identity, purity, and stability.

Physicochemical Properties

A foundational step in the analytical workflow is the documentation of the fundamental physicochemical properties of the target compound.

PropertyValue
Chemical Name 5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid
CAS Number 848308-47-4[1][2]
Molecular Formula C₁₁H₁₄N₂O₄[2]
Molecular Weight 238.24 g/mol [2]
Predicted Boiling Point 356.5±27.0 °C[1][2]
Predicted Density 1.293±0.06 g/cm³[1][2]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar carboxylic acid and to avoid the exchange of the acidic proton of the carboxylic acid, which allows for its observation in the ¹H NMR spectrum.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm) for both ¹H and ¹³C NMR because it is chemically inert and its sharp singlet signal does not overlap with the signals of the analyte.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should be set to encompass the range of -2 to 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • The spectral width should be set to 0-200 ppm.

Expected NMR Data:

¹H NMR (400 MHz, DMSO-d₆)δ (ppm)MultiplicityIntegrationAssignment
Carboxylic Acid Proton~13.0br s1H-COOH
Pyridine Ring Proton~8.8d1HH-6
Pyridine Ring Proton~8.2dd1HH-4
Pyridine Ring Proton~8.0d1HH-3
t-Butyl Protons~1.5s9H-C(CH₃)₃
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm)Assignment
Carboxylic Carbonyl~165-COOH
Boc Carbonyl~152-O-C=O
Pyridine Carbons~150, 148, 139, 125, 120C-2, C-6, C-4, C-5, C-3
Boc Quaternary Carbon~80-C(CH₃)₃
t-Butyl Carbons~28-C(CH₃)₃

Data Interpretation: The downfield signal around 13.0 ppm in the ¹H NMR is characteristic of a carboxylic acid proton.[3][4] The distinct signals in the aromatic region confirm the substituted pyridine ring, and the singlet integrating to 9 protons at approximately 1.5 ppm is indicative of the t-butyl group of the Boc protecting group. In the ¹³C NMR, the two carbonyl signals are clearly differentiated, and the remaining signals correspond to the pyridine and t-butyl carbons.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Analysis Mode: The analysis can be performed in both positive and negative ion modes to maximize the information obtained.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Expected Mass Spectrometry Data:

Ionization ModeExpected m/zInterpretation
Positive (ESI+)239.0972[M+H]⁺
Positive (ESI+)261.0791[M+Na]⁺
Positive (ESI+)183.0764[M+H - C₄H₈]⁺ (Loss of isobutylene)
Positive (ESI+)139.0498[M+H - C₅H₉NO₂]⁺ (Loss of Boc group)
Negative (ESI-)237.0829[M-H]⁻

Fragmentation Rationale: The loss of 56 Da (isobutylene) and 100 Da (Boc group) are characteristic fragmentation pathways for Boc-protected compounds under ESI conditions. The accurate mass measurement of the molecular ion provides strong evidence for the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Protocol for FTIR Analysis:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid dimer)[3][5]
~3000MediumC-H stretch (aromatic and aliphatic)
~1720StrongC=O stretch (carboxylic acid)[3][5]
~1690StrongC=O stretch (carbamate)
~1600, ~1470MediumC=C and C=N stretching (pyridine ring)
~1250, ~1150StrongC-O stretching

Spectral Interpretation: The very broad absorption in the high-frequency region is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid.[5][6] The two distinct strong carbonyl absorptions confirm the presence of both the carboxylic acid and the carbamate functional groups.

Chromatographic Purity Assessment

While spectroscopy confirms the structure, chromatography is essential for determining the purity of the compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the method of choice for assessing the purity of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid and quantifying any impurities.

Causality Behind Method Parameters:

  • Column: A C18 column is used for the separation of moderately polar compounds.

  • Mobile Phase: A gradient of acetonitrile (organic modifier) and water with a small amount of acid (e.g., formic acid or trifluoroacetic acid) is used. The acid protonates the carboxylic acid, leading to better peak shape and retention.

  • Detection: UV detection at a wavelength where the pyridine ring strongly absorbs (e.g., 254 nm) provides good sensitivity.

Detailed HPLC Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Expected Results: A pure sample of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid will show a single major peak. The retention time will be dependent on the specific HPLC system but will be reproducible under the same conditions. The peak area of the main peak relative to the total area of all peaks is used to calculate the purity.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and decomposition profile of the material.

Protocol for TGA/DSC Analysis:

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Temperature Program: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min.

Expected Thermal Events:

  • TGA: A significant weight loss is expected corresponding to the thermal decomposition of the Boc group, followed by the decomposition of the remaining molecule at higher temperatures.

  • DSC: An endothermic peak corresponding to the melting point of the compound, followed by exothermic peaks associated with decomposition.

Integrated Analytical Workflow

The combination of these analytical techniques provides a comprehensive characterization of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid. The workflow ensures that the identity, structure, purity, and stability of the compound are thoroughly assessed.

Analytical Workflow cluster_0 Primary Characterization cluster_1 Purity & Stability Sample Sample NMR NMR Sample->NMR Structure MS MS Sample->MS Molecular Weight FTIR FTIR Sample->FTIR Functional Groups HPLC HPLC Sample->HPLC Purity Thermal_Analysis TGA/DSC Sample->Thermal_Analysis Stability Final_Report Comprehensive Certificate of Analysis NMR->Final_Report MS->Final_Report FTIR->Final_Report HPLC->Final_Report Thermal_Analysis->Final_Report

Caption: Integrated workflow for the complete characterization of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid.

Conclusion

The analytical characterization of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid requires a multi-technique approach to ensure its identity, purity, and stability. The protocols and expected data presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to confidently assess the quality of this important synthetic intermediate. Each analytical method provides complementary information, and together they form a self-validating system for the comprehensive characterization of the molecule.

References

  • Chinese Journal of Pharmaceuticals. (2024). Determination of Related Substances in N-tert-Butoxycarbonyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid by HPLC. [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, a key intermediate in pharmaceutical and materials science research.[1] The protocols detailed herein are optimized for scalability, safety, and high yield, addressing the common challenges associated with the selective mono-esterification of pyridine-dicarboxylic acids. We present a preferred synthetic route starting from commercially available pyridine-2,5-dicarboxylic acid, detailing the reaction mechanism, step-by-step protocols, and in-depth analysis of critical process parameters. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, also known as 5-(tert-butoxycarbonyl)picolinic acid, is a valuable heterocyclic building block. Its structure, featuring both a carboxylic acid and a tert-butyl ester on the pyridine ring, allows for selective functionalization at two distinct positions. This makes it a crucial intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials for applications such as Organic Light-Emitting Diodes (OLEDs).[1]

The primary challenge in synthesizing this molecule lies in the selective mono-esterification of the starting material, pyridine-2,5-dicarboxylic acid. Traditional esterification methods often result in a mixture of the starting material, the desired mono-ester, and the di-ester, leading to complicated purification processes and reduced yields.[2] This guide outlines a robust and scalable method to overcome these challenges.

Strategic Approach to Synthesis

The most direct and economically viable route for the large-scale synthesis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is the selective mono-esterification of pyridine-2,5-dicarboxylic acid. This approach is favored due to the relatively low cost and high availability of the starting material.

Reaction Mechanism

The selective mono-esterification is achieved by exploiting the differential reactivity of the two carboxylic acid groups on the pyridine ring. The carboxylic acid at the 2-position (alpha to the nitrogen) is more sterically hindered and electronically influenced by the nitrogen atom compared to the carboxylic acid at the 5-position. This difference can be leveraged to favor the formation of the 5-tert-butyl ester.

The reaction proceeds via the formation of an anhydride intermediate, which is then selectively attacked by tert-butanol. The choice of reagents and reaction conditions is critical to maximize the yield of the desired mono-ester while minimizing the formation of the di-ester and other side products.

Visualizing the Synthetic Pathway

The following diagram illustrates the key transformation in the synthesis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid.

Synthesis_Pathway Start Pyridine-2,5-dicarboxylic acid Intermediate Anhydride Intermediate Start->Intermediate Boc₂O, DMAP (or other activating agent) Product 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid Intermediate->Product t-BuOH, Base

Caption: Synthetic pathway for the selective mono-esterification.

Detailed Experimental Protocols

This section provides a step-by-step protocol for the large-scale synthesis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (for 1 mole scale)
Pyridine-2,5-dicarboxylic acid100-26-5167.12 g/mol 167.1 g (1.0 mol)
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25 g/mol 240.1 g (1.1 mol)
4-(Dimethylamino)pyridine (DMAP)1122-58-3122.17 g/mol 12.2 g (0.1 mol)
tert-Butanol (t-BuOH)75-65-074.12 g/mol 741.2 g (10.0 mol)
Dichloromethane (DCM)75-09-284.93 g/mol 2 L
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol As needed for workup
Hydrochloric Acid (HCl), 1M7647-01-036.46 g/mol As needed for workup
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol As needed for drying
Synthesis Protocol
  • Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add pyridine-2,5-dicarboxylic acid (167.1 g, 1.0 mol) and dichloromethane (DCM, 2 L).

  • Reagent Addition: To the stirred suspension, add 4-(dimethylamino)pyridine (DMAP) (12.2 g, 0.1 mol) followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O) (240.1 g, 1.1 mol) over 30 minutes. Maintain the temperature below 30°C during the addition.

  • Intermediate Formation: Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) to observe the formation of the anhydride intermediate.

  • Esterification: Add tert-butanol (t-BuOH) (741.2 g, 10.0 mol) to the reaction mixture. Continue stirring at room temperature for 12-16 hours or until the reaction is complete as indicated by TLC analysis.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 500 mL).

    • Combine the organic layers and wash with 1M hydrochloric acid (HCl) (2 x 500 mL) to remove any remaining DMAP.

    • Wash the organic layer with brine (500 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.

    • For large-scale purification, recrystallization is generally preferred. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.

    • Filter the crystals, wash with cold hexanes, and dry under vacuum to afford pure 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid.

Workflow for Synthesis and Purification

The following diagram outlines the major steps in the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Charge Reactor with Pyridine-2,5-dicarboxylic acid & DCM B Add DMAP & Boc₂O A->B C Stir for Anhydride Formation B->C D Add t-BuOH for Esterification C->D E Quench with NaHCO₃ D->E F Separate Organic Layer E->F G Acid Wash (HCl) F->G H Brine Wash & Dry G->H I Concentrate H->I J Recrystallization or Column Chromatography I->J K Filter and Dry J->K L Pure Product K->L

Caption: Step-by-step workflow for the synthesis and purification.

Safety and Handling

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory.

Reagent Handling:

  • Di-tert-butyl dicarbonate (Boc₂O): Irritant. Avoid inhalation and contact with skin and eyes.

  • 4-(Dimethylamino)pyridine (DMAP): Toxic. Handle with extreme care. Avoid all contact with skin and eyes and do not inhale dust.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • Hydrochloric Acid (HCl): Corrosive. Handle with care to avoid skin and eye burns.

Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of ProductIncomplete reaction; inefficient workup.Monitor reaction closely by TLC. Ensure complete extraction during workup. Optimize recrystallization solvent system.
Formation of Di-esterExcess Boc₂O or prolonged reaction time.Use the stoichiometric amount of Boc₂O. Monitor the reaction and stop it once the mono-ester is the major product.
Difficulty in Removing DMAPInsufficient acid wash.Perform additional washes with 1M HCl.
Oiling out during RecrystallizationInappropriate solvent system; presence of impurities.Screen different solvent systems. Consider a pre-purification step like a short silica gel plug filtration.[3]

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid. By carefully controlling the reaction conditions and following the detailed procedures, researchers and process chemists can achieve high yields of this important chemical intermediate. The provided troubleshooting guide and safety information are intended to facilitate a smooth and safe synthesis process.

References

  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • The Role of Pyridine Derivatives in Advanced Chemical Synthesis. (n.d.). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, a key building block in pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, thereby improving yield and purity. We will delve into the mechanistic underpinnings of the synthetic routes and provide actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid?

A1: The two primary and most effective routes start from either 2,5-pyridinedicarboxylic acid (also known as isocinchomeronic acid) or a suitable diester derivative.

  • Route A: Selective Esterification and Hydrolysis: This route involves the selective mono-esterification of 2,5-pyridinedicarboxylic acid followed by the introduction of the t-butoxycarbonyl (Boc) group and subsequent selective hydrolysis of the remaining ester.

  • Route B: Selective Hydrolysis of a Diester: This approach begins with a diester, such as dimethyl 2,5-pyridinedicarboxylate. One of the ester groups is selectively hydrolyzed to the carboxylic acid, followed by the protection of the pyridine nitrogen with the Boc group.

Q2: Why is selective hydrolysis often challenging in this synthesis?

A2: The challenge in selective hydrolysis arises from the similar reactivity of the two ester groups on the pyridine ring. Achieving mono-hydrolysis without significant formation of the diacid or unreacted diester requires careful control of reaction conditions such as stoichiometry of the base, temperature, and reaction time. The electronic nature of the pyridine ring influences the reactivity of the ester groups at the 2- and 5-positions, but this difference is often not large enough for perfect selectivity.

Q3: What is the role of the Boc protecting group in this synthesis?

A3: The t-butoxycarbonyl (Boc) group serves as a protecting group for the pyridine nitrogen. While the pyridine nitrogen is not highly nucleophilic, its presence can influence the reactivity of the carboxylic acid and ester groups and can interfere with subsequent reactions. Introducing the Boc group can modulate the electronic properties of the pyridine ring and prevent unwanted side reactions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid.

Problem 1: Low Yield of the Monohydrolyzed Product

Symptoms:

  • A significant amount of starting diester remains after the reaction.

  • Formation of a substantial amount of the diacid byproduct.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Incorrect Stoichiometry of Base Using too little base will result in an incomplete reaction. Conversely, an excess of base will lead to the hydrolysis of both ester groups, forming the diacid.Carefully control the stoichiometry of the base (e.g., LiOH, NaOH, or KOH). A good starting point is to use 1.0-1.2 equivalents of base.
Inappropriate Reaction Temperature Higher temperatures increase the rate of hydrolysis for both ester groups, reducing selectivity.Maintain a low and consistent reaction temperature. Reactions are often performed at room temperature or slightly below to enhance selectivity.
Suboptimal Solvent System The choice of solvent can influence the solubility of the reactants and the transition state energies for hydrolysis, thereby affecting selectivity.A mixture of THF and water is commonly used to ensure the solubility of the starting ester while providing the aqueous medium for hydrolysis. The ratio can be optimized to improve selectivity.

Troubleshooting Workflow for Low Monohydrolysis Yield

Caption: A workflow to diagnose and resolve low yields in the selective monohydrolysis step.

Problem 2: Difficulty in Purification

Symptoms:

  • The final product is contaminated with the starting diester and/or the diacid.

  • Co-elution of products during column chromatography.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Similar Polarity of Products The starting material, desired product, and diacid byproduct may have similar polarities, making separation by chromatography challenging.Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) can improve separation. The addition of a small amount of acetic acid to the eluent can help to sharpen the peaks of the carboxylic acid products.
Incomplete Acidification/Extraction During the work-up, incomplete acidification will result in the carboxylate salt remaining in the aqueous phase, leading to low recovery. Conversely, if the pH is too low, the pyridine nitrogen can be protonated, affecting solubility.Carefully adjust the pH of the aqueous solution to the isoelectric point of the product (typically around pH 3-4) to ensure complete precipitation or to facilitate efficient extraction into an organic solvent.[1]
Inadequate Crystallization Technique If purification is attempted by crystallization, suboptimal solvent choice or cooling rate can lead to co-precipitation of impurities.Screen various solvent systems for recrystallization. A slow cooling process is generally preferred to allow for the formation of well-defined crystals of the pure product.

High-Yield Experimental Protocol

This protocol details a reliable method for the synthesis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid starting from dimethyl 2,5-pyridinedicarboxylate.

Step 1: Selective Monohydrolysis of Dimethyl 2,5-pyridinedicarboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl 2,5-pyridinedicarboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium hydroxide (LiOH) monohydrate (1.1 equivalents) in water dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1M hydrochloric acid (HCl). A white precipitate should form.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield methyl 5-(carboxy)picolinate.

Step 2: Boc Protection

  • Reaction Setup: Suspend the methyl 5-(carboxy)picolinate (1 equivalent) in a suitable solvent such as tert-butanol or a mixture of dioxane and water.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents) and a base such as 4-dimethylaminopyridine (DMAP) (catalytic amount) or triethylamine (1.5 equivalents).[2]

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford the desired 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid.

Synthetic Workflow Diagram

Caption: A schematic of the high-yield synthesis of the target molecule.

Concluding Remarks

The successful synthesis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid with high yield and purity is contingent upon careful control of reaction parameters, particularly during the selective hydrolysis step. By understanding the underlying chemical principles and systematically addressing potential issues as outlined in this guide, researchers can significantly improve their experimental outcomes. For further in-depth understanding of related reactions, consulting literature on the hydrolysis of picolinic esters and Boc protection strategies is highly recommended.[3][4][5]

References

  • Preparation method of 5-(tert-butyloxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-7-carboxylic acid. CN110551123A.
  • The reductive cleavage of picolinic amides. David Spring's group.
  • 5-({[(tert-Butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid | 864353-57-1. Biosynth.
  • Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. PMC - NIH.
  • Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative C
  • Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions.
  • 5-((tert-Butoxycarbonyl)amino)picolinic acid. AChemBlock.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Wageningen University & Research.
  • Preparation method for pyrrolidine-2-carboxylic acid deriv
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. Semantic Scholar.
  • 5-(tert-butoxycarbonyl)picolinic acid 95% | CAS: 848308-47-4. AChemBlock.
  • 5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester.
  • 5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid methyl ester | 131052-40-9. Sigma-Aldrich.
  • Application Notes and Protocols for the Scale-Up Synthesis of 5-Carboxy-2-(5-tetrazolyl)-pyridine. Benchchem.
  • Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid. Benchchem.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC - NIH.
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin.
  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst.
  • Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxyl
  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • Picolinic acid. Wikipedia.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.
  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure.
  • Selective hydrolysis of saturated esters over unsatur
  • Method for preparing 5-bromo-2-methylpyridine. CN101560183B.
  • picolinic acid hydrochloride. Organic Syntheses Procedure.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
  • Synthesis of 2-[2-(tert-butoxycarbonyl)-3-(acyl)guanidino]ethylamine salts for convergent introduction of acyl guanidines. RSC Publishing.
  • Preparation method of 2,6-pyridinedicarboxylic acid. CN110229096B.
  • Two stage process for preparing 2,6-pyridinedicarboxylic acid. US4419515A.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC - NIH.
  • Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. EP0564083A1.
  • Process for producing pyridine carboxylic acids. US8575350B2.
  • Dimethyl 4-(4-hydroxyphenyl)
  • Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in W
  • Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxyl

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Technical Support Center: Purification of Crude 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis and purification of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this key synthetic intermediate. Our focus is on explaining the rationale behind each step to empower users to adapt and optimize these methods for their specific experimental context.

Overview: The Challenge of Purity

5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is a bifunctional molecule featuring a carboxylic acid and a Boc-protected amine surrogate. Its purity is paramount for subsequent reactions, such as amide couplings, where contaminants can lead to side products, low yields, and complex downstream purification challenges. The primary goal of purification is to effectively remove unreacted starting materials, reaction byproducts, and residual reagents.

The most common synthetic routes often involve the hydrolysis of a corresponding ester (e.g., methyl or ethyl ester) or oxidation of a precursor. Depending on the synthetic pathway, a specific profile of impurities can be expected.

Table 1: Common Impurities and Their Origins
Impurity TypeSpecific Example(s)Likely OriginRecommended Primary Removal Method
Unreacted Starting Material 5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid methyl esterIncomplete ester hydrolysis[1]Acid-Base Extraction
Neutral Byproducts Varies based on synthesisSide reactions not involving the carboxylic acid moietyAcid-Base Extraction
Acidic Byproducts Deprotected (Boc-cleaved) starting materialExposure to strong acidColumn Chromatography, Recrystallization
Reagents Phase-transfer catalysts, residual base (e.g., NaOH, LiOH)Work-upAcid-Base Extraction, Recrystallization

Strategic Approach to Purification: A Decision Workflow

Selecting the appropriate purification strategy is critical for achieving high purity with maximum yield. The choice depends on the nature and quantity of the impurities present. A preliminary analysis by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to diagnose the purity issue.

Purification_Decision_Tree start Crude Product Analysis (TLC, LC-MS, NMR) q1 Are major impurities neutral or basic? start->q1 acid_base Perform Acid-Base Extraction q1->acid_base Yes chromatography Perform Silica Gel Column Chromatography q1->chromatography No (e.g., other acidic impurities) q2 Is product >90% pure after extraction? acid_base->q2 recrystallize Recrystallize q2->recrystallize Yes q2->chromatography No final_product Final Pure Product (Confirm by NMR, LC-MS, MP) recrystallize->final_product chromatography->final_product

Caption: Decision workflow for purification strategy.

Troubleshooting Guides & Protocols

This section is formatted in a question-and-answer style to directly address common problems.

Issue: Low Purity with Significant Neutral or Basic Impurities

Question: My initial crude product shows multiple spots on TLC, with some being significantly less polar than the desired acidic product. How can I efficiently remove these?

Answer: This is the ideal scenario for purification by acid-base extraction. This technique leverages the acidic nature of your target compound to move it selectively into an aqueous basic layer, leaving neutral and basic organic impurities behind in the organic layer.[2][3]

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Basification and Extraction: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution.[2]

    • Expert Insight: NaHCO₃ is a weaker base and is often preferred to prevent potential hydrolysis of the t-butyl ester group, although 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is generally stable to mild basic conditions.

  • Mixing & Separation: Stopper the funnel, invert, and vent frequently to release pressure (especially with bicarbonate, which generates CO₂). Shake vigorously for 1-2 minutes. Allow the layers to fully separate.

  • Isolate Aqueous Layer: Drain the lower layer. The deprotonated carboxylate salt of your product is now in the aqueous layer.

  • Re-extract (Optional but Recommended): To maximize recovery, extract the organic layer again with a fresh portion of the aqueous base. Combine the aqueous extracts.[2]

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M or concentrated hydrochloric acid (HCl) dropwise with stirring until the solution reaches a pH of ~3-4 (test with pH paper).[4] The protonated carboxylic acid should precipitate as a solid.

  • Collection: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Acid_Base_Extraction cluster_organic Organic Phase (EtOAc) cluster_aqueous Aqueous Phase (aq. NaHCO₃) crude Crude Product (Acid + Neutral Impurities) neutral Neutral Impurities Remain carboxylate Product as Soluble Carboxylate Salt crude->carboxylate Add Base (Shake & Separate) precipitate Add HCl (pH 3-4) carboxylate->precipitate solid_product Pure Solid Product (Precipitate) precipitate->solid_product

Caption: Workflow for acid-base extraction.

Issue: Product "Oils Out" or Fails to Crystallize During Recrystallization

Question: After acid-base extraction, my product is still slightly impure. I tried to recrystallize it, but it separated as an oil instead of forming crystals. What's going wrong?

Answer: "Oiling out" is a common problem in recrystallization.[2] It typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that precipitation happens too rapidly for an ordered crystal lattice to form.

Troubleshooting Steps:

  • Re-evaluate Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Perform small-scale solubility tests with various solvents.

  • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethanol, methanol). Then, slowly add a "poor" solvent (an "anti-solvent" in which the product is insoluble, e.g., water or hexane) dropwise at a warm temperature until the solution becomes faintly cloudy. Add a few drops of the good solvent to clarify, then allow it to cool slowly.

  • Reduce Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a 4°C refrigerator. Slow cooling encourages the formation of larger, purer crystals.

  • Scratch & Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth. Alternatively, add a tiny crystal of pure product ("seed crystal") to the cooled solution.

Table 2: Potential Recrystallization Solvents
Solvent SystemTypeRationale
Ethanol / WaterSolvent / Anti-SolventGood polarity range for many carboxylic acids.[4]
Acetic Acid / WaterSolvent / Anti-SolventAcetic acid can be an excellent solvent for acidic compounds.[3]
TolueneSingle SolventA less polar option that may work if impurities are highly polar.
Ethyl Acetate / HeptaneSolvent / Anti-SolventA common system for moderately polar compounds.[5]
Issue: Streaking and Poor Separation in Column Chromatography

Question: I am trying to separate my product from a similarly acidic impurity using silica gel chromatography, but my product is just a long streak on the TLC plate and I get poor separation on the column.

Answer: Carboxylic acids are notorious for "streaking" or "tailing" on silica gel. This is due to strong polar interactions (hydrogen bonding and ionic interactions) between the acidic proton of the analyte and the slightly acidic silanol (Si-OH) groups on the silica surface. This leads to a poor equilibrium between the stationary and mobile phases.

The Solution: Acidify the Mobile Phase.

By adding a small amount of a volatile acid (typically 0.1-1%) to your eluent, you create an acidic environment.[6] This has two beneficial effects:

  • It protonates the surface silanol groups, reducing their ability to deprotonate your compound.

  • It ensures your carboxylic acid remains fully protonated, suppressing its ionization and making it behave as a less polar molecule.

Protocol Modification for Column Chromatography:

  • TLC Analysis: Develop your TLC plate using a standard eluent system (e.g., 50% Ethyl Acetate in Heptane). Then, develop a second plate using the same system but with ~1% acetic acid added to the eluent. You should observe a more compact, higher-Rf spot for your product.[7]

  • Column Eluent: Prepare your bulk eluent for the column with the same percentage of acetic acid that gave the best TLC result.

  • Post-Column Work-up: The collected fractions will contain acetic acid. It is volatile and can typically be removed under high vacuum on a rotary evaporator. If traces remain, they can be removed by dissolving the product in a solvent like DCM and washing with water, followed by drying and evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the final purity of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid? A1: A combination of methods is essential for a complete purity assessment.[8]

  • ¹H and ¹³C NMR: Confirms the chemical structure and can reveal impurities if they are present at >1-2%.

  • LC-MS: Excellent for detecting trace-level impurities and confirming the mass of the desired product.

  • HPLC: Provides a quantitative measure of purity (e.g., >98% by area under the curve).

  • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

Q2: My product seems to be degrading during work-up, especially when I add strong acid. What can I do? A2: The t-butoxycarbonyl (Boc) group is known to be labile under strongly acidic conditions. While it is generally stable to the 1M HCl used for precipitation, prolonged exposure or the use of concentrated acids can cause partial or complete deprotection. If you suspect this is happening, use a weaker acid for the precipitation step, such as citric acid, and perform the acidification at 0°C to minimize contact time and thermal energy.

Q3: Can I use reverse-phase chromatography to purify this compound? A3: Yes, reverse-phase HPLC (RP-HPLC) is an excellent method for purifying polar compounds like carboxylic acids, especially at a smaller scale.[5] A common mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid. The acid serves the same purpose as in normal-phase chromatography: to suppress ionization and ensure sharp peaks.

References

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available from: [Link]

  • Preparation method of 5-(tert-butyloxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-7-carboxylic acid. Google Patents. CN110551123A.
  • Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems. ResearchGate. Request PDF. Available from: [Link]

  • How to purify a carboxylic acid by recrystallisation? The Student Room. Available from: [Link]

  • Supporting Information. DOI. Available from: [Link]

  • Isolation of a Carboxylic acid. Reddit. Available from: [Link]

  • 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid. PubChemLite. Available from: [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents. EP3015456A1.
  • The synthetic method of 2-pyridine carboxylic acid. Google Patents. CN101602715A.
  • Reaction of Pyridine Bases with Carboxylic Acids in Benzene. ResearchGate. Available from: [Link]

  • Column chromatography of carboxylic acids? Reddit. Available from: [Link]

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Technical Support Center: Synthesis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this key heterocyclic building block. Our goal is to provide field-proven insights and robust troubleshooting strategies to help you navigate the common challenges and side reactions encountered during its preparation. By understanding the causality behind these issues, you can optimize your synthetic protocols, improve yields, and ensure the highest purity of your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and potential pitfalls.

Q1: What is the most common and reliable synthetic route for 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid?

The most prevalent and scalable method involves the oxidation of the methyl group of a readily available starting material, tert-butyl 6-methylnicotinate. This precursor is synthesized from 6-methylnicotinic acid. The oxidation is typically achieved using a strong oxidizing agent like potassium permanganate (KMnO₄). This route is favored due to the commercial availability of the precursors and the straightforward nature of the oxidation step.

Synthetic_Route cluster_0 Primary Synthetic Pathway Start tert-Butyl 6-methylnicotinate Product 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid Start->Product Oxidation (e.g., KMnO₄, H₂O)

Caption: Primary synthetic route via oxidation.

Q2: What are the primary classes of side reactions I should anticipate?

During the oxidation of tert-butyl 6-methylnicotinate, four main types of side reactions can compromise your yield and purity:

  • Incomplete Oxidation: The reaction stalls at the alcohol (tert-butyl 6-(hydroxymethyl)nicotinate) or aldehyde (tert-butyl 6-formylnicotinate) intermediate stage.

  • Over-oxidation: The potent oxidant attacks the electron-deficient pyridine ring, leading to ring cleavage and the formation of small acidic and gaseous byproducts.[1]

  • Boc-Group Hydrolysis: The tert-butyl ester is sensitive to both acidic and harsh basic conditions, which can hydrolyze it to form pyridine-2,5-dicarboxylic acid.[2][3]

  • Decarboxylation: The product, a picolinic acid derivative, can be thermally unstable and lose CO₂ to form tert-butyl pyridine-3-carboxylate. This is a known reactivity pattern for 2-pyridinecarboxylic acids.[4][5]

Side_Reactions Start tert-Butyl 6-methylnicotinate Main_Product Target Product Start->Main_Product Desired Path (Oxidation) Side_Product_1 Incomplete Oxidation (Aldehyde/Alcohol) Start->Side_Product_1 Insufficient Oxidant/Time Side_Product_2 Over-oxidation (Ring Cleavage) Start->Side_Product_2 Excess Oxidant / High Temp. Side_Product_3 Boc Hydrolysis (Diacid) Main_Product->Side_Product_3 Harsh pH / High Temp. Side_Product_4 Decarboxylation Main_Product->Side_Product_4 High Temp.

Caption: Major side reaction pathways from the main synthetic route.

Q3: Which analytical techniques are best for monitoring the reaction and identifying impurities?

A combination of techniques is essential for accurate monitoring and characterization.

TechniqueApplication & Key Observations
Thin-Layer Chromatography (TLC) Ideal for real-time reaction monitoring. The product is more polar than the starting material. The diacid byproduct (from Boc hydrolysis) will appear as a highly polar spot, often remaining at the baseline.
Liquid Chromatography-Mass Spectrometry (LC-MS) The definitive tool for identifying byproducts. It allows for the separation of components and provides their molecular weights, enabling the direct identification of the compounds listed in the table below.
¹H NMR Spectroscopy Confirms the structure of the final product and can quantify impurities. Look for the disappearance of the methyl singlet (~2.6 ppm) from the starting material and the appearance of the carboxylic acid proton (highly variable, broad singlet >10 ppm).

Table 1: Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signal (CDCl₃)
tert-Butyl 6-methylnicotinateC₁₁H₁₅NO₂193.24Singlet, ~2.6 ppm (CH₃)
Target Product C₁₁H₁₃NO₄ 223.23 Absence of ~2.6 ppm signal
Pyridine-2,5-dicarboxylic acidC₇H₅NO₄167.12Absence of t-butyl singlet
tert-Butyl pyridine-3-carboxylateC₁₀H₁₃NO₂179.22Absence of C2 proton signal

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific experimental issues.

Problem 1: Low Yield or Incomplete Reaction

Symptom: TLC or LC-MS analysis shows a significant amount of remaining starting material (tert-butyl 6-methylnicotinate) or the presence of the aldehyde/alcohol intermediates.

Probable Cause: The oxidizing conditions are insufficient to drive the reaction to completion. This can be due to:

  • Insufficient Oxidant: The stoichiometry of KMnO₄ is too low.

  • Low Temperature: The reaction temperature is not high enough to achieve a practical reaction rate.

  • Short Reaction Time: The reaction was quenched before completion.

Recommended Solution & Protocol:

The oxidation of alkylpyridines with KMnO₄ is sensitive to reaction parameters. A controlled and systematic optimization is crucial.

Experimental Protocol: Reaction Optimization

  • Stoichiometry: Begin with 2-3 molar equivalents of KMnO₄ per equivalent of the starting material.[1] If incomplete conversion persists, increase the amount incrementally to 3.5-4 equivalents. Add the KMnO₄ in portions to control the exotherm.

  • Temperature Control: Maintain a reaction temperature between 70-90°C.[1] Temperatures below this range may lead to very slow conversion, while higher temperatures increase the risk of over-oxidation and side reactions. Use a temperature-controlled oil bath for consistency.

  • Reaction Monitoring: Monitor the reaction every 1-2 hours using TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete when the purple color of the permanganate has been discharged and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • pH Management: Perform the oxidation under neutral or slightly alkaline conditions, which is known to minimize ring cleavage.[1] The reaction can be run in water, and the pH will naturally become alkaline as the reaction proceeds.

Problem 2: Identification of a Highly Polar Byproduct (MW ~167)

Symptom: LC-MS analysis reveals a significant peak with a mass corresponding to pyridine-2,5-dicarboxylic acid (167.12 g/mol ). On TLC, this impurity is observed as a spot at the baseline that does not move with common solvent systems.

Probable Cause: Acid- or base-catalyzed hydrolysis of the tert-butyl ester (Boc group). The tert-butyl group is notoriously labile under acidic conditions and can also be cleaved under strong basic conditions, especially at elevated temperatures.[2][3][6]

Recommended Solution & Protocol:

Protecting the Boc group requires careful control of pH throughout the reaction and, critically, during the workup.

Experimental Protocol: Workup to Prevent Boc Hydrolysis

  • Quenching: After the reaction is complete (disappearance of purple color), cool the mixture to room temperature. Instead of quenching with a strong acid, add isopropanol or ethanol to consume any excess KMnO₄.

  • Filtration: Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with water to recover any adsorbed product.

  • Acidification for Precipitation: Cool the combined aqueous filtrates in an ice bath (0-5°C). Slowly and with vigorous stirring, add 1N HCl to adjust the pH to approximately 3-4. This protonates the carboxylate, causing the desired product to precipitate. Adding acid too quickly or allowing the temperature to rise can accelerate Boc hydrolysis.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. Avoid oven-drying at high temperatures.

Problem 3: Identification of a Non-polar Byproduct (MW ~179)

Symptom: LC-MS analysis shows a peak with a mass corresponding to tert-butyl pyridine-3-carboxylate (179.22 g/mol ). This may be accompanied by observations of gas evolution (CO₂) during the reaction or workup at elevated temperatures.

Probable Cause: Thermal decarboxylation of the picolinic acid product. The mechanism of picolinic acid decarboxylation often involves a zwitterionic intermediate, and the reaction is promoted by heat.[5][7]

Recommended Solution & Protocol:

Strict temperature control is the only effective way to prevent this side reaction.

  • Reaction Temperature: Do not exceed 90°C during the oxidation. If decarboxylation is a persistent issue, attempt the reaction at a lower temperature (e.g., 70-80°C) for a longer duration.

  • Workup Temperature: Conduct all workup steps, especially solvent removal, at reduced pressure and with a bath temperature below 40°C. Evaporating the filtrate to dryness on a high-temperature rotary evaporator is a common cause of this side reaction.

  • Avoid Prolonged Heating: Once the reaction is complete, work it up promptly. Leaving the product in solution at high temperatures for extended periods will favor decarboxylation.

Problem 4: A Complex Mixture of Unidentified Products is Observed

Symptom: The crude product analysis (TLC, LC-MS, NMR) shows multiple, often inseparable, byproducts, and the yield of the desired product is very low.

Probable Cause: Severe over-oxidation leading to pyridine ring cleavage. This occurs when reaction conditions are too harsh, typically a combination of excess oxidant and excessively high temperatures.[1]

Recommended Solution & Protocol:

When faced with a complex mixture, a systematic re-evaluation of the reaction conditions is necessary. Use the following workflow to diagnose and correct the issue.

Troubleshooting_Workflow Start Complex Mixture Observed Check_Temp Was Reaction Temp > 90°C? Start->Check_Temp Reduce_Temp Action: Reduce temp to 70-80°C. Monitor closely. Check_Temp->Reduce_Temp Yes Check_Stoich Was KMnO₄ Stoichiometry > 4 eq? Check_Temp->Check_Stoich No Reduce_Temp->Check_Stoich Reduce_Stoich Action: Reduce KMnO₄ to 2.5-3 eq. Add in portions. Check_Stoich->Reduce_Stoich Yes Check_Addition Was KMnO₄ added all at once? Check_Stoich->Check_Addition No Reduce_Stoich->Check_Addition Portionwise Action: Add KMnO₄ in 3-4 portions to control exotherm. Check_Addition->Portionwise Yes Re-run Re-run Optimized Reaction Check_Addition->Re-run No Portionwise->Re-run

Caption: Troubleshooting workflow for complex reaction mixtures.

References

  • ResearchGate. (2013). I have a problem with boc deprotection of pyridinium salts. Retrieved from [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). BOC Protection and Deprotection of Amines. Retrieved from [Link]

  • Prothero, J. (n.d.). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved from [Link]

  • Brown, E. V. (1975). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry, 40(2), 153-155. Retrieved from [Link]

Sources

Optimization of reaction time and temperature for "5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. Here, we address common challenges encountered during its synthesis, focusing on the critical interplay of reaction time and temperature to maximize yield and purity.

The primary challenge in synthesizing this molecule often lies in the final hydrolysis step of its corresponding ester precursor (e.g., methyl or ethyl 5-[(t-butoxy)carbonyl]picolinate). The goal is to achieve complete saponification of the 2-position ester without compromising the acid-labile tert-butoxycarbonyl (Boc) protecting group at the 5-position. This guide provides a framework for troubleshooting and optimizing this delicate transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the final step in synthesizing 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid?

The most prevalent and dependable method is the basic hydrolysis (saponification) of a corresponding ester, such as methyl 5-[(t-butoxy)carbonyl]picolinate or ethyl 5-[(t-butoxy)carbonyl]picolinate. This approach is generally preferred because it operates under conditions that are less likely to cleave the acid-sensitive Boc protecting group compared to acidic hydrolysis.[1][2]

Q2: Why is basic hydrolysis strongly recommended over acidic hydrolysis for this specific molecule?

The tert-butoxycarbonyl (Boc) group is notoriously unstable under acidic conditions. Attempting to hydrolyze the ester at the 2-position using acid would almost certainly lead to the concurrent and undesired cleavage of the Boc group, resulting in the formation of pyridine-2,5-dicarboxylic acid as a significant byproduct. Basic conditions, typically using alkali metal hydroxides like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), selectively target the ester for saponification while preserving the Boc group's integrity.[1]

Q3: What are the most critical parameters to control during the basic hydrolysis reaction?

The three pillars of a successful hydrolysis are:

  • Stoichiometry of the Base: An excess of the base (typically 2-5 equivalents) is often necessary to drive the reaction to completion.[3]

  • Temperature: This is the most critical parameter. Excessive heat can promote side reactions, including the slow degradation of the Boc group even under basic conditions. Gentle heating or even ambient temperatures are often sufficient.[3]

  • Reaction Time: The reaction must be allowed to proceed long enough for complete consumption of the starting ester, which can be monitored chromatographically.

Q4: How can I effectively monitor the reaction's progress to determine the optimal endpoint?

Thin-layer chromatography (TLC) is a straightforward and effective method. A suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid) will show the starting ester as a higher-running spot and the product carboxylic acid as a lower-running, often streaky, spot at the baseline. The reaction is complete when the starting material spot is no longer visible. For more precise, quantitative monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or Incomplete Conversion to Product

  • Symptoms: Your TLC or HPLC analysis shows a significant amount of the starting ester remaining even after several hours.

  • Potential Cause A: Insufficient Reaction Time or Temperature. Saponification can be sluggish, especially at lower temperatures.

    • Solution: First, try extending the reaction time, continuing to monitor every few hours. If the reaction has stalled, a gentle increase in temperature (e.g., from room temperature to 40-50°C) can significantly accelerate the rate.[3] Avoid aggressive heating to prevent side reactions.

  • Potential Cause B: Inadequate Amount of Base. Hydrolysis is a stoichiometric reaction. If the base is consumed by any acidic impurities or is simply insufficient, the reaction will not go to completion.

    • Solution: Ensure you are using a sufficient excess of a strong base like NaOH or LiOH. A range of 2-5 equivalents is a standard practice to ensure the reaction is driven forward.[3]

Issue 2: Significant Formation of a Deprotected Byproduct

  • Symptoms: Your analytical data (e.g., Mass Spectrometry or NMR) shows the presence of pyridine-2,5-dicarboxylic acid, indicating the loss of the Boc group.

  • Potential Cause: Reaction Temperature is Too High or Reaction Time is Excessive. While the Boc group is more stable to bases than acids, it is not completely inert. Prolonged exposure to strong base at elevated temperatures can lead to its cleavage.

    • Solution: Reduce the reaction temperature. Many successful hydrolyses of this type are performed at room temperature over a longer period (e.g., 12-24 hours) or with mild heat (40-50°C). This minimizes the energy available for the undesired deprotection pathway. If deprotection is still an issue, consider using a milder base like lithium hydroxide, which can sometimes provide better selectivity at lower temperatures.

Issue 3: Difficult Product Isolation and Purification

  • Symptoms: After acidification, the product fails to precipitate, remains in the aqueous layer during extraction, or forms intractable emulsions.

  • Potential Cause: Zwitterionic Nature and High Water Solubility. The molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid. Depending on the pH, it can exist as a zwitterion or a salt, both of which can be highly water-soluble.[4]

    • Solution 1 (Acidification & Precipitation): The most common solution is to carefully adjust the pH of the aqueous solution after the reaction is complete. After quenching any excess base, slowly add a cold acid (e.g., 1M HCl) to bring the pH to approximately 3-4.[3] This is often the isoelectric point where the molecule is least soluble, causing it to precipitate. The solid can then be collected by filtration.

    • Solution 2 (Alternative Purification): If precipitation fails, the compound may be too water-soluble. In such cases, one strategy is to convert the crude acid back into a more easily purified methyl or ethyl ester, purify the ester by column chromatography, and then re-attempt the hydrolysis under more carefully controlled conditions.[4]

Data & Visualizations

Data Presentation

Table 1: Recommended Starting Conditions for Hydrolysis of Methyl 5-[(t-Butoxy)carbonyl]picolinate

BaseEquivalentsSolvent SystemTemperature (°C)Typical Time (h)
NaOH2.0 - 3.0Methanol / Water (1:1)40 - 504 - 8
LiOH·H₂O2.0 - 3.0THF / Water (2:1)20 - 2512 - 18
KOH2.5 - 4.0Ethanol / Water (1:1)50 - 603 - 6

Note: These are starting points. Optimal conditions should be determined by monitoring the reaction.

Experimental Workflows & Diagrams

G cluster_0 Reaction & Workup cluster_1 Troubleshooting start Start: Basic Hydrolysis of Ester monitor Monitor by TLC/HPLC start->monitor complete Reaction Complete? monitor->complete complete->monitor No, Continue Reaction acidify Cool and Acidify to pH 3-4 complete->acidify Yes isolate Isolate Product (Filtration or Extraction) acidify->isolate low_yield Problem: Low Yield isolate->low_yield If yield is low impurity Problem: Impurity Found (Loss of Boc Group) isolate->impurity If impure cause1 Cause: Insufficient Time/Temp low_yield->cause1 cause2 Cause: Temp Too High impurity->cause2 solution1 Solution: Increase Time or Slightly Increase Temp (to 40-50°C) cause1->solution1 solution2 Solution: Decrease Temp (to RT) and Extend Time cause2->solution2

Caption: Troubleshooting workflow for the synthesis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid.

ReactionScheme compoundA Ester Precursor (R = Me, Et) reagents1 NaOH or LiOH MeOH/H₂O, 25-50°C compoundA->reagents1 compoundB Target Product 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid reagents2 Excessive Heat or Time compoundB->reagents2 side_product Side Product Pyridine-2,5-dicarboxylic acid reagents1->compoundB Desired Reaction reagents2->side_product Undesired Side Reaction (De-Boc Protection)

Caption: Key reaction pathway and the primary undesired side reaction.

Optimized Experimental Protocol

Method: Saponification of Methyl 5-[(t-butoxy)carbonyl]picolinate

  • Dissolution: Dissolve methyl 5-[(t-butoxy)carbonyl]picolinate (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 or 2:1 v/v ratio). The total solvent volume should be sufficient to ensure all solids remain dissolved throughout the reaction (approx. 10-20 mL per gram of starting material).

  • Addition of Base: To the stirred solution, add sodium hydroxide (2.5 eq) as a solid or as a pre-dissolved aqueous solution. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 45°C and maintain this temperature with stirring.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., eluent: 1:1 Hexane:Ethyl Acetate + 1% Acetic Acid). The reaction is typically complete within 4-8 hours, as indicated by the complete disappearance of the starting material spot.

  • Workup - Cooling and Quenching: Once complete, cool the reaction mixture in an ice bath to 0-5°C.

  • Workup - Acidification: While stirring vigorously, slowly add 1M hydrochloric acid dropwise. Monitor the pH closely. Continue adding acid until the pH of the solution is between 3 and 4. A white precipitate of the product should form.

  • Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold water to remove inorganic salts. Dry the product under vacuum to a constant weight. The resulting 5-[(t-butoxy)carbonyl]pyridine-2-carboxylic acid should be a white to off-white solid.

References

  • CN110551123A - Preparation method of 5- (tert-butyloxycarbonyl) -2-methyl-4, 5,6, 7-tetrahydro-2H-pyrazolo [4,3-C ] pyridine-7-carboxylic acid - Google Patents. [URL: https://patents.google.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631980/]
  • Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid - Benchchem. [URL: https://www.benchchem.com/technical-center/synthesis-of-5-benzyloxy-pyridine-2-carboxylic-acid]
  • How to purify a water soluble compound? - ResearchGate. [URL: https://www.researchgate.
  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 - A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. [URL: https://www.jocpr.com/articles/a-green-and-efficient-hydrolysis-of-methyl-5chloropyrazine2carboxylate-to-5chloropyrazine2carboxylic-acid.pdf]
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4424883/]

Sources

Technical Support Center: Stability and Handling of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid (also known as 5-(Boc-amino)picolinic acid). This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in their synthetic workflows. We will address common questions and troubleshooting scenarios related to its stability, storage, and potential degradation pathways, ensuring you can use this reagent with confidence and achieve reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries we receive regarding this compound.

Q1: What are the optimal long-term storage conditions for 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid?

For maximum shelf-life, the compound should be stored under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (2-8°C).[1] It is crucial to protect it from moisture and acidic vapors, as these can initiate degradation. The tert-butoxycarbonyl (Boc) group is sensitive to acid, and the picolinic acid moiety can be susceptible to other chemical transformations.

Q2: What is the primary cause of degradation for this molecule?

The molecule has two primary points of lability, and the dominant degradation pathway depends on the experimental conditions:

  • Acid-Catalyzed Deprotection: The Boc protecting group is highly sensitive to acidic conditions and will be readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), even in trace amounts, to yield 5-aminopyridine-2-carboxylic acid.[2][3]

  • Thermal Decarboxylation: The pyridine-2-carboxylic acid (picolinic acid) structure is known to undergo decarboxylation (loss of CO₂) upon heating, particularly in solution.[4][5] This pathway is facilitated by the nitrogen atom adjacent to the carboxylic acid.[6]

Q3: Is this compound stable under basic or nucleophilic conditions?

Yes, the Boc protecting group is specifically designed to be stable towards most bases and nucleophiles, which is why it is so widely used in organic synthesis.[3][7][8] Therefore, reactions involving bases (e.g., amide couplings with amine bases like triethylamine or DIPEA) or nucleophiles generally do not affect the integrity of the Boc group.

Q4: What are the common visual or analytical signs of degradation?

Degradation is typically not visible as a color change in the solid state unless extensive. The most reliable indicators are analytical:

  • TLC Analysis: Appearance of a new, more polar spot corresponding to the free amine (5-aminopyridine-2-carboxylic acid) after acidic exposure. A less polar spot corresponding to the decarboxylated product may appear after heating.

  • LC-MS Analysis: Observation of new peaks with masses corresponding to the deprotected product (M-100) or the decarboxylated product (M-44).

  • NMR Spectroscopy: Disappearance of the characteristic tert-butyl singlet at ~1.5 ppm indicates loss of the Boc group.

Section 2: Troubleshooting Guide for Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides scientifically grounded solutions.

Problem 1: My compound shows a new, more polar peak in my LC-MS analysis after an acidic workup or purification on silica gel.

  • Probable Cause: You are observing acid-catalyzed deprotection of the Boc group. The resulting product, 5-aminopyridine-2-carboxylic acid, contains a free amine and is significantly more polar. Silica gel can be slightly acidic and may cause partial deprotection, especially with prolonged exposure or when using certain solvent systems.[8]

  • Causality Explained: The Boc group is cleaved via an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism.[7] The reaction is initiated by protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the unstable carbamic acid, which rapidly decarboxylates to the free amine.[9]

  • Solution & Protocol:

    • Avoid Strong Acids: Neutralize any acidic reaction mixtures with a mild base like saturated sodium bicarbonate solution before extraction.[2]

    • Buffer Silica Gel: If column chromatography is necessary, consider pre-treating the silica gel with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in your eluent) to neutralize acidic sites.

    • Alternative Purification: If the compound remains sensitive, consider alternative purification methods such as recrystallization or reverse-phase chromatography.

Problem 2: During a reaction heated in solution (e.g., DMF at 100°C), I observe gas evolution and the formation of an unexpected, non-polar byproduct.

  • Probable Cause: You are likely observing thermally-induced decarboxylation of the picolinic acid moiety. The gas evolved is carbon dioxide (CO₂).

  • Causality Explained: Picolinic acids are known to be thermally labile. The nitrogen atom at the 2-position stabilizes the transition state for CO₂ loss, often through a zwitterionic intermediate, making this process more favorable than for nicotinic (3-substituted) or isonicotinic (4-substituted) acids.[4][6]

  • Solution & Protocol:

    • Lower Reaction Temperature: If the desired reaction chemistry allows, reduce the temperature. Investigate whether a catalyst or a more active reagent could facilitate the reaction under milder conditions.

    • Time Optimization: Minimize the reaction time at elevated temperatures. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

    • Alternative Synthetic Strategy: If high temperatures are unavoidable, consider introducing the carboxylic acid functionality at a later stage in the synthesis.

Problem 3: My amide coupling reaction is inefficient, requiring high temperatures and resulting in byproducts.

  • Probable Cause: This could be a combination of issues. Steric hindrance from the ortho-carboxylic acid and the Boc-protected amine may slow the reaction. The elevated temperatures required to drive the reaction to completion may then trigger the thermal decarboxylation pathway described in Problem 2.

  • Solution & Protocol:

    • Use a More Potent Coupling Reagent: Standard coupling reagents might be insufficient. Switch to a more powerful reagent known to overcome steric hindrance, such as HATU, HBTU, or COMU, in a polar aprotic solvent like DMF or NMP.

    • Optimize Reaction Conditions: Perform the coupling at room temperature or slightly below (0°C to RT) and allow it to stir for a longer period (12-24 hours) rather than forcing it with heat.

    • Pre-activation: Activate the carboxylic acid first by forming an active ester (e.g., with HATU and DIPEA for 15-30 minutes at 0°C) before adding your amine nucleophile. This can often improve yields for sterically hindered couplings.

Section 3: Key Degradation Pathways

Understanding the underlying mechanisms of degradation is critical for designing robust experimental protocols. The two primary pathways are illustrated below.

Pathway A: Acid-Catalyzed Deprotection

This is the most common degradation route. It proceeds readily in the presence of strong acids (e.g., TFA, HCl) or under prolonged exposure to mildly acidic conditions. The process releases isobutylene and carbon dioxide as volatile byproducts.[9][10]

Pathway B: Thermal Decarboxylation

This pathway becomes significant at elevated temperatures, typically above 80-100°C in solution. It involves the loss of the carboxylic acid group as CO₂, yielding the corresponding substituted pyridine.[5][11]

G cluster_A Pathway A: Deprotection cluster_B Pathway B: Decarboxylation parent 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid prodA 5-Aminopyridine-2-carboxylic acid parent->prodA Strong Acid (e.g., TFA) or High Heat (>150°C) prodB tert-Butyl (pyridin-3-yl)carbamate parent->prodB Heat in Solution (e.g., >100°C) byprodA + Isobutylene + CO₂ prodA->byprodA byprodB + CO₂ prodB->byprodB

Competing degradation pathways of the title compound.

Section 4: Protocol for Stability Assessment

To empirically determine the stability of this compound under your specific reaction conditions, a forced degradation study is recommended. This protocol serves as a self-validating system to anticipate potential issues.

Protocol 1: Forced Degradation Study in Solution
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid in a suitable solvent like acetonitrile or methanol.

  • Sample Preparation: Aliquot the stock solution into four separate vials.

    • Vial 1 (Control): No additions. Store at room temperature.

    • Vial 2 (Acidic Stress): Add 10 µL of 1M HCl.

    • Vial 3 (Basic Stress): Add 10 µL of 1M NaOH.

    • Vial 4 (Thermal Stress): No additions. Place in a heating block set to 80°C.

  • Time-Point Analysis: At specific time points (e.g., 0, 1, 4, and 24 hours), take a small aliquot from each vial.

  • Quenching and Dilution: Quench the acidic and basic samples by neutralizing them. Dilute all samples to a standard concentration suitable for analysis.

  • Analysis: Analyze the samples by LC-MS. Compare the peak area of the parent compound and identify the masses of any new peaks that appear, correlating them with the expected degradation products (Deprotected: M-100; Decarboxylated: M-44).

Section 5: Summary of Stability Data

The following table summarizes the known stability profile of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid under various conditions.

ConditionStabilityPrimary Degradation ProductMechanism
Strong Acid (e.g., TFA, 4M HCl) Highly Labile5-Aminopyridine-2-carboxylic acidBoc Deprotection[2]
Aqueous Base (e.g., 1M NaOH) Generally StableNoneBoc group is base-resistant[3]
Neutral, Room Temperature StableNoneRecommended storage condition[1]
Thermal (>80-100°C, solution) Labiletert-Butyl (pyridin-3-yl)carbamateDecarboxylation[4][5]
Silica Gel Chromatography Potentially Labile5-Aminopyridine-2-carboxylic acidMildly acidic surface can cause deprotection[8]

References

  • The Bulky Guardian: A Technical Guide to the Hydrolysis Resistance of Tert-Butyl Esters. Benchchem.
  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
  • Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis. Benchchem.
  • WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
  • Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress.
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.
  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
  • Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. American Chemical Society.
  • 5-{[(tert-butoxy)carbonyl]amino}-2-methoxypyridine-4-carboxylic acid. Unknown Source.
  • Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH.
  • Method Simplifies Deprotection and Modific
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • 5-({[(tert-Butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid | 864353-57-1. Biosynth.
  • Thermal Methods - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress.
  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress.
  • A mild Boc deprotection and the importance of a free carboxylate.
  • 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid. PubChemLite.
  • MSDS of 5-{amino}thiophene-2-carboxylicacid. Unknown Source.

  • 5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid | 848308-47-4. ChemicalBook.
  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions.
  • 848308-47-4(5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid) Product Description. ChemicalBook.
  • Boc Protecting Group for Amines. Chemistry Steps.

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Removal of Boc protecting group from "5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the removal of the tert-butoxycarbonyl (Boc) protecting group from 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter specific issues during this critical synthetic step. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the Boc deprotection of this specific class of heterocyclic compounds. The electron-deficient nature of the pyridine ring and the presence of the carboxylic acid moiety can present unique challenges compared to standard aliphatic or aniline substrates.

Issue 1: Incomplete or Severely Sluggish Deprotection

Q: My reaction stalls with significant starting material remaining, even after several hours. What factors are impeding the complete removal of the Boc group?

A: Incomplete deprotection is a common hurdle. The stability of the Boc group is influenced by the electronic nature of the substrate and the reaction conditions. Several factors could be at play:

  • Insufficient Acid Strength or Stoichiometry: The deprotection is an acid-catalyzed process that requires protonation of the carbamate.[1][2] If the acid is too dilute or used in insufficient quantities, the reaction equilibrium will not favor the product. The pyridine nitrogen can act as a base, consuming some of the acid, which necessitates using a sufficient excess.

  • Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can affect the reaction rate. While dichloromethane (DCM) is standard, its ability to solvate the resulting ammonium salt is limited.

  • Low Reaction Temperature: While most Boc deprotections are run at room temperature, substrates with reduced reactivity may require gentle heating to overcome the activation energy barrier.[3]

Troubleshooting Steps & Solutions:

  • Increase Acid Concentration: The most straightforward approach is to increase the concentration of the acid. If using 20-25% Trifluoroacetic Acid (TFA) in DCM, consider increasing it to 50% or even using neat TFA for a short period.[3][4][5]

  • Switch to a Stronger Acid System: A solution of 4M HCl in dioxane is often more potent than TFA/DCM mixtures and can be highly effective for stubborn deprotections.[6][7][8][9] The use of HCl in methanol is also a viable alternative.[10][11]

  • Elevate the Temperature: Gently heat the reaction to 40-50 °C. This should be done with careful monitoring by TLC or LC-MS to avoid potential side reactions or degradation.[3]

  • Optimize the Solvent System: For HCl-mediated deprotections, switching from dioxane to a protic solvent like methanol can sometimes accelerate the reaction.[10]

Issue 2: Formation of an Unexpected Side Product with a Mass of +56 Da

Q: My LC-MS analysis shows a significant peak with a mass corresponding to my desired product +56 Da. What is this impurity and how can I prevent it?

A: This mass increase is the classic signature of tert-butylation, a common side reaction in Boc deprotection.[4]

  • Mechanism of Side Reaction: The acid-catalyzed cleavage of the Boc group generates a highly reactive tert-butyl cation intermediate.[1][12] This electrophile can then attack any available nucleophile. In the case of your molecule, the electron density of the pyridine ring, although generally low, can be sufficient for electrophilic aromatic substitution, leading to the formation of a tert-butylated pyridine derivative.

Mitigation Strategies:

The most effective way to prevent this is to introduce a "cation scavenger" into the reaction mixture. Scavengers are nucleophiles that are more reactive than your substrate and are present in high concentration to trap the tert-butyl cation before it can cause unwanted alkylation.[3][12][13]

  • Recommended Scavengers:

    • Triisopropylsilane (TIS): Typically used at 2.5-5% (v/v). It reduces the tert-butyl cation.

    • Anisole or Thioanisole: These electron-rich aromatic compounds act as effective traps for the cation.[3][13]

dot

Side_Reaction_Mechanism cluster_main Boc Deprotection cluster_side Side Reaction cluster_solution Solution BocN R-NH-Boc CarbamicAcid [R-NH-COOH] BocN->CarbamicAcid + H+ H_plus H+ Product R-NH2 (Product) CarbamicAcid->Product - CO2 tBu_cation t-Butyl Cation (Reactive Intermediate) CarbamicAcid->tBu_cation Generates CO2 CO2 SideProduct t-Butylated Product (Mass +56 Da) tBu_cation->SideProduct Attacks Trapped Trapped Cation tBu_cation->Trapped Intercepted by Pyridine Pyridine Ring (Nucleophile) Pyridine->SideProduct Scavenger Scavenger (e.g., TIS, Anisole) Scavenger->Trapped

Caption: Formation and quenching of the t-butyl cation.

Issue 3: Difficult Product Isolation and Purification

Q: After removing the solvent, I'm left with a sticky oil that is difficult to handle. How can I effectively isolate the final product as a solid?

A: The product, 5-aminopyridine-2-carboxylic acid, is zwitterionic and can be highly polar, making it soluble in a range of solvents and sometimes difficult to crystallize. The work-up procedure is critical.

Recommended Isolation & Purification Protocol:

  • Removal of Excess Acid: After the reaction is complete (as confirmed by TLC/LC-MS), concentrate the mixture in vacuo. To remove residual TFA or HCl, add a solvent like DCM or toluene and re-evaporate.[4] Repeat this co-evaporation process 2-3 times.

  • Precipitation: The product is typically isolated as its corresponding salt (e.g., TFA or HCl salt).

    • After removing the reaction solvent, dissolve the crude residue in a minimal amount of a polar solvent (e.g., methanol).

    • Add this solution dropwise to a large volume of a cold, non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) with vigorous stirring.

    • The product salt should precipitate as a solid.[4][8]

  • Filtration: Collect the solid by vacuum filtration, wash it with cold ether, and dry it under high vacuum.

  • Neutralization (If Free Base is Required): If the free amine is needed for a subsequent step, dissolve the salt in water or methanol and carefully add a mild base (e.g., saturated aqueous sodium bicarbonate) until the pH is neutral.[3][4] The zwitterionic product may precipitate. Alternatively, extract with an appropriate organic solvent if solubility allows. Be aware that the free zwitterion may have low solubility in many common organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for this deprotection?

A1: Two methods are overwhelmingly common. The choice depends on substrate sensitivity and available reagents.

ParameterMethod A: TFA/DCMMethod B: HCl/Dioxane
Reagents Trifluoroacetic Acid (TFA), Dichloromethane (DCM)4M Hydrogen Chloride (HCl) in 1,4-Dioxane
Concentration 20-50% TFA in DCM (v/v)[3][5]Use as supplied (4M solution)[6][7][9]
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 1 - 4 hours[3][5]30 minutes - 2 hours[7][9]
Work-up Evaporation, co-evaporation with toluene/DCM, ether precipitation.[4]Evaporation, ether precipitation.[8]
Notes TFA is volatile and highly corrosive. Use of a scavenger is often recommended.Dioxane is a suspected carcinogen. Solution is commercially available.

Q2: How should I monitor the reaction progress?

A2: Thin-Layer Chromatography (TLC) is the most common and immediate method.[14][15]

  • Setup: Use three lanes on your TLC plate: Starting Material (SM), Co-spot (C), and Reaction Mixture (R).[15]

  • Eluent: A polar solvent system is required. Start with a mixture like 9:1 DCM:Methanol. You may need to add a small amount of acetic acid (1-2 drops) to the eluent to get well-defined spots for the carboxylic acid.[14]

  • Observation: The Boc-protected starting material will be less polar (higher Rf) than the deprotected product. The reaction is complete when the SM spot has completely disappeared from the 'R' lane and is replaced by a new, more polar spot (lower Rf) corresponding to the product. LC-MS can also be used for definitive monitoring.[3][16]

Q3: Are there milder deprotection methods for substrates with other acid-sensitive groups?

A3: Yes. If your molecule contains other acid-labile groups (e.g., tert-butyl esters, acetals), standard TFA or HCl conditions may not be suitable. Consider these alternatives:

  • Oxalyl Chloride in Methanol: This system provides a mild method for deprotection at room temperature and is tolerant of many other functional groups.[10][17][18] The reaction is often complete within 1-4 hours.[17][18]

  • Thermolytic Cleavage: In some cases, heating the Boc-protected compound in a high-boiling, polar solvent like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can effect deprotection without strong acid.[19][20]

  • Lewis Acids: Certain Lewis acids can selectively cleave Boc groups under conditions that may leave other groups intact.[13][21]

Q4: What are the essential safety precautions when using TFA?

A4: Trifluoroacetic acid is a strong, volatile, and highly corrosive acid that can cause severe chemical burns which may be delayed in appearance.[22]

  • Engineering Controls: Always handle TFA inside a properly functioning chemical fume hood.[22][23]

  • Personal Protective Equipment (PPE): Wear a lab coat, closed-toe shoes, and chemical splash goggles. Use appropriate chemical-resistant gloves (butyl rubber or Viton are recommended for larger quantities; double-gloving with nitriles may be acceptable for small amounts).[22]

  • Handling: When diluting, always add acid to the solvent slowly. Avoid contact with skin, eyes, and clothing.[22]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like bases.[23]

Experimental Protocols & Workflows

Protocol 1: Boc Deprotection using TFA/DCM
  • Dissolve the Boc-protected pyridine derivative (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere.

  • If required, add a scavenger such as triisopropylsilane (TIS) (1.2 equiv).[3]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) (10-20 equiv, often as a 25-50% v/v solution in DCM) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.[3][5]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with DCM or toluene (3x) to remove residual TFA.[4]

  • Dissolve the resulting oil in a minimal amount of methanol and precipitate the product TFA salt by adding it to cold diethyl ether.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane
  • Dissolve the Boc-protected pyridine derivative (1.0 equiv) in a minimal amount of a suitable co-solvent like methanol or DCM if necessary.

  • Add 4M HCl in dioxane (10-20 equiv) and stir the mixture at room temperature.[6][7]

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 30-90 minutes.[7][9][24]

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the residue with cold diethyl ether to induce precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum.[8]

dot

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitor Monitoring cluster_workup Work-up & Purification A Dissolve Substrate in Anhydrous Solvent B Add Scavenger (Optional) A->B C Cool to 0 °C B->C D Add Acid (TFA or HCl Solution) C->D E Stir at RT (1-4 hours) D->E F Reaction Complete? E->F F->E No G Concentrate in vacuo F->G Yes H Co-evaporate to Remove Acid G->H I Precipitate Salt from Ether H->I J Filter and Dry Final Product I->J

Caption: General experimental workflow for Boc deprotection.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Awuah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Akpa, T. C., et al. (2011). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Organic Letters. [Link]

  • Awuah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Boc Deprotection - HCl. Common Organic Chemistry. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Shang Ce. (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? Quora. [Link]

  • Alternative Methods for Boc Deprotection. Reddit. [Link]

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research. [Link]

  • I have a problem with boc deprotection of pyridinium salts. ResearchGate. [Link]

  • Trifluoroacetic Acid SOP. University of Washington. [Link]

  • Automated reaction monitoring by direct analysis mass spectrometry. Microsaic Systems. [Link]

  • Standard Operating Procedure: Trifluoroacetic Acid. University of Connecticut. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). ResearchGate. [Link]

  • Awuah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • Specific solvent issues with BOC deprotection. ACS Green Chemistry Institute. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Stack Exchange. [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

  • How To: Monitor by TLC. University of Rochester. [Link]

  • Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. ResearchGate. [Link]

  • Picolinic acid. Wikipedia. [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). [Link]

  • Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. ResearchGate. [Link]

  • Boc Protection - Common Conditions. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Synthesis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid (CAS: 848308-47-4), a key building block in pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, offering in-depth, field-proven insights in a troubleshooting-focused format.

Structure at a Glance

  • IUPAC Name: 5-(tert-butoxycarbonyl)picolinic acid[1]

  • Molecular Formula: C₁₁H₁₃NO₄[1]

  • Molecular Weight: 223.23 g/mol [1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid?

A1: The most prevalent and logical synthetic strategy involves the selective mono-esterification of pyridine-2,5-dicarboxylic acid. This approach leverages the differential reactivity of the two carboxylic acid groups. The carboxylic acid at the 2-position (picolinic acid moiety) is electronically deactivated by the adjacent nitrogen atom, making it a weaker nucleophile and slightly more acidic. This subtle difference allows for selective esterification at the 5-position under carefully controlled conditions. An alternative, though less common, route could involve the oxidation of a precursor like 5-(tert-butoxycarbonyl)-2-methylpyridine.

Q2: Why is a tert-butyl ester used as the protecting group in this synthesis?

A2: The tert-butyl (t-Bu) ester is an excellent choice due to its unique stability profile. It is highly resistant to hydrolysis under basic and neutral conditions, which allows for subsequent chemical modifications on other parts of the molecule without cleaving the ester.[2][3] This stability is primarily due to the steric bulk of the tert-butyl group, which hinders the approach of nucleophiles to the carbonyl carbon.[2][4] Conversely, the t-Bu ester is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), via a mechanism involving a stable tertiary carbocation intermediate.[3][4][5] This orthogonality makes it a versatile protecting group in multi-step syntheses.

Q3: Can I use a standard Fischer esterification to synthesize the tert-butyl ester?

A3: Standard Fischer esterification (refluxing the carboxylic acid in tert-butanol with a strong acid catalyst) is generally inefficient for creating tert-butyl esters. The bulky nature of tert-butanol makes it a poor nucleophile, and the reaction conditions can lead to dehydration of the alcohol to isobutylene. A more effective method is the reaction of the carboxylic acid with isobutylene in the presence of a strong acid catalyst (like sulfuric acid) or by reacting the corresponding acid chloride with potassium tert-butoxide.

Q4: My reaction seems to be producing both the desired mono-ester and the di-ester. How can I improve selectivity for the mono-ester?

A4: Achieving high selectivity for mono-esterification can be challenging. Key strategies include:

  • Stoichiometry Control: Use a limited amount of the tert-butylating agent (e.g., 1.0-1.2 equivalents).

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity, as the activation energy for the second esterification is likely higher.

  • Steric Hindrance: The inherent steric hindrance around the 2-position carboxylic acid helps in achieving selectivity.

  • Gradual Addition: Adding the esterifying reagent slowly to the reaction mixture can help maintain a low concentration, favoring the more reactive site.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low Yield of the Desired Product

Symptom: After workup and purification, the isolated yield of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is significantly lower than expected.

Possible Cause Explanation & Solution Experimental Protocol
Incomplete Reaction The esterification is an equilibrium process. Insufficient reaction time or non-optimal temperature can lead to low conversion.Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the temperature slightly or extending the reaction time. Using a slight excess of the tert-butylating agent might also drive the reaction forward.
Product Loss During Workup The product has both a carboxylic acid and an ester group, giving it some solubility in both aqueous and organic phases depending on the pH.Solution: During aqueous extraction, ensure the pH is carefully controlled. To extract the product into an organic solvent, the aqueous layer should be acidified to a pH of ~3-4 to protonate the carboxylic acid, making it less water-soluble.[6] Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction and perform multiple extractions to maximize recovery.[6]
Side Reactions At elevated temperatures, pyridine dicarboxylic acids can undergo decarboxylation.Solution: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. The use of an efficient catalyst can help achieve this.
Hydrolysis of the Ester If the workup conditions are too acidic or basic for a prolonged period, the newly formed tert-butyl ester could be partially hydrolyzed.Solution: While tert-butyl esters are generally stable to base[7], they are labile to acid.[5] Minimize the time the product is in contact with strong acidic solutions during workup. Neutralize the reaction mixture promptly after the reaction is complete.
Issue 2: Formation of Impurities

Symptom: HPLC or NMR analysis of the crude product shows significant peaks other than the starting material and the desired product.

Possible Cause Explanation & Solution Analytical Characterization
Di-ester Formation The reaction has proceeded too far, leading to the esterification of both carboxylic acid groups.Solution: Reduce the amount of the tert-butylating agent to stoichiometric or slightly sub-stoichiometric amounts. Lower the reaction temperature and shorten the reaction time. The di-ester is typically less polar than the mono-ester and can be separated by column chromatography.
Unreacted Starting Material Incomplete conversion leaves pyridine-2,5-dicarboxylic acid in the final product.Solution: The starting di-acid is significantly more polar than the mono-ester product. It can often be removed by a basic aqueous wash (e.g., with a dilute NaHCO₃ solution) during the workup, as the di-acid will be deprotonated and become water-soluble, while the mono-ester remains in the organic phase.
Decarboxylation Product Heating the reaction mixture too strongly can cause the loss of one or both carboxylic acid groups.Solution: Implement strict temperature control. If decarboxylation is suspected, use LC-MS to identify impurities with lower molecular weights corresponding to the loss of CO₂.

Reaction Workflow and Mechanism

Below is a generalized workflow for the synthesis and a diagram illustrating a potential troubleshooting path.

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Path start Pyridine-2,5-dicarboxylic Acid + Reagents reaction Selective Esterification start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography / Recrystallization workup->purification product 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid purification->product analysis Analyze Crude Product (TLC, LC-MS, NMR) purification->analysis Characterization low_yield Low Yield? analysis->low_yield impurities Impurities Present? low_yield->impurities Yes adjust_workup Optimize Extraction pH Perform Multiple Extractions low_yield->adjust_workup No check_diester Di-ester or SM Present? impurities->check_diester Yes adjust_reaction Optimize Stoichiometry, Temperature, and Time impurities->adjust_reaction No check_diester->adjust_reaction Yes

Caption: A generalized workflow for the synthesis and troubleshooting of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid.

Experimental Protocols

Protocol 1: Selective Mono-esterification of Pyridine-2,5-dicarboxylic Acid

This protocol is a representative example based on established chemical principles and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of pyridine-2,5-dicarboxylic acid (1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer with a 5% citric acid solution to remove DMAP, followed by water and brine.

    • To separate any unreacted starting material, wash with a cold, dilute solution of sodium bicarbonate. The desired product should remain in the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid.

Protocol 2: Characterization
  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure. The ¹H NMR should show a characteristic singlet for the nine protons of the tert-butyl group around 1.6 ppm. The pyridine ring protons will appear in the aromatic region, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift.

  • Mass Spectrometry: Use ESI-MS to confirm the molecular weight of the product (m/z for [M+H]⁺).

  • HPLC: Assess the purity of the final product using a suitable HPLC method.[8]

Mechanism: Acid-Catalyzed Cleavage of the t-Butyl Ester

While the synthesis focuses on creating the t-butyl ester, understanding its cleavage is crucial for its use as a protecting group.

G A R-CO-O-tBu Ester B R-CO-O⁺(H)-tBu Protonated Ester A:f0->B:f0 + H⁺ C C B:f0->C:f0 Cleavage D D C:f1->D:f0 Elimination

Caption: The AAL1 mechanism for the acid-catalyzed hydrolysis of a tert-butyl ester.

This AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism highlights the formation of a stable tertiary carbocation, which is the driving force for the facile cleavage of tert-butyl esters under acidic conditions.[2]

References

  • The Bulky Guardian: A Technical Guide to the Hydrolysis Resistance of Tert-Butyl Esters - Benchchem.
  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide - Benchchem.
  • 5-({[(tert-Butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid | 864353-57-1 - Biosynth.
  • CN110551123A - Preparation method of 5- (tert-butyloxycarbonyl) -2-methyl-4, 5,6, 7-tetrahydro-2H-pyrazolo [4,3-C ] pyridine-7-carboxylic acid - Google Patents.
  • 5-(tert-butoxycarbonyl)picolinic acid 95% | CAS: 848308-47-4 | AChemBlock.
  • Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem.
  • Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc.
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed Central.
  • US7368593B1 - Method of selective esterification - Google Patents.
  • Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid - Benchchem.
  • Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid - Benchchem.

Sources

Common impurities in "5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid" and their removal

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid. The chemical purity of this versatile building block is paramount for the success of subsequent synthetic steps and the integrity of final products in pharmaceutical and materials science research. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and remove common impurities encountered during its synthesis and handling.

Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the impurity implications?

The most common and direct synthesis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid involves the protection of the amino group of 5-amino-2-pyridinecarboxylic acid using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.[1][2]

This synthetic pathway implies that the most probable impurities will be:

  • Unreacted Starting Material: 5-Amino-2-pyridinecarboxylic acid.[3][4]

  • Reagent-Related Impurities: Excess or byproducts from the Boc-protection reaction.[5]

  • Process-Related Impurities: Byproducts formed due to side reactions like over-protection or decomposition.

Q2: What are the primary classes of impurities to be aware of?

Impurities can be categorized into four main groups:

  • Starting Material-Related: Unreacted 5-amino-2-pyridinecarboxylic acid is a very common impurity.[6]

  • Process-Related (Byproducts):

    • Decarboxylation Product: Pyridine-2-carboxylic acids can undergo decarboxylation, especially when heated, leading to the loss of the CO₂ group.[7][8]

    • Di-Boc Impurity: Although less common for this specific substrate, over-protection leading to a di-Boc derivative is a possibility in some Boc protection reactions.[5]

  • Degradation Products:

    • Hydrolysis Product: The Boc group is an acid-labile protecting group.[2] Exposure to even mild acidic conditions during workup or storage can cleave the Boc group, regenerating the starting material, 5-amino-2-pyridinecarboxylic acid.

  • Residual Reagents and Solvents: Leftover (Boc)₂O, bases (like triethylamine or DMAP), and solvents used in the reaction or purification.

Q3: How can I perform a quick purity assessment of my material?

A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is effective for a rapid purity check.

  • TLC Analysis: A simple TLC run can quickly reveal the presence of the more polar starting material (5-amino-2-pyridinecarboxylic acid), which will have a significantly lower Rf value than the desired product.

  • HPLC Analysis: A reverse-phase HPLC method is ideal for quantifying purity and detecting various impurities.[9][10] A typical method would use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[11][12]

Q4: What are the key stability and storage concerns for this molecule?

The primary stability concern is the acid-lability of the tert-butoxycarbonyl (Boc) protecting group.[2]

  • Avoid Acidic Conditions: Do not expose the compound to acidic environments during workup or storage, as this will lead to deprotection.

  • Storage: Store the compound in a cool, dry, and well-sealed container to protect it from atmospheric moisture and acidic gases. Long-term storage at 0-8°C is recommended.[4]

  • Thermal Stability: Avoid excessive heating, as pyridine-2-carboxylic acids are susceptible to thermal decarboxylation.[13][14]

Part 2: Troubleshooting Guide: Identification and Removal of Common Impurities
Issue 1: Presence of Unreacted Starting Material (5-Amino-2-pyridinecarboxylic acid)

This is the most frequently encountered impurity, arising from an incomplete protection reaction.

  • Identification:

    • TLC: A distinct spot at a lower Rf value compared to the main product spot. The starting material is significantly more polar.

    • HPLC: An earlier eluting peak in a reverse-phase system.[11]

    • ¹H NMR: Appearance of characteristic aromatic signals for 5-amino-2-pyridinecarboxylic acid and a broad singlet corresponding to the -NH₂ protons.

  • Root Cause Analysis:

    • Incomplete Reaction: Insufficient reaction time or temperature.

    • Stoichiometry: An inadequate amount of di-tert-butyl dicarbonate ((Boc)₂O) or base was used.

    • Base Strength: The base used may not have been strong enough to facilitate the reaction efficiently.

  • Removal Protocol: Acid-Base Extraction This method leverages the difference in acidity between the desired product and the amphoteric starting material. The desired product is a carboxylic acid, while the impurity has both a carboxylic acid and a basic amino group.

    • Dissolution: Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Weak Base Wash: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired product, being a carboxylic acid, will be deprotonated and move into the aqueous layer. The less acidic starting material and any neutral impurities will remain in the organic layer.

    • Separation: Separate the aqueous layer containing the desired product salt. Discard the organic layer.

    • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.[15] The desired product will precipitate out of the solution as a solid.

    • Isolation: Collect the precipitated solid by vacuum filtration.

    • Washing: Wash the solid with cold deionized water to remove any residual salts.

    • Drying: Dry the purified product under a high vacuum.

  • Verification:

    • TLC and HPLC analysis should show the absence or significant reduction of the impurity peak.[10]

    • The ¹H NMR spectrum should be clean of the starting material's characteristic signals.

Issue 2: Unintentional Deprotection (Formation of 5-Amino-2-pyridinecarboxylic acid)

This issue arises when the product is exposed to acidic conditions after synthesis.

  • Identification: The analytical signature is identical to that of the unreacted starting material (Issue 1).

  • Root Cause Analysis:

    • Acidic Workup: Using a strong acid wash during the workup procedure.

    • Improper Storage: Storing the material in a non-inert atmosphere or in the presence of acidic contaminants.

    • Chromatography: Using an un-neutralized silica gel for column chromatography, which can be slightly acidic.

  • Removal Protocol: The removal procedure is the same as for the unreacted starting material. An acid-base extraction is highly effective.[15]

Issue 3: Presence of the Decarboxylation Impurity (tert-Butyl (pyridin-3-yl)carbamate)

This impurity is formed if the molecule is subjected to excessive heat.

  • Identification:

    • TLC/HPLC: This impurity is less polar than the starting material and the product. It will have a higher Rf on TLC and a longer retention time in reverse-phase HPLC.

    • ¹H NMR: The most telling sign is the complete absence of the carboxylic acid proton signal (usually >10 ppm) and the appearance of a new aromatic proton signal in place of the carboxyl group.

    • LC-MS: The molecular weight will be 44 Da less than the desired product, corresponding to the loss of CO₂.

  • Root Cause Analysis:

    • High Reaction Temperature: Running the Boc-protection reaction at an elevated temperature.

    • Thermal Stress During Workup: Overheating during solvent removal on a rotary evaporator.

  • Removal Protocol: Recrystallization or Chromatography

    • Recrystallization: This impurity often has different solubility properties. A carefully chosen solvent system (e.g., ethyl acetate/hexanes, or ethanol/water) can selectively crystallize the desired carboxylic acid, leaving the more soluble decarboxylated impurity in the mother liquor.[13]

    • Column Chromatography: If recrystallization is ineffective, purification via silica gel column chromatography can be employed. A gradient elution with a solvent system like ethyl acetate in hexanes is a good starting point.[16]

  • Verification:

    • Purity confirmation by HPLC and ¹H NMR, ensuring the absence of signals corresponding to the decarboxylated product.

Part 3: Summary and Data Tables

Table 1: Common Impurities and Their Removal

Impurity NameLikely SourceIdentification MethodsRecommended Removal Method
5-Amino-2-pyridinecarboxylic acidIncomplete reaction; Acid-catalyzed deprotectionTLC, HPLC, ¹H NMRAcid-Base Extraction
tert-Butyl (pyridin-3-yl)carbamateThermal decomposition (decarboxylation)TLC, HPLC, ¹H NMR, LC-MSRecrystallization, Column Chromatography
Di-tert-butyl dicarbonate ((Boc)₂O)Excess reagent from synthesis¹H NMRVolatile, removed under high vacuum.
Residual SolventsInadequate drying after workup/purification¹H NMR, GC-MSDrying under high vacuum

Table 2: General Analytical Parameters

TechniqueTypical Conditions
TLC Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: 5-10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes (system may need optimization)
HPLC Column: C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)Mobile Phase: Gradient of Acetonitrile in water with 0.1% formic acid or phosphate buffer[9][11]Detection: UV at ~239 nm or 254 nm[11]
Part 4: Visualization of Workflows

Below are graphical representations of the key purification protocols.

cluster_0 Acid-Base Extraction Workflow A 1. Dissolve Crude Product in Ethyl Acetate B 2. Wash with sat. NaHCO₃ (aq) A->B C Separate Layers B->C D Aqueous Layer (Contains Product Salt) C->D Collect E Organic Layer (Contains Impurities) C->E Discard F 3. Acidify Aqueous Layer with 1M HCl to pH 3-4 D->F G 4. Filter Precipitate F->G H 5. Wash Solid with Cold H₂O G->H I 6. Dry Under High Vacuum H->I J Pure Product I->J

Caption: Workflow for purification via acid-base extraction.

cluster_1 Recrystallization Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent (e.g., Ethanol) B 2. Hot Filter (if needed) to remove insolubles A->B C 3. Slowly Cool to Room Temperature B->C D 4. Cool further in an Ice Bath C->D E 5. Collect Crystals by Filtration D->E F Mother Liquor (Contains Impurities) E->F Impurities remain in solution G 6. Wash Crystals with Cold Solvent E->G H 7. Dry Crystals Under Vacuum G->H I Pure Crystalline Product H->I

Sources

Technical Support Center: Scaling Up Reactions Involving 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the scale-up of reactions involving this versatile building block.

Section 1: Understanding the Compound

5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is a bifunctional molecule featuring a carboxylic acid and a Boc-protected amine on a pyridine ring. This structure makes it a valuable reagent in the synthesis of complex molecules, particularly in pharmaceutical development. However, its unique properties can present challenges during scale-up.

Section 2: Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid for a large-scale reaction. What are the recommended solvents?

A1: The solubility of this compound can be challenging due to its zwitterionic potential, where the acidic carboxylic acid and the basic pyridine nitrogen can form an internal salt.

  • Commonly Used Solvents: For reactions like amide couplings, polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often effective, especially with gentle heating.

  • Troubleshooting Poor Solubility:

    • Solvent Mixtures: A mixture of solvents can be beneficial. For instance, adding a co-solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to DMF might improve solubility.

    • Base Addition: In some cases, adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can help by deprotonating the carboxylic acid, making it more soluble in organic solvents.[1] However, this should be done cautiously as it can affect the subsequent reaction.

    • Salt Formation: Converting the carboxylic acid to a more soluble salt form by reacting it with a base like sodium hydroxide or potassium carbonate and then performing the reaction in a suitable solvent system is another strategy.[1]

Q2: My amide coupling reaction with 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is sluggish and gives low yields on a larger scale. How can I optimize this?

A2: Scaling up amide coupling reactions often requires re-optimization of conditions that worked well on a small scale. Several factors could be at play:

  • Choice of Coupling Reagent:

    • Carbodiimides: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common but can lead to the formation of N-acylurea byproducts, which can be difficult to remove.[2] The use of additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can suppress this side reaction and reduce racemization.[3]

    • Phosphonium and Uronium Salts: Reagents like BOP, PyBOP, HATU, and HBTU are generally more efficient but also more expensive.[3] They are particularly useful for coupling with sterically hindered or electron-deficient amines.[4]

  • Reaction Temperature: While many small-scale couplings are run at room temperature, larger reactions may benefit from gentle heating (e.g., 40-50 °C) to increase the reaction rate. However, monitor for potential side reactions or degradation at elevated temperatures.

  • Stoichiometry and Order of Addition: Ensure precise stoichiometry. On a large scale, it's often beneficial to pre-activate the carboxylic acid with the coupling reagent before adding the amine to minimize side reactions of the coupling agent with the amine.

  • Base Selection: The choice and amount of base (e.g., DIPEA, TEA) are critical. An excess of base can lead to racemization and other side reactions. Typically, 1.1 to 2 equivalents of a non-nucleophilic base are sufficient.

Coupling Reagent Common Additive Key Considerations
EDC, DCC, DICHOBt, HOAtCost-effective; byproduct removal can be challenging (especially DCU from DCC).[2][3]
HATU, HBTUNoneHigh efficiency, especially for difficult couplings; more expensive.
BOP, PyBOPNoneEfficient, but BOP produces carcinogenic HMPA as a byproduct.[3]
Q3: I am observing significant byproduct formation during the Boc-deprotection step. What are the likely side reactions and how can I avoid them?

A3: The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5][6] However, side reactions can occur, especially during scale-up.

  • Tert-Butylation: The tert-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic sites on your molecule, particularly electron-rich aromatic rings or sulfur-containing functional groups.[7]

    • Solution: Use a scavenger like triisopropylsilane (TIS), thioanisole, or water to trap the tert-butyl cation.[7]

  • Incomplete Deprotection: On a larger scale, ensuring complete mixing and reaction can be challenging.

    • Solution: Monitor the reaction closely using TLC or LC-MS. If the reaction stalls, consider adding more acid or extending the reaction time.

  • Alternative Deprotection Methods: If your molecule is sensitive to strong acids, consider alternative methods:

    • 4M HCl in Dioxane: This is another common acidic condition for Boc deprotection.[8]

    • Thermal Deprotection: In some cases, the Boc group can be removed by heating, though this may require high temperatures and is substrate-dependent.[9]

    • Lewis Acids: Reagents like ZnBr₂ in CH₂Cl₂ can sometimes be used for selective deprotection.[5]

Section 3: Troubleshooting Guides
Guide 1: Poor Yield and Purity After Work-up and Purification

Problem: After scaling up a reaction involving 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, the isolated yield is low, and the product is impure, even after chromatography.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield and purity.

Detailed Steps:

  • Reaction Monitoring: Ensure the reaction has gone to completion by TLC or LC-MS before starting the work-up. Incomplete reactions are a common cause of low yields.

  • Work-up Procedure:

    • Aqueous Washes: When performing aqueous washes, be mindful of the pH. The pyridine nitrogen can be protonated at low pH, potentially drawing your product into the aqueous layer. Conversely, the carboxylic acid will be deprotonated at high pH, also increasing aqueous solubility.

    • Emulsions: Large-scale reactions are more prone to forming emulsions during extraction. If this occurs, adding brine or filtering through a pad of celite can help break the emulsion.

  • Purification:

    • Chromatography: When scaling up flash chromatography, avoid overloading the column. A good rule of thumb is to load no more than 1-5% of the column's weight with crude material.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective and scalable purification method. Experiment with different solvent systems on a small scale to find optimal conditions.

Guide 2: Exotherms and Temperature Control During Scale-Up

Problem: A reaction that was well-behaved on a small scale is showing a dangerous exotherm upon scaling up.

Causality: The surface area to volume ratio decreases as the reaction scale increases. This means that heat generated by the reaction cannot dissipate as efficiently, leading to a rapid rise in temperature.

Mitigation Strategies:

  • Rate of Addition: Add reagents slowly, especially those that are known to cause an exotherm (e.g., adding a strong acid or a reactive coupling agent). Use an addition funnel for controlled, dropwise addition.

  • Cooling: Ensure your reaction vessel is equipped with adequate cooling. For larger scales, an ice bath may not be sufficient, and a cryocooler or a jacketed reactor with a circulating coolant may be necessary.

  • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively, although this may slow down the reaction rate.

  • Reverse Addition: In some cases, adding the reaction mixture to the reagent instead of the other way around can help control the exotherm.

Experimental Protocol: Scaled-Up Amide Coupling with Temperature Control

  • Setup: In a jacketed reactor equipped with an overhead stirrer, a temperature probe, and an addition funnel, dissolve 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the reactor to 0 °C using a circulating chiller.

  • Activation: To the cooled solution, add the coupling reagent (e.g., EDC, 1.1 eq) and HOBt (1.1 eq). Stir for 15-30 minutes to allow for pre-activation.

  • Amine Addition: Dissolve the amine (1.05 eq) and DIPEA (1.5 eq) in a separate portion of DMF and add it to the addition funnel.

  • Controlled Addition: Add the amine solution dropwise to the reactor, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion as monitored by LC-MS.

Caption: Workflow for controlled scale-up of an amide coupling.

References
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
  • ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid? Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Labsolu. (n.d.). 5-{[(tert-butoxy)carbonyl]amino}-2-methoxypyridine-4-carboxylic acid.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11649. DOI:10.1039/C5OB02129D. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PubChem. (n.d.). 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from [Link]

  • Reddit. (2018, May 4). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Strychnine total synthesis. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid , a crucial building block in the synthesis of various pharmaceutical agents. We will explore the rationale behind methodological choices, present a robust HPLC protocol, and compare its performance with alternative analytical techniques, supported by experimental principles and data.

The Criticality of Purity for 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid

5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is a substituted pyridine derivative. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Potential impurities may arise from the synthetic route, including unreacted starting materials, byproducts from side reactions, and degradation products. Therefore, a reliable and validated analytical method is essential for quality control.

Recommended Method: Reversed-Phase HPLC (RP-HPLC)

For the analysis of moderately polar compounds like 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, reversed-phase HPLC is the technique of choice due to its high resolution, sensitivity, and reproducibility.[3][4]

Experimental Protocol: RP-HPLC Purity Determination

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[5]

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the nonpolar t-butyl group, while allowing for interaction with the polar carboxylic acid and pyridine moieties.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileTFA acts as an ion-pairing agent, improving peak shape for the carboxylic acid and pyridine groups. Acetonitrile is a common organic modifier providing good elution strength.
Gradient 0-20 min, 20-80% B20-25 min, 80% B25-30 min, 80-20% BA gradient elution is crucial to separate impurities with a wide range of polarities, from polar starting materials to less polar byproducts.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Detection UV at 270 nmThe pyridine ring of the analyte contains a chromophore that absorbs in the UV region. 270 nm is a common starting point, but the optimal wavelength should be determined by a UV scan.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid sample.

  • Dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[5]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Sources

A Senior Application Scientist's Guide to Amide Bond Formation: A Reactivity Comparison of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient construction of amide bonds is a cornerstone of modern synthetic chemistry. The strategic choice of an activated carboxylic acid derivative is paramount to achieving high yields, minimizing side reactions, and ensuring streamline purification. This guide provides an in-depth technical comparison of the reactivity of various esters derived from 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, a key building block in medicinal chemistry. We will delve into the underlying principles governing their reactivity and provide supporting experimental data from analogous systems to inform your synthetic strategy.

The Central Role of Activated Esters

Direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, often requiring harsh conditions that are incompatible with complex molecules.[1] The solution is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a more electrophilic acylating agent. This is the fundamental principle behind the use of activated esters.[2]

This guide will focus on the comparative reactivity of four common ester types derived from 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid:

  • Simple Alkyl Esters: Methyl and Ethyl Esters

  • Activated Esters: N-Hydroxysuccinimide (NHS) and Pentafluorophenyl (PFP) Esters

The core of our comparison will be their efficiency in amide bond formation (aminolysis).

Understanding the Reactivity Landscape

The rate of aminolysis for an ester is primarily influenced by two key factors: the electrophilicity of the carbonyl carbon and the stability (and thus, leaving group ability) of the alkoxide or phenoxide group. The pyridine-2-carboxylate scaffold introduces additional electronic considerations. The electron-withdrawing nature of the pyridine nitrogen atom increases the electrophilicity of the carbonyl carbon at the C2 position, making it inherently more reactive than, for example, a benzoate ester.

The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is a foundational concept. Simple alkyl esters (like methyl and ethyl esters) are significantly less reactive than activated esters.[3] Among the activated esters, PFP esters are generally considered more reactive than NHS esters, a property attributed to the superior leaving group ability of the pentafluorophenoxide anion.

Comparative Reactivity Data

Ester TypeModel SubstrateAmineConditionsConversion/YieldRelative Reactivity
Methyl Ester Methyl 2-phenylacetateBenzylamine20 mol% 6-chloro-2-pyridone catalyst, CDCl₃, 40°C, 24h34% ConversionLow
p-Nitrophenyl Ester p-Nitrophenyl acetateBenzylamine20 mol% 2-pyridone catalyst, CDCl₃, rt, 5h37% ConversionHigh
Pentafluorophenyl Ester General Fmoc-amino acid-OPfpAmino Acid EsterDMF, HOBtHigh Purity (>90%)Very High
N-Hydroxysuccinimide Ester General Boc-amino acid-ONSuAmino Acid Saltaq. organic solventGood YieldsHigh

This table synthesizes data from analogous systems to illustrate relative reactivity trends.[4][5][6]

From this data, a clear hierarchy of reactivity emerges:

PFP Ester > NHS Ester >> Simple Alkyl Esters (Methyl/Ethyl)

The aminolysis of simple methyl esters often requires elevated temperatures or catalysis to proceed at a reasonable rate, highlighting their lower reactivity.[4][5][7] In contrast, activated esters like p-nitrophenyl esters (a common model for activated esters) react readily at room temperature.[4][5][6] PFP and NHS esters are specifically designed for high-efficiency amide coupling in peptide synthesis and bioconjugation, reacting rapidly under mild conditions.

Mechanistic Considerations: Why the Difference in Reactivity?

The stark difference in reactivity can be explained by the stability of the leaving group. The rate-determining step in the aminolysis of esters is typically the nucleophilic attack of the amine on the ester carbonyl to form a tetrahedral intermediate. The subsequent collapse of this intermediate to form the amide and release the leaving group is fast. A more stable leaving group (i.e., the conjugate base of a stronger acid) will facilitate the overall reaction.

  • Simple Alkyl Esters: The leaving group is an alkoxide (e.g., methoxide, ethoxide), which is a strong base.

  • NHS Esters: The leaving group is N-hydroxysuccinimide, which is significantly more acidic than simple alcohols, making its conjugate base a better leaving group.

  • PFP Esters: The leaving group is pentafluorophenol, a highly acidic phenol due to the strong electron-withdrawing effects of the five fluorine atoms. This makes pentafluorophenoxide an excellent leaving group, rendering PFP esters exceptionally reactive.

The following diagram illustrates the general mechanism for the aminolysis of an activated ester of our target molecule.

Amide Bond Formation cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products ester 5-Boc-Pyridine-2-Activated Ester intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic Attack amine Primary/Secondary Amine (R-NH2) amine->intermediate amide Amide Product intermediate->amide Collapse of Intermediate leaving_group Leaving Group (e.g., NHS, PFP) intermediate->leaving_group

Caption: General mechanism of amide bond formation via an activated ester.

Practical Implications and Experimental Protocols

The choice of ester for your synthesis will depend on the specific requirements of your reaction, including the nucleophilicity of your amine, the desired reaction conditions, and the stability of your starting materials.

Protocol 1: Synthesis of Activated Esters (NHS and PFP)

A common issue with the direct coupling of picolinic acids with N-hydroxysuccinimide or pentafluorophenol using carbodiimide reagents like DCC is the formation of stable N-acylureas, which halts the desired reaction. A more robust, two-step procedure via the acid chloride is recommended.

Step 1: Synthesis of 5-[(t-Butoxy)carbonyl]pyridine-2-carbonyl chloride

  • To a stirred suspension of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane, add a catalytic amount of DMF.

  • Carefully add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

  • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

Step 2: Formation of the Activated Ester

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF, dichloromethane).

  • To this solution, add N-hydroxysuccinimide (1.1 eq) or pentafluorophenol (1.1 eq).

  • Cool the mixture to 0 °C and slowly add a non-nucleophilic base such as triethylamine (1.2 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Filter off the triethylamine hydrochloride salt and concentrate the filtrate.

  • The crude activated ester can then be purified by recrystallization or chromatography.

Protocol 2: Comparative Amide Coupling Experiment

This workflow outlines a general procedure for comparing the reactivity of the different esters in an amide coupling reaction with a model amine, such as benzylamine.

Comparative_Experiment_Workflow cluster_prep Ester Preparation cluster_reaction Parallel Amide Coupling Reactions cluster_analysis Analysis synthesis Synthesize Methyl, Ethyl, NHS, and PFP esters of 5-Boc-pyridine-2-carboxylic acid methyl_rxn Methyl Ester + Benzylamine synthesis->methyl_rxn ethyl_rxn Ethyl Ester + Benzylamine synthesis->ethyl_rxn nhs_rxn NHS Ester + Benzylamine synthesis->nhs_rxn pfp_rxn PFP Ester + Benzylamine synthesis->pfp_rxn tlc Monitor reactions by TLC/LC-MS at regular time intervals (e.g., 1h, 4h, 12h, 24h) methyl_rxn->tlc ethyl_rxn->tlc nhs_rxn->tlc pfp_rxn->tlc workup Quench reactions and perform standard workup tlc->workup yield Isolate products and calculate yields workup->yield compare Compare reaction times and yields to determine relative reactivity yield->compare

Caption: Workflow for a comparative reactivity study.

Conclusion and Recommendations

The choice of ester for the acylation of amines with 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is critical for synthetic success.

  • Simple Alkyl Esters (Methyl, Ethyl): These are poor choices for efficient amide bond formation under mild conditions. Their use should be restricted to instances where the amine is highly nucleophilic or when forcing conditions (high temperature, catalysis) are permissible.

  • N-Hydroxysuccinimide (NHS) Esters: These are highly effective activating groups, suitable for a wide range of amines. They offer a good balance of reactivity and stability, although they are susceptible to hydrolysis, which can be a competing pathway in aqueous or protic environments.

  • Pentafluorophenyl (PFP) Esters: For maximum reactivity and enhanced stability towards hydrolysis, PFP esters are the superior choice. They are particularly advantageous for coupling with less nucleophilic amines or when the reaction requires an extended period in a protic solvent.

For demanding applications in drug discovery and peptide synthesis where high yields and clean reaction profiles are essential, the use of activated esters, particularly Pentafluorophenyl esters, is strongly recommended. The initial investment in preparing these more reactive intermediates is often repaid by simplified purification and higher overall synthetic efficiency.

References

  • Chauhan, P. M. S., & Srivastava, S. K. (2021). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-Portal.org. Available at: [Link]

  • LibreTexts. (2021). 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. In Chemistry LibreTexts. Available at: [Link]

  • Yamada, T., et al. (2021). 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. RSC Advances, 11(41), 25485-25492. Available at: [Link]

  • Ishihara, K., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 2018-2021. Available at: [Link]

  • Hein, J. E., & Gani, D. (2020). Physicochemical properties of amides and esters and complementary... ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Nature Communications, 14(1), 7136. Available at: [Link]

  • Yamada, T., et al. (2021). 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. RSC Publishing. Available at: [Link]

  • Britton, J., et al. (2022). Green Chemistry. BORIS Portal. Available at: [Link]

  • Yamada, T., et al. (2022). Proposed mechanism of 2-pyridine catalyzed ester aminolysis. ResearchGate. Available at: [Link]

  • LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. In Chemistry LibreTexts. Available at: [Link]

  • Gaber, M., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry, 11, 755-762. Available at: [Link]

  • Saryan, L. A., et al. (1989). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 32(3), 697-703. Available at: [Link]

  • Gresser, M. J., & Jencks, W. P. (1977). Ester aminolysis. Structure-reactivity relationships and the rate-determining step in the aminolysis of substituted diphenyl carbonates. Journal of the American Chemical Society, 99(21), 6963-6970. Available at: [Link]

  • Lundberg, H., & Tinnis, F. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-Portal.org. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Haas, M., et al. (2022). Yield comparison with different carboxylic acids. ResearchGate. Available at: [Link]

  • Porskamp, J. A. G. (1986). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University Repository. Available at: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide Bond Formation and Peptide Coupling. Tetrahedron, 61(46), 10827-10852. Available at: [Link]

  • Saryan, L. A., et al. (1979). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 22(10), 1218-1221. Available at: [Link]

  • Grout, R. J., et al. (1998). Aminolysis of sulfamate esters in non-aqueous solvents. Use of Brønsted coefficients (βnuc) to assign E2 and E1cB mechanisms. Journal of the Chemical Society, Perkin Transactions 2, (1), 133-140. Available at: [Link]

  • D'Auria, M., et al. (2010). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. Dalton Transactions, 39(1), 217-223. Available at: [Link]

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A Comparative Guide to Purity Standards of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic Acid for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate process of drug development, the quality of the final active pharmaceutical ingredient (API) is paramount. This quality is not merely determined in the final synthetic step but is a culmination of the purity and control of all preceding materials. Intermediates, such as 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, are foundational building blocks in the synthesis of numerous modern therapeutics.[1] The purity of this versatile pyridine derivative directly influences the impurity profile of the subsequent API, potentially impacting its safety, efficacy, and stability. This guide provides an in-depth comparison of purity standards and analytical methodologies for 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, grounded in the principles of international regulatory guidelines, to assist researchers and drug development professionals in making informed decisions.

Regulatory Framework: Adherence to ICH Guidelines

While specific pharmacopeial monographs for every pharmaceutical intermediate do not exist, the International Council for Harmonisation (ICH) provides a robust framework for the control of impurities.[2][3] These guidelines are the cornerstone of ensuring drug substance quality and are universally adopted by regulatory agencies. For an intermediate like 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, the following ICH guidelines are of particular relevance:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes the thresholds for reporting, identifying, and qualifying impurities in a new drug substance.[4][5][6] While directly applicable to the final API, its principles are extended to late-stage intermediates to ensure that downstream impurities are well-controlled.

  • ICH Q3C(R9): Guideline for Residual Solvents: This guideline sets permissible daily exposure limits for residual solvents based on their toxicity.[2][3] The manufacturing process of any intermediate must be designed to minimize the presence of harmful solvents.

  • ICH Q3D(R2): Guideline for Elemental Impurities: This guideline mandates a risk-based approach to control elemental impurities, which can be introduced from catalysts or manufacturing equipment.[3][4]

  • ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline is critical for assessing and controlling impurities that have the potential to be mutagenic, even at trace levels.[2]

Purity Specifications and Impurity Profile

A typical purity specification for 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid intended for pharmaceutical use would be ≥98% or ≥99%, as determined by a suitable analytical method like High-Performance Liquid Chromatography (HPLC). However, the overall purity value is only one aspect. A comprehensive purity assessment requires the identification and control of specific impurities.

Potential Impurities

The impurity profile of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is intrinsically linked to its synthetic route. Common impurities can be categorized as organic, inorganic, or residual solvents.[2][4]

  • Starting Materials and By-products: Unreacted starting materials and by-products from the synthesis are a primary source of organic impurities. For instance, if synthesized from a corresponding methyl-pyridine, unoxidized starting material could be present.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.

  • Degradation Products: The molecule may degrade under certain storage or processing conditions.

  • Reagents, Ligands, and Catalysts: These are chemicals used in the synthesis that are not intended to be part of the final chemical entity.[2]

Comparative Analysis of Analytical Methodologies

The accurate determination of purity and impurity profiles necessitates the use of robust and validated analytical methods. Several techniques can be employed, each with its own advantages and limitations.

Analytical TechniquePrincipleStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.High resolution, sensitivity, and reproducibility. Versatile for a wide range of compounds.[7]Can be complex to develop methods. Some compounds may lack a UV chromophore.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Excellent for volatile impurities and residual solvents.[8]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Quantitative (qNMR) for purity assessment without a reference standard. Excellent for structural elucidation of unknown impurities.Lower sensitivity compared to HPLC or GC. Can be complex to interpret for complex mixtures.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity. Can be coupled with HPLC or GC (LC-MS, GC-MS) for powerful impurity identification.[8]Generally not a quantitative technique on its own.

For routine purity testing and impurity profiling of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and recommended technique due to its robustness and suitability for pyridine carboxylic acids.[7][9][10]

Experimental Protocols

General HPLC Method for Purity Analysis

This protocol provides a starting point for the purity analysis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid. Method optimization will be required for specific applications and impurity profiles.

1. Instrumentation:

  • A standard HPLC system equipped with a UV detector.[7]

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice.[7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water for mass spectrometry compatibility) and an organic solvent (e.g., acetonitrile).[7]

  • Flow Rate: Typically 1.0 mL/min.[7]

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).[7]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of the mobile phase components).[7]

  • Filter the sample through a 0.45 µm syringe filter before injection.[7]

4. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are reported as a percentage of the total peak area.

Visualization of Key Concepts

Impurity Management Workflow

The following diagram illustrates the decision-making process for managing impurities in a pharmaceutical intermediate based on ICH guidelines.

G cluster_0 Impurity Detection & Quantification cluster_1 ICH Q3A Thresholds Detect Impurity Detect Impurity Quantify Impurity Quantify Impurity Detect Impurity->Quantify Impurity Reporting Threshold Reporting Threshold Quantify Impurity->Reporting Threshold > Reporting Threshold? Report Impurity Report Impurity Reporting Threshold->Report Impurity Yes Below Reporting Threshold Below Reporting Threshold Reporting Threshold->Below Reporting Threshold No Identification Threshold Identification Threshold Identify Structure Identify Structure Identification Threshold->Identify Structure Yes Control as Unidentified Control as Unidentified Identification Threshold->Control as Unidentified No Qualification Threshold Qualification Threshold Qualify Safety Qualify Safety Qualification Threshold->Qualify Safety Yes Control as Identified Control as Identified Qualification Threshold->Control as Identified No Report Impurity->Identification Threshold > Identification Threshold? Identify Structure->Qualification Threshold > Qualification Threshold?

Caption: Decision tree for impurity management based on ICH Q3A thresholds.

Comparison of Analytical Techniques

The suitability of different analytical techniques for purity assessment can be visualized as follows:

G cluster_0 Primary Techniques cluster_1 Confirmatory & Specialized Techniques HPLC HPLC High Resolution Quantitative Versatile MS Mass Spectrometry High Sensitivity Structural Info HPLC->MS LC-MS for Identification NMR NMR Structural Elucidation Quantitative (qNMR) HPLC->NMR Isolate for NMR GC GC Volatile Impurities Residual Solvents GC->MS GC-MS for Identification

Caption: Relationship between primary and confirmatory analytical techniques.

Alternative Reagents: A Brief Comparison

While 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is a valuable building block, other reagents can be used for similar synthetic transformations, such as peptide couplings or the introduction of a pyridine moiety. The choice of reagent can impact the impurity profile of the resulting product.

Reagent ClassExampleCommon By-productsPurification Considerations
Carbodiimides DCC, EDCDicyclohexylurea (DCU), 1-ethyl-3-(3-dimethylaminopropyl)ureaDCU is often difficult to remove. EDC by-products are water-soluble, simplifying purification.[7]
Aminium/Uronium Salts HBTU, HATUTetramethylurea, HOBt/HOAt-related by-productsGenerally high coupling efficiency and by-products are often easily removed.[11]
Phosphonium Salts PyBOPTripyrrolidinophosphine oxideHighly efficient, but can be more expensive.[11]

The use of reagents like HBTU or HATU can sometimes lead to cleaner reaction profiles compared to traditional carbodiimide methods, potentially simplifying downstream purification and improving the final product's purity.[11] However, the cost and stability of these reagents are also important considerations.

Conclusion

Ensuring the high purity of pharmaceutical intermediates like 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is a non-negotiable aspect of drug development. A thorough understanding and application of ICH guidelines provide a robust framework for controlling impurities. The selection of appropriate analytical methods, with a strong emphasis on validated HPLC techniques, is crucial for accurate purity assessment and impurity profiling. By implementing a comprehensive control strategy for intermediates, researchers and drug development professionals can build a strong foundation for the quality, safety, and efficacy of the final pharmaceutical product.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Benchchem. (n.d.). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ICH. (n.d.). Quality Guidelines.
  • International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. (2006, October 25). ICH Harmonised Tripartite Guideline Impurities in New Drug Substances, Q3A(R2). Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Chem-Impex. (n.d.). 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid.

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A Comparative Guide to the Certificate of Analysis for 5-((tert-Butoxycarbonyl)amino)pyridine-2-carboxylic Acid: Ensuring Quality for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the reliability of starting materials is the bedrock of successful research and development. Heterocyclic building blocks, such as 5-((tert-butoxycarbonyl)amino)pyridine-2-carboxylic acid, are pivotal intermediates in the synthesis of complex therapeutic agents, including kinase inhibitors and novel bioconjugates.[1][2] Their structural integrity and purity are not merely desirable—they are critical prerequisites for generating reproducible data and ensuring the viability of a synthetic route.

This guide provides an in-depth analysis of the Certificate of Analysis (CoA) for this key building block. Moving beyond a simple checklist, we will explore the causality behind the analytical tests, provide actionable protocols for their verification, and compare the compound's performance profile against relevant alternatives. As a senior application scientist, my aim is to equip you with the expertise to not only read a CoA but to critically evaluate it, ensuring the quality of your inputs aligns with the precision demanded by your outputs.

Part 1: Deconstructing the Certificate of Analysis

A Certificate of Analysis is a formal declaration from a supplier that a specific batch of a product meets a defined set of quality specifications.[3] It is the primary document that underpins the quality and traceability of a chemical intermediate. For a compound like 5-((tert-butoxycarbonyl)amino)pyridine-2-carboxylic acid (CAS No. 848308-47-4), a typical CoA serves as its quality passport.

Below is a representative CoA, synthesizing data points commonly provided by chemical suppliers.[4][5]

Table 1: Representative Certificate of Analysis

ParameterSpecificationResultMethod Reference
Product Name 5-((tert-Butoxycarbonyl)amino)pyridine-2-carboxylic acid--
CAS Number 848308-47-4--
Batch Number BLD-20260115-01--
Appearance White to Off-White SolidConformsVisual Inspection
Identification by ¹H NMR Spectrum conforms to structureConformsInternal SOP-NMR-01
Assay (Purity by HPLC) ≥ 97.0% (Area %)98.9%Internal SOP-HPLC-05
Molecular Formula C₁₁H₁₄N₂O₄--
Molecular Weight 238.24--
Storage Conditions Store at 2-8°C under inert gas--
Retest Date January 2028--

Each entry on this certificate is a validation point. "Appearance" is the first, simple check against gross contamination. However, the core scientific evidence lies in the spectroscopic and chromatographic data. It is imperative that researchers have the capability to independently verify these claims.

Part 2: Core Analytical Verification: Protocols & Interpretation

Trust, in science, is built on verification. A CoA should be treated as a set of claims to be validated. The following workflow and protocols are designed to be a self-validating system for any incoming batch of this material.

cluster_0 CoA Verification Workflow receive Receive Compound & CoA visual Visual Inspection (Appearance, Labeling) receive->visual hplc Purity Verification (HPLC Analysis) visual->hplc Appearance OK reject Reject Batch & Contact Supplier visual->reject Mismatch nmr Identity Confirmation (¹H NMR Spectroscopy) hplc->nmr Purity ≥ 97% hplc->reject Purity < 97% accept Accept Batch for Use nmr->accept Structure Confirmed nmr->reject Structure Inconsistent

Caption: Standard workflow for incoming quality control of a chemical intermediate.

Experimental Protocol 1: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. The goal is to separate the main compound from any residual starting materials, by-products, or degradation products.

Causality: A C18 (reversed-phase) column is chosen due to the moderate polarity of the molecule. The gradient elution, moving from a highly aqueous mobile phase to a more organic one, ensures that both polar and non-polar impurities are effectively separated and eluted. Trifluoroacetic acid (TFA) is added to protonate the carboxylic acid and pyridine nitrogen, ensuring sharp, symmetrical peak shapes by preventing ionic interactions with the stationary phase. UV detection is suitable as the pyridine ring is a strong chromophore.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Instrumentation: Utilize a standard UHPLC or HPLC system equipped with a UV detector.[6]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Experimental Protocol 2: ¹H NMR Identity Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a definitive fingerprint of a molecule's structure. It confirms the presence of key functional groups and their connectivity.

Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good solvent choice as it readily dissolves both the carboxylic acid and the Boc-protected amine functionalities. The chemical shifts are predictable: the tert-butyl group of the Boc protector will appear as a sharp singlet far upfield, the aromatic protons on the pyridine ring will be downfield, and the exchangeable protons (NH and COOH) will often appear as broad singlets.

mol

Caption: Structure of 5-((tert-butoxycarbonyl)amino)pyridine-2-carboxylic acid.[7]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • Data Analysis & Expected Spectrum:

    • ~13.0 ppm (broad s, 1H): Carboxylic acid proton (-COOH).

    • ~9.9 ppm (s, 1H): Amide proton (-NH-Boc).

    • ~8.6 ppm (d, 1H): Aromatic proton at position 6 of the pyridine ring.

    • ~8.1 ppm (dd, 1H): Aromatic proton at position 4 of the pyridine ring.

    • ~7.9 ppm (d, 1H): Aromatic proton at position 3 of the pyridine ring.

    • ~1.5 ppm (s, 9H): The nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

The presence of all these signals with the correct integration and splitting pattern provides high confidence in the compound's identity.

Part 3: Performance Comparison with Key Alternatives

The choice of a building block is a strategic decision in synthesis design. 5-((tert-butoxycarbonyl)amino)pyridine-2-carboxylic acid is not used in a vacuum; it competes with other reagents. Understanding its profile relative to alternatives is key to justifying its selection.

main Target Compound 5-Boc-amino-picolinic acid isomer Positional Isomer 6-Boc-amino-nicotinic acid main->isomer Different reactivity & vectorality deprotected Deprotected Analog 5-Amino-picolinic acid main->deprotected Requires extra synthetic step aliphatic Aliphatic Linker Boc-5-aminovaleric acid main->aliphatic Aromatic/Rigid vs. Aliphatic/Flexible

Caption: Comparison of the target compound with key structural alternatives.

Table 2: Comparative Analysis of Synthetic Building Blocks

Feature5-((Boc)amino)pyridine-2-carboxylic acid6-((Boc)amino)pyridine-3-carboxylic acid[8]5-Aminopyridine-2-carboxylic acid[9]5-((Boc)amino)pentanoic acid[10]
Structure Aromatic, RigidAromatic, RigidAromatic, RigidAliphatic, Flexible
Key Advantage Orthogonal handles (amine/acid) with defined spatial orientation. The picolinic acid motif is a known chelator.[11]Different electronic properties and vectoral display of functional groups.Lower cost, avoids deprotection step.Provides conformational flexibility in linkers.
Key Disadvantage Requires Boc deprotection step.[12]May have different solubility or reactivity profile.Free amine requires protection if other electrophiles are present, adding a step.Lacks the inherent rigidity and potential for π-stacking interactions of an aromatic ring.
Protecting Group Boc (Acid-labile)Boc (Acid-labile)NoneBoc (Acid-labile)
Primary Application Rigid linkers in PROTACs, scaffolds for kinase inhibitors, peptide mimetics.[1]Scaffolds in medicinal chemistry where different substituent placement is desired.Direct use in coupling when amine reactivity is not a concern.Flexible linkers in bioconjugation and peptide synthesis.

Expert Analysis:

  • Versus Positional Isomers: The choice between the target compound and an isomer like 6-((Boc)amino)pyridine-3-carboxylic acid is driven by the desired three-dimensional structure of the final molecule. The 2-carboxylic acid and 5-amino substitution pattern provides a specific vector for connecting different parts of a molecule, which can be crucial for fitting into a protein's binding pocket.

  • Versus the Deprotected Analog: Opting for the Boc-protected version is a strategic decision to streamline a multi-step synthesis. While 5-aminopyridine-2-carboxylic acid is cheaper, its free amine could interfere with subsequent reactions (e.g., activation of the carboxylic acid). Using the Boc-protected form allows for selective chemistry at the carboxyl group, followed by a clean, high-yielding deprotection step later in the synthesis.[13]

  • Versus Aliphatic Linkers: The pyridine ring introduces conformational rigidity. When designing molecules like PROTACs or constrained peptides, this rigidity is often a design feature to control the molecule's shape and reduce the entropic penalty of binding. An aliphatic linker like Boc-5-aminopentanoic acid would be chosen when flexibility is desired to allow the molecule to adopt multiple conformations.[14]

Conclusion

5-((tert-Butoxycarbonyl)amino)pyridine-2-carboxylic acid is a high-value building block whose utility is directly proportional to its quality. For the drug development professional, the Certificate of Analysis is the first and most critical tool for mitigating risk in a synthetic campaign. However, this document should not be an endpoint, but a starting point for in-house verification. By implementing robust analytical protocols for identity and purity, and by making an informed choice between this reagent and its alternatives based on sound chemical principles, researchers can build a foundation of quality that will carry through the entire discovery pipeline, ultimately accelerating the development of innovative new medicines.

References

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link][15]

  • Advent Chembio. Certificate of Analysis (CoA) in Pharma. [Link]

  • PubChem. 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid. [Link][7]

  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link][2]

  • Pro-Chem. The Critical Role of BOC Protecting Groups in Drug Synthesis. [Link][12]

  • PubChem. Picolinic acid. [Link][11]

  • Google Patents. US10059714B2 - Protein kinase B inhibitors.
  • O'Connor, M. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin Institute of Technology. [Link][6]

  • Nakano, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]

  • Nanjing Tengxiang Import & Export Co. Ltd. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link][13]

  • PubChem. 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid. [Link][8]

  • PubChem. 5-(((Tert-butoxy)carbonyl)amino)pentanoic acid. [Link][10]

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Unveiling Molecular Architecture: A Comparative Guide to the Crystallography of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, a molecule's three-dimensional structure is a critical determinant of its function. X-ray crystallography stands as the definitive technique for elucidating this atomic arrangement in the solid state.[1][2] This guide provides an in-depth look at the crystallographic analysis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, a substituted picolinic acid derivative of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this guide will provide a robust framework for its determination and offer a comparative analysis with structurally related compounds.

The precise arrangement of atoms, intermolecular interactions, and packing motifs within a crystal lattice can significantly influence a compound's physical and chemical properties, including solubility, stability, and bioavailability. For researchers in drug development, understanding these attributes is paramount. This guide is structured to provide both a practical workflow for obtaining a crystal structure and a predictive comparison of the title compound with its parent molecule, picolinic acid, and other 5-substituted analogs.

The Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and a systematic approach.[1] The overall workflow is a testament to the synergy between experimental technique and computational analysis.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_data_processing Structure Solution & Refinement start Crude Product recrystallization Recrystallization start->recrystallization crystals Single Crystals recrystallization->crystals mounting Crystal Mounting crystals->mounting xray X-ray Diffraction mounting->xray diffraction_pattern Diffraction Pattern xray->diffraction_pattern integration Integration diffraction_pattern->integration scaling Scaling & Merging integration->scaling solution Structure Solution scaling->solution refinement Refinement & Validation solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: A generalized workflow for single-crystal X-ray diffraction.

Part 1: The Art of Crystal Growth

The initial and often most challenging step is obtaining high-quality single crystals.[1] The goal is to grow crystals that are sufficiently large (typically >0.1 mm in all dimensions), well-ordered, and free of defects.[1] Recrystallization is the most common method for purifying nonvolatile organic solids and for growing single crystals.[3][4]

Detailed Protocol for Recrystallization:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[3] For 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, solvents such as ethanol, methanol, or acetone, or a mixture of these with water, would be appropriate starting points for screening.

  • Dissolution: The compound is dissolved in a minimal amount of the hot solvent to create a saturated or near-saturated solution.[5] This is typically done in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel to remove them.[5]

  • Slow Cooling: The flask is then allowed to cool slowly and undisturbed. Rapid cooling can lead to the formation of small, poorly-ordered crystals.[6] Covering the flask and placing it in an insulated container can facilitate slow cooling.

  • Crystal Isolation: Once crystals have formed, they are isolated by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried.[3]

Alternative methods for crystal growth include slow evaporation of the solvent, vapor diffusion, and liquid-liquid diffusion, which can be explored if slow cooling is unsuccessful.[6]

Part 2: Illuminating the Lattice: Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal.[1] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[1][2] The intensities and positions of these spots are recorded by a detector.[1]

Part 3: From Diffraction to 3D Model: Data Processing and Structure Refinement

The collected diffraction data is then processed computationally.[7] This involves integrating the intensities of the diffraction spots, correcting for experimental factors, and determining the unit cell parameters and space group of the crystal.[7][8] The initial electron density map is then calculated, from which the positions of the atoms can be determined. This initial model is then refined against the experimental data to produce the final, accurate crystal structure.[8] The Cambridge Crystallographic Data Centre (CCDC) is a key repository for the resulting small molecule crystal structures.[9][10][11][12]

A Comparative Analysis of Pyridine-2-Carboxylic Acids

To understand the likely solid-state structure of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, it is instructive to compare it with its parent compound, picolinic acid, and other 5-substituted derivatives.

The Parent Compound: Picolinic Acid

Picolinic acid (pyridine-2-carboxylic acid) is a simple, yet structurally interesting molecule.[13][14] Its crystal structure has been determined and reveals important insights into its intermolecular interactions.

Crystallographic Parameter Picolinic Acid
Crystal System Monoclinic[15]
Space Group P2₁/a to C2/c (polymorphic)[15]
Key Intermolecular Interactions N-H---N and O-H---O hydrogen bonds[16]
Supramolecular Motif Zig-zag chains formed by hydrogen bonds[16]

Data for picolinic acid is based on published crystallographic studies.

The presence of both a carboxylic acid group and a pyridine nitrogen atom allows for the formation of robust hydrogen bonding networks, which dictate the crystal packing.[16]

Predictive Comparison of 5-Substituted Pyridine-2-Carboxylic Acids

The introduction of a substituent at the 5-position of the pyridine ring is expected to significantly influence the crystal packing and intermolecular interactions.

Compound Anticipated Key Intermolecular Interactions Expected Impact on Crystal Packing
Picolinic Acid N-H---N and O-H---O hydrogen bondsForms well-defined hydrogen-bonded chains.
5-Aminopyridine-2-carboxylic acid Amine N-H---N(pyridine), Amine N-H---O(carboxyl), and O-H---N(pyridine) hydrogen bondsThe additional hydrogen bond donors and acceptors on the amino group will likely lead to a more complex, three-dimensional hydrogen bonding network.
5-Bromopyridine-2-carboxylic acid O-H---N(pyridine) hydrogen bonds; potential for halogen bonding (Br---O or Br---N)The bulky and polarizable bromine atom may disrupt simple chain formation and introduce halogen bonding interactions, potentially leading to a denser packing arrangement.
5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid O-H---N(pyridine) hydrogen bonds; potential for weak C-H---O interactions involving the t-butyl group.The large, sterically demanding t-butyl group is likely to prevent close packing and may lead to a less dense crystal structure. The carbonyl group of the ester could act as a hydrogen bond acceptor.

This table presents a predictive analysis based on the known properties of the functional groups.

The bulky t-butoxycarbonyl group in the title compound is expected to be the most significant factor influencing its crystal structure. While the carboxylic acid and pyridine nitrogen will still participate in hydrogen bonding, the steric hindrance of the t-butyl group will likely prevent the formation of the simple, linear chains observed in picolinic acid.

Caption: Molecular structure of the title compound.

Conclusion

While the definitive X-ray crystal structure of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid remains to be determined, this guide provides a comprehensive framework for its elucidation. By following a systematic experimental workflow, from meticulous crystal growth to rigorous data refinement, researchers can unveil its precise three-dimensional architecture. The comparative analysis with picolinic acid and other 5-substituted derivatives offers valuable predictive insights into the likely intermolecular interactions and crystal packing motifs. The sterically demanding t-butoxycarbonyl group is anticipated to play a dominant role in defining the supramolecular assembly, a hypothesis that can only be confirmed through experimental determination of the crystal structure. This foundational knowledge of a molecule's solid-state structure is an indispensable component of modern drug design and materials science.

References

  • Cambridge Crystallographic Data Centre. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Takusagawa, F., & Shimada, A. (1973). THE CRYSTAL STRUCTURE OF PICOLINIC ACID. Chemistry Letters, 2(10), 1089-1090. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Biological Activity of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Its inherent electronic properties and capacity for diverse substitutions make it a privileged structure in drug design. This guide delves into the biological potential of derivatives stemming from a particularly versatile building block: 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid .

The strategic placement of a carboxylic acid at the 2-position and a protected amine at the 5-position offers a bivalent platform for chemical modification. The carboxylic acid invites the formation of amides, esters, and other functionalities, while the tert-butoxycarbonyl (Boc) protecting group on the amine provides a stable yet readily cleavable handle for introducing a wide array of substituents. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds.

This guide will provide a comparative analysis of the biological activities of various derivatives of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. We will explore the causal relationships behind experimental designs and present supporting data to empower your research and development endeavors.

I. The Synthetic Versatility of the Scaffold: A Gateway to Diverse Derivatives

The core of our exploration lies in the synthetic accessibility of derivatives from 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid. The carboxylic acid moiety is readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry.

Experimental Protocol: General Amide Synthesis

This protocol outlines a common method for the synthesis of amide derivatives from a carboxylic acid.

Materials:

  • 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid

  • Amine of interest

  • Titanium(IV) chloride (TiCl4)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • N-methyl morpholine (NMM)

  • Phosphonitrilic chloride trimer (PNT)

  • Magnetic stirrer and heating plate

  • Round bottom flask

  • Standard glassware for extraction and purification

Procedure:

  • Method A: TiCl4 Mediated Amidation [1]

    • To a solution of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid (1 mmol) in pyridine (10 mL), add the desired amine (1 mmol) and TiCl4 (3 mmol).

    • Seal the reaction vessel and heat at 85 °C with stirring for approximately 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography.

  • Method B: PNT Mediated Amidation

    • Dissolve PNT (0.25 mmol) in 10 ml of dichloromethane and add N-methyl morpholine (1.5 mmol) with constant stirring at 0-5°C.[2]

    • After 30 minutes, add the 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid (1.5 mmol) and continue stirring.[2]

    • Monitor the reaction for the formation of the activated acid.

    • Add the desired amine to the reaction mixture and continue stirring until the reaction is complete as monitored by TLC.

    • Perform an aqueous workup and purify the product by column chromatography.

The choice of coupling agent and reaction conditions can be optimized based on the specific amine used, particularly for sterically hindered substrates.[1]

II. Anticancer Activity: A Comparative Look at Pyridine-2-Carboxamide and Related Derivatives

The pyridine-2-carboxylic acid scaffold is a recurring motif in compounds with demonstrated anticancer activity.[3] Derivatives often exhibit cytotoxicity against various cancer cell lines, and their mechanism of action can involve the inhibition of key enzymes in cancer cell proliferation.

A. Thiosemicarbazone Derivatives: Potent Ribonucleotide Reductase Inhibitors

While not direct derivatives of the Boc-protected starting material, 5-aminopyridine-2-carboxaldehyde thiosemicarbazones are highly relevant as they can be envisioned as products following deprotection and further modification. These compounds have shown potent inhibitory activity against ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis and repair in cancer cells.

A study on a series of 5-alkylamino-pyridine-2-carboxaldehyde thiosemicarbazones revealed that the nature of the alkyl group at the 5-amino position significantly influences their biological activity.[4]

Table 1: Comparative Anticancer Activity of 5-Substituted Pyridine-2-carboxaldehyde Thiosemicarbazones [4]

Compound5-SubstituentRibonucleotide Reductase IC50 (µM)In Vivo Antitumor Activity (% T/C) in L1210 Leukemia Model
8 Methylamino1.3223
17 Ethylamino1.0204
18 Allylamino1.4215

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. % T/C (Treated vs. Control) is a measure of antitumor efficacy in vivo; higher values indicate better survival.

The data clearly indicates that small alkyl substituents at the 5-amino position lead to potent RR inhibition and significant antitumor activity in a murine leukemia model. The 5-(ethylamino) derivative 17 emerged as the most potent RR inhibitor in this series.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[5]

Materials:

  • Cancer cell line of interest (e.g., L1210)

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[5][6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5][6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4][6]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value of the compounds.

MTT_Assay_Workflow

III. Antimicrobial Activity: Targeting Bacterial Pathogens

Pyridine carboxylic acid derivatives have also been explored for their antibacterial properties. The structural features of the pyridine ring, being aromatic and electron-deficient, facilitate interactions like π-π stacking and hydrogen bonding with biological targets, which can enhance binding affinity.

Derivatives of 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acids have shown activity against Gram-positive bacteria, including strains of Staphylococcus, Bacillus, and Micrococcus. Interestingly, these compounds were found to be inactive against Gram-negative bacteria and yeast, suggesting a selective mode of action.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7]

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.[8]

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the microtiter plate wells containing the broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.[7]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[3][9]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[3] This can be determined visually or by measuring the optical density at 600 nm.

MIC_Determination_Workflow

IV. Enzyme Inhibition: A Broad Spectrum of Possibilities

Pyridine carboxylic acid derivatives are known to inhibit a wide range of enzymes, a property attributed to the coordinating ability of the carboxylic group with metal ions in the enzyme's active site and the interaction of the pyridine ring with the target.[3]

The specific scaffold of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid can be a starting point for designing inhibitors for various enzymes by modifying both the carboxyl and the amino termini. For instance, the aforementioned ribonucleotide reductase inhibitors are a prime example.[4]

Experimental Protocol: Ribonucleotide Reductase Inhibition Assay

Several methods exist to assay RR activity. A common approach involves monitoring the conversion of a radiolabeled substrate to its product.[10][11]

Materials:

  • Purified ribonucleotide reductase (α and β subunits)

  • [5-³H]CDP (radiolabeled substrate)

  • ATP (allosteric activator)

  • Dithiothreitol (DTT) or thioredoxin/thioredoxin reductase system (reducing equivalents)

  • Test inhibitors

  • Reaction buffer

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the buffer, ATP, DTT, and the enzyme subunits.

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixture.

  • Initiation: Start the reaction by adding the radiolabeled substrate, [5-³H]CDP.[10][11]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 2 minutes).[10][11]

  • Quenching: Stop the reaction by boiling the mixture.[10][11]

  • Product Separation and Quantification: Separate the product (dCDP) from the substrate (CDP) using an appropriate method (e.g., chromatography) and quantify the radioactivity of the product using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

SAR_Summary

V. Structure-Activity Relationship (SAR) Insights and Future Directions

The presented data, although from different series of pyridine derivatives, allows for the formulation of some preliminary SAR insights for derivatives of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid:

  • Modification at the 2-position: The conversion of the carboxylic acid to amides and esters is a viable strategy for generating biologically active compounds. The nature of the substituent introduced will significantly impact the compound's properties, such as its ability to act as a hydrogen bond donor or acceptor, and its overall lipophilicity, which in turn affects cell permeability and target engagement.

  • Modification at the 5-position: Following Boc deprotection, the resulting free amine is a key point for diversification. As seen with the thiosemicarbazone series, small alkyl groups on this nitrogen can lead to potent biological activity.[4] This position is crucial for tuning the electronic properties of the pyridine ring and for establishing specific interactions with the biological target.

Future research should focus on a systematic exploration of the chemical space around this scaffold. A library of amides could be synthesized by reacting the starting material with a diverse set of amines, and these could be tested for their anticancer and antimicrobial activities. In parallel, the Boc group can be removed, and the resulting 5-aminopicolinic acid can be further derivatized to explore a different set of functionalities.

This guide provides a framework for understanding and exploring the biological potential of derivatives of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid. By leveraging the synthetic tractability of this scaffold and employing the robust biological assays detailed herein, researchers can effectively navigate the path toward the discovery of novel therapeutic agents.

References

  • Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of medicinal chemistry, 35(20), 3672–3677.
  • Saeed, A., Shaheen, F., & Channar, P. A. (2018).
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., & Liguori, A. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein journal of organic chemistry, 13, 1947–1955.
  • WOAH - Asia. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1419–1461.
  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01).
  • Fairman, J. W., Wijerathna, S. R., Ahmad, M. F., Xu, H., Riera, T. V., & Drennan, C. L. (2015). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. Biochemistry, 54(50), 7453–7461.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • KIT - IBG. (n.d.). Two-fold Broth Microdilution Method for Determination of MIC. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022, May). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Leggio, A., Belsito, E. L., Di Gioia, M. L., Leotta, V., Romio, E., & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic & biomolecular chemistry, 14(3), 812–819.
  • ResearchGate. (n.d.). Amide Synthesis via Molecular Shuffling of Carboxylic Acids. Retrieved from [Link]

  • Loder, A. J., et al. (2021).
  • Cerqueira, F., et al. (2012). Discovery of antimicrobial ribonucleotide reductase inhibitors by screening in microwell format. Proceedings of the National Academy of Sciences, 109(25), 9823-9828.
  • Funk, M. A., et al. (2022). Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. Cancers, 14(19), 4810.
  • Fairman, J. W., et al. (2015). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. Biochemistry, 54(50), 7453–7461.

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A Senior Application Scientist's Guide to the Synthesis of 5-{[(tert-Butoxy)carbonyl]amino}pyridine-2-carboxylic Acid: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-{[(tert-Butoxy)carbonyl]amino}pyridine-2-carboxylic acid, a key bifunctional building block, is of significant interest in medicinal chemistry and drug development. Its structure, incorporating a protected amine and a carboxylic acid on a pyridine scaffold, makes it a versatile intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors.[1] The selection of a synthetic route for this compound is a critical decision that balances factors such as cost, scalability, yield, and purity. This guide provides an in-depth, objective comparison of the most viable synthesis routes, supported by experimental data and field-proven insights to aid researchers in making informed strategic decisions.

Comparative Overview of Synthetic Strategies

We will analyze three primary synthetic strategies, each with distinct advantages and challenges:

  • Route 1: Late-Stage Boc Protection: Beginning with 5-aminopicolinic acid and introducing the tert-butoxycarbonyl (Boc) protecting group in the final step.

  • Route 2: Early-Stage Protection Followed by Oxidation: Starting with the more accessible 5-amino-2-methylpyridine, performing the Boc protection first, and subsequently oxidizing the methyl group to a carboxylic acid.

  • Route 3: Saponification of a Picolinate Ester: A common final step involving the hydrolysis of a methyl or ethyl ester precursor to yield the target carboxylic acid.

The following sections will dissect each route, providing detailed protocols, cost-benefit analyses, and a comparative summary to guide your selection process.

Route 1: Late-Stage Boc Protection of 5-Aminopicolinic Acid

This approach is the most direct, assuming the availability of the starting material, 5-aminopicolinic acid. The core of this strategy lies in the selective N-acylation of the amino group in the presence of the carboxylic acid.

Workflow & Mechanism

The reaction proceeds via a standard nucleophilic attack of the amino group on di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed under basic conditions to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.

cluster_0 Route 1: Late-Stage Boc Protection start 5-Aminopicolinic Acid reagent + Boc₂O, Base (e.g., NaOH) start->reagent Boc Protection product 5-{[(tert-Butoxy)carbonyl]amino} pyridine-2-carboxylic Acid reagent->product solvent Solvent: Dioxane/Water reagent->solvent

Caption: Workflow for Route 1.

Experimental Protocol
  • Dissolution: Dissolve 5-aminopicolinic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add sodium hydroxide (NaOH) (2.5 eq) to the solution and stir until all solids are dissolved.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up & Isolation: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted Boc₂O.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with cold 1M hydrochloric acid (HCl).

  • Precipitation & Filtration: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Cost-Benefit Analysis
FactorAnalysis
Cost High. The primary drawback is the high cost and limited commercial availability of the starting material, 5-aminopicolinic acid.
Yield High. Boc protection is typically a high-yielding reaction, often exceeding 90% with proper optimization.
Simplicity High. This is a one-step synthesis with a straightforward work-up procedure involving precipitation.
Purity High. The product often precipitates in high purity, potentially avoiding the need for column chromatography.
Scalability Moderate. The scalability is primarily limited by the cost and supply of the starting material. The reaction itself is scalable.
Green Chemistry Moderate. While using water as a co-solvent is favorable, dioxane is a solvent of concern.

Verdict: Route 1 is ideal for rapid, small-scale synthesis where the cost of the starting material is not a limiting factor and a high-purity product is desired with minimal purification effort.

Route 2: Oxidation of Boc-Protected 5-Amino-2-Methylpyridine

This route circumvents the expensive starting material of Route 1 by beginning with the inexpensive and readily available 5-amino-2-methylpyridine. The strategy involves protecting the amine first, followed by a robust oxidation of the 2-methyl group.

Workflow & Mechanism

This two-step process begins with a standard Boc protection. The key step is the subsequent oxidation of the electron-rich methylpyridine. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this transformation.[2] The reaction must be carefully controlled to prevent over-oxidation and cleavage of the pyridine ring.[2]

cluster_1 Route 2: Early-Stage Protection & Oxidation start_r2 5-Amino-2-methylpyridine step1 Step 1: Boc Protection (+ Boc₂O, Base) start_r2->step1 intermediate tert-Butyl (6-methylpyridin-3-yl)carbamate step1->intermediate step2 Step 2: Oxidation (+ KMnO₄, Heat) intermediate->step2 product_r2 5-{[(tert-Butoxy)carbonyl]amino} pyridine-2-carboxylic Acid step2->product_r2

Caption: Workflow for Route 2.

Experimental Protocol

Step 1: Synthesis of tert-Butyl (6-methylpyridin-3-yl)carbamate

  • Follow the Boc protection protocol described in Route 1, using 5-amino-2-methylpyridine as the starting material. The work-up will involve extraction with an organic solvent (e.g., ethyl acetate) as the product is not acidic.

Step 2: Oxidation to the Carboxylic Acid

  • Setup: Dissolve the Boc-protected intermediate (1.0 eq) in a mixture of t-butanol and water.

  • Reagent Addition: Heat the solution to 70-90°C. Add a solution of potassium permanganate (KMnO₄) (2-3 eq) in water dropwise over 1-2 hours with vigorous stirring.[2]

  • Reaction: Maintain the temperature and continue stirring until the characteristic purple color of the permanganate disappears, indicating reaction completion. This forms a brown precipitate of manganese dioxide (MnO₂).

  • Work-up & Filtration: Filter the hot reaction mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with hot water.

  • Acidification & Isolation: Cool the combined filtrate in an ice bath and carefully acidify to pH 3-4 with 1M HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.[2]

Cost-Benefit Analysis
FactorAnalysis
Cost Low. The starting material, 5-amino-2-methylpyridine, and the oxidant, KMnO₄, are inexpensive and widely available.
Yield Moderate. While the Boc protection step is high-yielding, the oxidation step can be problematic. Yields typically range from 50-70% and are highly dependent on careful control of temperature and stoichiometry to avoid side reactions like ring cleavage.[2]
Simplicity Moderate. This is a two-step process. The oxidation step requires careful monitoring and handling of a strong oxidant and hot filtration of fine MnO₂ precipitate, which can be challenging.
Purity Moderate. Impurities can arise from incomplete reaction or over-oxidation. Recrystallization or chromatography may be necessary to achieve high purity.
Scalability High. This route is well-suited for large-scale production due to the low cost of raw materials. However, managing the exotherm of the oxidation and handling large volumes of MnO₂ waste are key scale-up challenges.
Green Chemistry Low. The use of KMnO₄ generates significant stoichiometric manganese waste.

Verdict: Route 2 is the most economically viable option for large-scale synthesis. It requires more process optimization and control than Route 1 but offers a substantial cost advantage.

Route 3: Saponification of a 5-{[(tert-Butoxy)carbonyl]amino}picolinate Ester

This route is typically the final deprotection step in a longer synthetic sequence where the carboxylic acid was initially protected as an ester (e.g., methyl or ethyl). This is relevant when other reactions in the sequence are incompatible with a free carboxylic acid.

Workflow & Mechanism

Saponification is the base-catalyzed hydrolysis of an ester. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the alkoxide and forming the carboxylate salt, which is then protonated during acidic work-up to give the final product.

cluster_2 Route 3: Ester Saponification start_r3 Methyl 5-{[(tert-Butoxy)carbonyl]amino} pyridine-2-carboxylate step1_r3 Step 1: Hydrolysis (+ LiOH or NaOH) start_r3->step1_r3 intermediate_r3 Carboxylate Salt Intermediate step1_r3->intermediate_r3 step2_r3 Step 2: Acidification (+ HCl) intermediate_r3->step2_r3 product_r3 5-{[(tert-Butoxy)carbonyl]amino} pyridine-2-carboxylic Acid step2_r3->product_r3

Caption: Workflow for Route 3.

Experimental Protocol
  • Dissolution: Dissolve the starting ester (e.g., methyl 5-{[(tert-butoxy)carbonyl]amino}picolinate) (1.0 eq) in a suitable solvent mixture such as methanol/water or THF/water.[2]

  • Base Addition: Add an aqueous solution of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-5 eq).

  • Reaction: Stir the mixture at room temperature or gently heat to reflux to drive the reaction to completion. Monitor by TLC or HPLC until all starting material is consumed.[2]

  • Work-up: Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Acidification & Isolation: Dilute the remaining aqueous solution with water, cool in an ice bath, and slowly acidify with 1M HCl to a pH of 3-4 to precipitate the product.[2]

  • Filtration: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Cost-Benefit Analysis
FactorAnalysis
Cost Variable. The cost is entirely dependent on the synthesis of the starting ester. The hydrolysis step itself is very low-cost.
Yield Very High. Ester hydrolysis is a robust and reliable reaction, generally proceeding with yields exceeding 90%.[2]
Simplicity High. The reaction and work-up are straightforward and easy to perform.
Purity High. The primary impurity is typically unreacted starting material, which can often be removed through the aqueous work-up or simple recrystallization.
Scalability High. Saponification reactions are highly scalable with predictable outcomes.
Green Chemistry Good. Primarily uses water and alcohols as solvents. The main waste is a salt solution.

Verdict: This route is not a standalone synthesis but rather an excellent final step. If a multi-step synthesis requires protection of the carboxylic acid, this method provides a clean, high-yielding, and scalable deprotection to furnish the final product. The cost-benefit is tied to the preceding steps used to create the ester.

Summary and Recommendations

The optimal synthetic route for 5-{[(tert-Butoxy)carbonyl]amino}pyridine-2-carboxylic acid depends heavily on the scale of the synthesis and the relative importance of cost, time, and labor.

Comparative Data Summary
MetricRoute 1: Late-Stage ProtectionRoute 2: OxidationRoute 3: Saponification
Starting Material 5-Aminopicolinic acid5-Amino-2-methylpyridineCorresponding Ester
Relative Cost HighLow Variable (Dependent on ester synthesis)
Number of Steps 1 21 (from ester)
Overall Yield High (>90%)Moderate (50-70%)Very High (>90%)
Process Complexity LowModerateLow
Scalability Limited by costExcellent Excellent
Key Advantage Simplicity & SpeedLow Cost Cleanliness & High Yield
Key Disadvantage High Cost Waste Generation & ControlRequires pre-synthesized ester
Decision-Making Flowchart

The choice of synthesis can be guided by a simple decision-making process based on project priorities.

start Project Goal: Synthesize Target Compound q1 What is the primary driver? start->q1 cost Low Cost & Large Scale q1->cost Cost speed Speed & Simplicity (Small Scale) q1->speed Time final_step Final Deprotection Step q1->final_step Convenience q2 Is the starting ester already available? route2 Recommendation: Route 2 (Oxidation) q2->route2 No, must synthesize route3 Recommendation: Route 3 (Saponification) q2->route3 Yes cost->route2 route1 Recommendation: Route 1 (Late-Stage Protection) speed->route1 final_step->q2

Caption: Decision matrix for selecting the optimal synthesis route.

Final Recommendation:

  • For academic research, rapid analog synthesis, or small-scale applications where budget is flexible and time is critical, Route 1 is the superior choice due to its simplicity and high purity profile.

  • For industrial production, process chemistry, and large-scale campaigns where cost is the primary driver, Route 2 is the most practical and economically sound approach, despite requiring more significant process development and control.

  • Route 3 is the method of choice for the final deprotection step in a longer synthetic sequence, offering a clean, efficient, and high-yielding conversion to the desired acid.

This comprehensive analysis provides the necessary data and expert context for researchers, scientists, and drug development professionals to confidently select the most appropriate synthetic strategy for their specific needs, ensuring an efficient allocation of resources and time.

References

  • BenchChem. (2025). Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid - Technical Support Center.
  • Google Patents. (2019). CN110551123A - Preparation method of 5-(tert-butyloxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-7-carboxylic acid.
  • Biosynth. (n.d.). 5-({[(tert-Butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid | 864353-57-1.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • PubChemLite. (n.d.). 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid.
  • BenchChem. (2025). 5-(Benzyloxy)

Sources

Navigating the Synthesis of Pyridine-2-Carboxylic Acid Derivatives: A Comparative Guide to Nitrogen Protecting Groups Beyond Boc

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is paramount to successful molecular synthesis. Pyridine-2-carboxylic acid, a key structural motif in numerous pharmaceuticals and functional materials, presents a unique challenge due to the interplay between its carboxylic acid and the nucleophilic pyridine nitrogen. The tert-butyloxycarbonyl (Boc) group has long been a workhorse for protecting this nitrogen, yet its lability under acidic conditions can be a significant limitation in complex synthetic routes. This guide provides an in-depth, objective comparison of viable alternative protecting groups, grounded in experimental data and mechanistic rationale, to empower chemists with a broader toolkit for their synthetic endeavors.

The Central Role of Nitrogen Protection in Picolinic Acid Chemistry

The lone pair of electrons on the pyridine nitrogen in picolinic acid significantly influences its reactivity. Unprotected, this nitrogen can interfere with reactions targeting the carboxylic acid or other parts of the molecule. It can act as a base, a nucleophile, or a ligand for metal catalysts, leading to undesired side reactions and reduced yields. A protecting group temporarily masks this reactivity, allowing for clean and selective transformations elsewhere in the molecule. The ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and readily removable under specific, mild conditions that do not affect other functional groups—a concept known as orthogonality.[1][2]

The Boc Group: A Familiar Standard with Notable Limitations

The tert-butyloxycarbonyl (Boc) group is arguably the most common N-protecting group for amines due to its general stability to basic and nucleophilic conditions and its straightforward removal with acid.[3]

Mechanism of Protection and Deprotection

Protection typically involves the reaction of pyridine-2-carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses to form the N-Boc protected pyridine and byproducts.

Deprotection is readily achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which can be trapped or eliminate to form isobutylene. The resulting carbamic acid is unstable and decarboxylates to yield the deprotected pyridine.[3]

Boc_Deprotection Boc_Protected N-Boc-Pyridine-2-COOH Protonation Protonation (TFA) Boc_Protected->Protonation H⁺ Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Loss_of_tBu Loss of tert-butyl cation Protonated_Intermediate->Loss_of_tBu - (CH₃)₃C⁺ Carbamic_Acid Carbamic Acid Intermediate Loss_of_tBu->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation - CO₂ Deprotected_Pyridine Pyridine-2-COOH Decarboxylation->Deprotected_Pyridine Protecting_Group_Workflow cluster_protected Protected Intermediates cluster_deprotection_conditions Deprotection Conditions Start Pyridine-2-Carboxylic Acid Protection N-Protection Start->Protection Boc N-Boc Protection->Boc Bn N-Bn Protection->Bn Ts N-Ts Protection->Ts SEM N-SEM Protection->SEM N_Oxide N-Oxide Protection->N_Oxide Reaction Further Synthetic Steps (e.g., Esterification, Amide Coupling) Boc->Reaction Bn->Reaction Ts->Reaction SEM->Reaction N_Oxide->Reaction Deprotection Selective Deprotection Reaction->Deprotection Acid Acid (TFA) Deprotection->Acid Boc Hydrogenolysis H₂ / Pd/C Deprotection->Hydrogenolysis Bn Reductive Reductive Deprotection->Reductive Ts Fluoride Fluoride (TBAF) Deprotection->Fluoride SEM Deoxygenation Deoxygenation (PPh₃) Deprotection->Deoxygenation N-Oxide Final_Product Final Product Acid->Final_Product Hydrogenolysis->Final_Product Reductive->Final_Product Fluoride->Final_Product Deoxygenation->Final_Product

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, a compound frequently utilized in pharmaceutical and synthetic chemistry. By understanding the specific chemical properties of its constituent functional groups—the pyridine core, the carboxylic acid, and the acid-labile tert-butoxycarbonyl (Boc) protecting group—we can establish a disposal procedure that is safe, compliant, and scientifically sound.

Hazard Profile and Risk Assessment

Before handling waste, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, we can infer its hazard profile from its structural components: pyridine-2-carboxylic acid and the Boc group.

Inferred Hazard Classification:

Hazard ClassCategoryStatement
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Serious Eye Damage/IrritationCategory 1/2Causes serious eye damage or irritation.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Aquatic Hazard (Acute)Category 3Harmful to aquatic life.[1]

This table is a composite based on the hazards of structurally related compounds. Always refer to the vendor-specific SDS if available and consult your institution's Environmental Health and Safety (EHS) department.

Core Reactivity Considerations:

  • Pyridine Moiety: The pyridine ring is a weak base and can react with strong acids.[3] Upon combustion, pyridine derivatives are known to emit toxic fumes, including nitrogen oxides (NOx).[4]

  • Carboxylic Acid Group: As an acid, this functional group will react exothermically with bases. It also makes the compound corrosive and dictates that waste containers must be of compatible material (e.g., not bare metal).[5][6]

  • Tert-Butoxycarbonyl (Boc) Group: The Boc group is a defining feature of this molecule and is notoriously labile under acidic conditions.[7][8][9] Unintentional or uncontrolled exposure to acids in a waste stream can cleave the Boc group, generating carbon dioxide and isobutylene gas. This reaction can lead to a dangerous pressure buildup in a sealed waste container.

Chemical Incompatibilities: To prevent dangerous reactions, waste 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid must be segregated from the following:

  • Strong Acids: Risk of uncontrolled Boc group cleavage and gas generation.[9]

  • Strong Bases: Vigorous acid-base neutralization reaction.

  • Strong Oxidizing Agents: Pyridine derivatives can react violently with strong oxidizers.[4]

Laboratory Waste Handling and Segregation Protocol

Proper disposal begins at the point of generation. Adherence to correct handling and segregation procedures is critical to ensure safety.

Step-by-Step Pre-Disposal Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat when handling the chemical or its waste.

  • Waste Collection:

    • Designate a specific hazardous waste container for this compound and related waste streams (e.g., contaminated consumables).

    • The container must be made of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE), with a tightly sealing cap.[10]

    • Never use metal containers for acidic waste.[5]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" sticker. The label must clearly state:

    • The full chemical name: "Waste 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid"

    • An accurate estimation of the composition and concentration.

    • The primary hazards (e.g., "Corrosive," "Acutely Toxic").

    • The date of accumulation.[11]

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[6][11] This area must be under the control of laboratory personnel and situated away from incompatible chemicals, particularly strong acids and bases.

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.[6]

    • Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[5]

Official Disposal Procedure

The disposal of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid must be carried out in compliance with federal regulations, such as the Resource Conservation and Recovery Act (RCRA), and local institutional policies.[5][12]

Workflow for Final Disposal:

  • Waste Characterization: This compound should be classified as hazardous chemical waste. It is the responsibility of the waste generator (the laboratory) to make this determination.

  • Storage in SAA: Accumulate the waste in the properly labeled container within the laboratory's SAA. Containers may remain in the SAA for up to one year, provided they are not full.[6] Once a container is full, it must be moved from the SAA within three days.[6]

  • Request for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full waste container. Do not attempt to transport hazardous waste outside of the laboratory yourself.

  • Professional Disposal: The EHS department will consolidate the waste for transport by a licensed professional waste disposal service. The standard and required method for disposal of this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility.[13][14] This process ensures the complete destruction of the compound into less harmful components.

  • Documentation: Maintain accurate records of the waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.[15]

Disposal Workflow Diagram

G cluster_0 In the Laboratory cluster_1 Institutional EHS Procedure cluster_2 Final Disposition A Waste Generation (Solid or Solution) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container (Glass or HDPE) B->C D Label Container 'Hazardous Waste' + Chemical Name C->D E Store in Satellite Accumulation Area (SAA) Segregate from Incompatibles D->E F Container Full or Ready for Disposal E->F G Request Waste Pickup from EHS Department F->G H EHS Collection & Consolidation G->H I Transfer to Licensed Waste Disposal Vendor H->I J High-Temperature Incineration I->J

Caption: Disposal workflow for 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid.

Emergency Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • For Small Spills (Solid or Liquid):

    • Alert Personnel: Notify others in the immediate area.

    • Ventilate: Ensure the area is well-ventilated. If possible, perform cleanup within a chemical fume hood.

    • Containment: Use a spill kit with a neutral absorbent material (e.g., vermiculite, sand) to absorb the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Collection: Carefully sweep or scoop the absorbed material and contaminated solids into a designated waste container.

    • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

    • Disposal: Label the spill cleanup waste as "Hazardous Waste" and dispose of it according to the procedures outlined above.

  • For Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and contact your institution's EHS emergency line.

    • Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, protecting both laboratory personnel and the environment.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • BenchChem. (2025). An In-depth Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group.
  • BenchChem. (2025). Technical Support Center: tert-Butoxycarbonyl (Boc) Protecting Group.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • GOV.UK. (n.d.). Pyridine: incident management.
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab.
  • Sigma-Aldrich. (2024). Safety Data Sheet for pyridine-2-carboxylic acid.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

Sources

Personal protective equipment for handling 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic Acid

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate, and actionable information for the safe handling of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid. Moving beyond a simple checklist, we will delve into the rationale behind each safety recommendation, ensuring a comprehensive understanding that fosters a culture of safety and scientific integrity in your laboratory.

Core Safety Directives: Personal Protective Equipment (PPE)

The foundation of safe chemical handling lies in the correct selection and use of Personal Protective Equipment. This is not merely a procedural step but a critical barrier between you and potential chemical exposure.

Essential PPE for Handling 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic Acid
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber)The pyridine and carboxylic acid moieties present a risk of skin irritation and chemical burns. Nitrile gloves offer good resistance to a range of chemicals and are a suitable first choice for incidental contact.[1][2] For prolonged handling or in case of a spill, heavier-duty gloves like butyl rubber are recommended.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.Direct eye contact with acidic or corrosive substances can cause severe and irreversible damage.[1][3] Safety glasses with side shields provide minimum protection. Goggles offer a more complete seal around the eyes, and a face shield protects the entire face from splashes.
Body Protection A standard laboratory coat.A lab coat protects your skin and personal clothing from minor spills and contamination.[4]
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood.Handling this compound may generate dust or vapors that can be harmful if inhaled.[1][5] A fume hood is the primary engineering control to minimize inhalation exposure.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is crucial for minimizing risks. The following protocol outlines the key steps for safely handling 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid in a laboratory setting.

Experimental Workflow for Safe Handling

prep_area Ensure work area is clean and uncluttered fume_hood Verify fume hood is operational gather_ppe Gather all necessary PPE locate_safety Locate nearest eyewash station and safety shower don_ppe Don appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat weigh_transfer Weigh and transfer the chemical inside the fume hood handle_care Handle with care to avoid creating dust close_container Keep the container tightly closed when not in use decontaminate Decontaminate work surfaces remove_ppe Remove PPE correctly to avoid cross-contamination wash_hands Wash hands thoroughly with soap and water

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.